D-Glucose-13C2-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SZEFTZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745859 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138079-87-5 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of D-Glucose-¹³C₂ Isomers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and data analysis of D-Glucose labeled with two Carbon-13 (¹³C) isotopes. While the specific nomenclature "D-Glucose-13C2-4" is ambiguous, this guide will focus on the most commonly utilized and documented isomers, such as D-Glucose-1,2-¹³C₂, D-Glucose-1,6-¹³C₂, and D-Glucose-3,4-¹³C₂. These stable isotope-labeled molecules are invaluable tracers in metabolic research, particularly for metabolic flux analysis (MFA).[1][2][3][4]
Chemical Properties of D-Glucose-¹³C₂ Isomers
Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts, ensuring they are metabolized in the same manner. The key distinction lies in their molecular weight, which allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Quantitative Data Summary
The following table summarizes the core chemical and physical properties of various D-Glucose-¹³C₂ isomers.
| Property | D-Glucose-1,2-¹³C₂ | D-Glucose-1,6-¹³C₂ | D-Glucose-3,4-¹³C₂ | D-Glucose-4,6-¹³C₂ |
| Molecular Formula | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ |
| Molecular Weight | 182.14 g/mol | 182.14 g/mol | 182.14 g/mol | 182.14 g/mol |
| Exact Mass | 182.07009777 Da | 182.07009777 Da | 182.14100 Da | 182.07009777 Da |
| CAS Number | 138079-87-5 | 287100-67-8 | 67759-25-5 | 478529-45-2 |
| Appearance | White to off-white powder | - | White to off-white powder | - |
| Melting Point | 150-152 °C | - | 150-152°C | - |
| Isotopic Purity | ≥99 atom % ¹³C | - | - | >99 atom % ¹³C |
| Optical Activity | [α]25/D +52.0° | - | - | - |
Experimental Protocols for ¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the path of ¹³C atoms from a labeled substrate through a metabolic network.[5]
General Experimental Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment involves several key stages, from experimental design to data interpretation.
High-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.
Detailed Protocol for Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling cultured cells with a ¹³C tracer to achieve an isotopic steady state.[5]
-
Cell Culture and Adaptation:
-
Culture cells in a standard medium to the desired cell density.
-
Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.[3]
-
-
Tracer Experiment:
-
Sample Collection and Quenching:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).[3]
-
Collect cell extracts for metabolite analysis.
-
Collect samples of the culture medium to measure extracellular metabolite concentrations (e.g., glucose, lactate) to determine uptake and secretion rates.[3]
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from the cell pellets using appropriate solvents (e.g., 80% methanol).
-
Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For GC-MS analysis, derivatization of the metabolites is typically required.[3]
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use computational models and software (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions (MIDs) and the MIDs predicted by the model.[1]
-
Signaling Pathways and Metabolic Tracing
D-Glucose-¹³C₂ isomers are particularly useful for dissecting the relative fluxes of glycolysis and the Pentose Phosphate Pathway (PPP).[4][6]
Fate of ¹³C Labels from [1,2-¹³C₂]glucose in Glycolysis and the PPP
The specific labeling pattern of downstream metabolites provides quantitative information on pathway activity.
-
Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled with ¹³C at positions 2 and 3 ([2,3-¹³C₂]lactate).[2]
-
Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to the formation of lactate with a single ¹³C label at position 3 ([3-¹³C]lactate).[2]
By measuring the relative abundance of these different lactate isotopologues, researchers can calculate the relative flux of glucose through glycolysis versus the PPP.[2]
Fate of ¹³C labels from [1,2-¹³C₂]glucose in Glycolysis vs. PPP.
Applications in Drug Development
MFA with D-Glucose-¹³C₂ can be a powerful tool in the drug development process to:
-
Elucidate Mechanism of Action: Observe how a drug perturbs metabolic fluxes to gain insights into its molecular targets and downstream effects.[1]
-
Identify Biomarkers: Changes in specific metabolic fluxes may serve as early indicators of drug efficacy or toxicity.[1]
-
Optimize Drug Candidates: Understand the metabolic liabilities of a drug to modify its structure and improve its therapeutic index.[1]
References
An In-depth Technical Guide to the Synthesis of D-Glucose-13C2 at Positions 2 and 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Glucose labeled with the stable isotope 13C at specific positions is of paramount importance for tracing its journey through central carbon metabolism. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining D-Glucose labeled at the C-2 and C-4 positions (D-Glucose-13C2-2,4). Due to the lack of a direct, single-pot synthesis method, this guide details a plausible multi-step chemical synthesis route constructed from established carbohydrate chemistry principles, alongside chemoenzymatic approaches. Detailed experimental protocols, data presentation, and pathway visualizations are provided to support researchers in this specialized field.
Chemoenzymatic and Biosynthetic Approaches
While chemical synthesis offers precise control over isotopic placement, biosynthetic and chemoenzymatic methods present alternative strategies.
Biosynthesis: The most straightforward biosynthetic approach involves providing a microorganism or plant with a specifically labeled precursor that directs the isotope to the desired positions in glucose. For instance, feeding an organism a custom-synthesized, 13C-labeled four-carbon precursor could potentially lead to the desired labeling pattern in glucose through gluconeogenesis. However, this method is often challenging due to metabolic scrambling of the label.
Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the flexibility of chemical synthesis.[1][2][3] One potential chemoenzymatic route could involve the use of aldolases. For example, fructose-1,6-bisphosphate aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). By using chemically synthesized [1-13C]dihydroxyacetone and [2-13C]glyceraldehyde as substrates, one could theoretically generate fructose-1,6-bisphosphate with labels at the C-4 and C-5 positions. Subsequent enzymatic conversion to glucose-6-phosphate by phosphoglucose isomerase would result in D-glucose labeled at the C-2 and C-4 positions.
Proposed Multi-Step Chemical Synthesis of D-Glucose-13C2-2,4
A plausible chemical synthesis of D-Glucose-13C2-2,4 can be envisioned by assembling the six-carbon backbone from smaller, isotopically labeled building blocks. This requires a strategic application of protecting groups to control reactivity and stereochemistry at each step.[4][5][6][7][8]
Synthetic Strategy Overview
The core of this proposed synthesis involves the coupling of a two-carbon (C1-C2) building block with a four-carbon (C3-C6) building block. The isotopic labels will be introduced via commercially available, 13C-labeled starting materials for the synthesis of these building blocks.
Key Building Blocks:
-
Two-carbon (C1-C2) fragment: A protected, 13C-labeled glycoaldehyde derivative.
-
Four-carbon (C3-C6) fragment: A protected, 13C-labeled D-threose or D-erythrose derivative.
The stereochemistry of D-glucose at C-2, C-3, C-4, and C-5 is R, S, R, R, respectively. The synthetic strategy must therefore control the formation of these chiral centers.
Detailed Experimental Protocols
Step 1: Synthesis of the 13C-labeled Four-Carbon (C3-C6) Building Block
This can be achieved starting from a commercially available, 13C-labeled three-carbon precursor like D-glyceraldehyde.
-
Protection of D-Glyceraldehyde: React D-glyceraldehyde with acetone in the presence of an acid catalyst to form 2,3-O-isopropylidene-D-glyceraldehyde. This protects the C-2 and C-3 hydroxyl groups.
-
Chain Extension (Kiliani-Fischer Synthesis Adaptation):
-
React the protected D-glyceraldehyde with [13C]potassium cyanide (K13CN). This will introduce the 13C label at what will become the C-4 position of the final glucose molecule.
-
Hydrolyze the resulting cyanohydrin to form a mixture of epimeric 13C-labeled tetronic acids.
-
Separate the desired D-erythronic acid derivative.
-
Reduce the carboxylic acid to an aldehyde to yield the protected [2-13C]-D-erythrose.
-
-
Protection of the C-4 Hydroxyl Group: Protect the newly formed hydroxyl group at C-4 with a suitable protecting group, for example, a benzyl (Bn) ether, to prevent its participation in subsequent reactions.
Step 2: Synthesis of the 13C-labeled Two-Carbon (C1-C2) Building Block
-
Starting Material: Begin with [1,2-13C2]acetic acid.
-
Reduction: Reduce the carboxylic acid to the corresponding alcohol, [1,2-13C2]ethanol.
-
Oxidation: Selectively oxidize the alcohol to [1,2-13C2]acetaldehyde.
-
Formation of a Wittig Reagent or Equivalent: Convert the labeled acetaldehyde into a suitable nucleophilic two-carbon synthon, such as a Wittig reagent or a protected cyanohydrin derivative. For this proposed route, we will consider the formation of a protected glycoaldehyde derivative.
Step 3: Coupling of the Two Building Blocks
-
Aldol-type Condensation: React the protected [2-13C]-D-erythrose (from Step 1) with a suitable enolate derived from a protected [1,2-13C2]acetaldehyde derivative (from Step 2). This reaction needs to be highly stereoselective to establish the correct stereochemistry at the new C-2 and C-3 centers. The use of chiral auxiliaries or catalysts may be necessary.
-
Reduction and Cyclization: The product of the aldol condensation, a linear hexose precursor, is then selectively reduced at the C-1 carbonyl group. Subsequent deprotection of the C-5 hydroxyl group and acid-catalyzed cyclization will yield the pyranose ring structure.
Step 4: Deprotection
-
Removal of Protecting Groups: A final global deprotection step is required to remove all protecting groups (e.g., isopropylidene, benzyl ethers) to yield the final product, D-Glucose-13C2-2,4. This is typically achieved through catalytic hydrogenation (for benzyl groups) and mild acid hydrolysis (for acetals).
-
Purification: The final product is purified using techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).
Data Presentation
Quantitative data from the synthesis and characterization of D-Glucose-13C2-2,4 should be presented in a clear and organized manner.
| Parameter | Value | Method of Determination |
| Isotopic Enrichment at C-2 | >98% | 13C NMR Spectroscopy |
| Isotopic Enrichment at C-4 | >98% | 13C NMR Spectroscopy |
| Chemical Purity | >99% | HPLC |
| Overall Yield | (Calculated from starting materials) | Gravimetric Analysis |
| 1H NMR | (Chemical shifts and coupling constants) | NMR Spectroscopy |
| 13C NMR | (Chemical shifts and 13C-13C coupling) | NMR Spectroscopy |
| Mass Spectrometry | (Molecular ion peak and fragmentation pattern) | HRMS (e.g., ESI-TOF) |
Visualization of Synthetic and Metabolic Pathways
Diagram 1: Proposed Chemical Synthesis Workflow for D-Glucose-13C2-2,4
Caption: Proposed workflow for the chemical synthesis of D-Glucose-[2,4-13C2].
Diagram 2: Metabolic Fate of D-Glucose-13C2-2,4 in Glycolysis and the Pentose Phosphate Pathway
Caption: Tracing of 13C labels from D-Glucose-[2,4-13C2] in metabolic pathways.
Conclusion
The synthesis of D-Glucose-13C2-2,4 is a challenging but achievable goal for experienced synthetic chemists. The proposed multi-step chemical synthesis, while complex, offers a viable route to this valuable metabolic tracer. Chemoenzymatic methods provide promising alternatives that may offer higher yields and stereoselectivity. This guide provides the foundational knowledge and a strategic framework for researchers to embark on the synthesis and application of D-Glucose-13C2-2,4 in their metabolic investigations, ultimately contributing to a deeper understanding of cellular physiology and disease.
References
- 1. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Metabolic Tracing with D-Glucose-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of D-Glucose-¹³C₂, a powerful stable isotope tracer for elucidating cellular metabolism. The strategic placement of two Carbon-13 isotopes on the glucose molecule allows for precise measurement of metabolic fluxes, particularly through central carbon pathways such as glycolysis and the pentose phosphate pathway (PPP). This guide details the core concepts, experimental protocols, data interpretation, and visualization techniques to empower researchers in leveraging this tracer for deeper insights into cellular physiology, disease mechanisms, and drug development.
Core Principles of Metabolic Tracing with D-Glucose-¹³C₂
Stable isotope tracing is a powerful technique to quantitatively measure the flow of metabolites through cellular pathways. By replacing standard glucose with D-Glucose-¹³C₂ in cell culture media, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. The specific labeling patterns in these metabolites, analyzed primarily by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a dynamic snapshot of metabolic activity.
The primary advantage of using D-Glucose-¹³C₂, specifically the [1,2-¹³C₂]glucose isotopologue, lies in its ability to clearly distinguish between the metabolic fates of glucose in glycolysis and the pentose phosphate pathway.[1][2][3][4]
-
Glycolysis: When [1,2-¹³C₂]glucose is metabolized through glycolysis, the two labeled carbons remain together, resulting in downstream metabolites, such as lactate, being labeled with two ¹³C atoms (M+2).
-
Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO₂. The remaining five-carbon sugar re-enters glycolysis, leading to the formation of metabolites with a single ¹³C label (M+1).
By measuring the relative abundance of these different isotopologues, the relative flux of glucose through glycolysis versus the PPP can be accurately quantified.[5][6] This is crucial for understanding metabolic reprogramming in various diseases, including cancer, and for evaluating the mechanism of action of therapeutic compounds.[7][8]
Data Presentation: Quantitative Insights from D-Glucose-¹³C₂ Tracing
The quantitative data obtained from D-Glucose-¹³C₂ tracing experiments are typically presented as mass isotopomer distributions (MIDs). MIDs represent the fractional abundance of each isotopologue of a particular metabolite. The following tables provide representative data from studies using [1,2-¹³C₂]glucose to illustrate the types of quantitative insights that can be gained.
Table 1: Mass Isotopomer Distribution of 3-Phosphoglycerate (3PG) in Cells Cultured with [1,2-¹³C₂]glucose
| Isotopologue | Fractional Abundance (Glycolysis Dominant) | Fractional Abundance (High PPP Flux) |
| M+0 (Unlabeled) | 50% | 60% |
| M+1 | 0% | 20% |
| M+2 | 50% | 20% |
This table illustrates how the labeling pattern of 3PG, a glycolytic intermediate, changes with varying flux through the PPP. Increased PPP activity leads to a higher proportion of M+1 and a decrease in M+2 labeled 3PG.[3]
Table 2: Mass Isotopomer Distribution of Lactate Secreted by Cells Cultured with [1,2-¹³C₂]glucose
| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug Treatment) |
| M+0 (Unlabeled) | 5% | 10% |
| M+1 | 10% | 30% |
| M+2 | 85% | 60% |
This table shows a hypothetical example of how a drug treatment could alter glucose metabolism, shifting the flux from glycolysis towards the PPP, as indicated by the increased M+1 lactate.[5]
Experimental Protocols
A successful metabolic tracing experiment with D-Glucose-¹³C₂ requires careful planning and execution. The following is a detailed methodology for a typical in vitro experiment with mammalian cells.
Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucose-free cell culture medium
-
D-Glucose-¹³C₂ (e.g., [1,2-¹³C₂]glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of D-Glucose-¹³C₂ (e.g., 10 mM) and dialyzed FBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled glucose.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The incubation time should be optimized to achieve isotopic steady state for the pathways of interest (typically a few hours for central carbon metabolism).[5]
-
Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
-
Cell scraper
-
Centrifuge capable of reaching 4°C
Procedure:
-
Quenching:
-
Remove the culture plate from the incubator.
-
Immediately and rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold 0.9% NaCl solution.
-
-
Metabolite Extraction:
-
Add the -80°C extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
-
Pellet Separation:
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material (proteins, DNA, lipids).
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube. This fraction will be used for MS or NMR analysis.
-
Sample Analysis by Mass Spectrometry
The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for stable isotope tracing in cell culture.
Metabolic Fate of D-Glucose-¹³C₂
Caption: Tracing of [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway.
Regulation of Glycolysis and PPP by Signaling Pathways
Caption: Key signaling pathways regulating the flux between Glycolysis and the PPP.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Unraveling Cellular Metabolism: An In-depth Technical Guide to D-Glucose-13C2 Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of D-Glucose-13C2 in cellular metabolism studies. Stable isotope tracers are indispensable tools for elucidating the intricate network of metabolic pathways that underpin cellular function in both health and disease. Among these, D-Glucose labeled with two Carbon-13 (¹³C) atoms offers a powerful means to perform metabolic flux analysis (MFA), providing quantitative insights into the rates of metabolic reactions.
This document details the core principles of using D-Glucose-13C2, presents structured quantitative data, provides detailed experimental protocols for its use in key experiments, and visualizes complex metabolic pathways and workflows. While various isotopologues of D-Glucose-13C2 exist, this guide will focus on the most widely utilized tracer, D-Glucose-1,2-13C2 , due to the extensive availability of established methodologies and data. Mention will also be made of other variants, such as D-Glucose-4,6-13C2, where relevant.
Core Principles of Metabolic Tracing with D-Glucose-13C2
The fundamental principle behind using D-Glucose-13C2 as a tracer is the introduction of a heavier, non-radioactive isotope of carbon into cellular metabolism. Cells readily take up and metabolize this labeled glucose, incorporating the ¹³C atoms into various downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of these labeled carbons, revealing the activity of different metabolic pathways.
The specific positioning of the ¹³C labels in the glucose molecule is critical for dissecting distinct metabolic routes. For instance, D-Glucose-1,2-13C2 is particularly effective for differentiating between glycolysis and the pentose phosphate pathway (PPP).[1][2]
-
Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in pyruvate and subsequently lactate that are labeled on two adjacent carbons (M+2).[2]
-
Pentose Phosphate Pathway: In the oxidative phase of the PPP, the C1 carbon of glucose is cleaved and lost as CO₂. Therefore, if [1,2-¹³C₂]glucose enters the PPP, the resulting metabolites will have a different labeling pattern, often leading to singly labeled (M+1) molecules when they re-enter the glycolytic pathway.[2]
By analyzing the mass isotopomer distributions (MIDs) of key metabolites, it is possible to quantify the relative flux through these and other interconnected pathways, such as the tricarboxylic acid (TCA) cycle.
Data Presentation: Quantitative Insights from D-Glucose-13C2 Tracing
The primary output of metabolic flux analysis experiments using D-Glucose-13C2 is quantitative data on the distribution of isotopes in various metabolites. This data allows for the calculation of relative and absolute metabolic fluxes. Below are tables summarizing typical quantitative data obtained from such studies.
Table 1: Comparative Performance of ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis
This table, adapted from computational and experimental evaluations in mammalian cells, illustrates the precision of flux estimations for different metabolic pathways using various ¹³C-glucose tracers.[3] A higher score indicates a more precise flux estimate.
| Tracer | Glycolysis | Pentose Phosphate Pathway | TCA Cycle | Overall Network Precision |
| [1,2-¹³C₂]glucose | Excellent | Excellent | Good | Excellent |
| [1-¹³C]glucose | Good | Good | Fair | Good |
| [U-¹³C₆]glucose | Good | Fair | Excellent | Good |
| [¹³C₅]glutamine | Poor | Poor | Excellent | Fair |
Table 2: Mass Isotopomer Distribution (MID) of Key Metabolites in Cancer Cells
This table presents hypothetical but representative MID data for key metabolites from glycolysis and the TCA cycle after labeling with 50% [1,2-¹³C₂]glucose. This type of data is foundational for calculating metabolic fluxes.
| Metabolite | Mass Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug Treated |
| Lactate | M+0 (Unlabeled) | 15 | 25 |
| M+1 (from PPP) | 5 | 10 | |
| M+2 (from Glycolysis) | 80 | 65 | |
| Citrate | M+0 | 30 | 40 |
| M+1 | 10 | 15 | |
| M+2 | 55 | 40 | |
| M+3 | 5 | 5 | |
| Glutamate | M+0 | 25 | 35 |
| M+1 | 15 | 20 | |
| M+2 | 50 | 40 | |
| M+3 | 10 | 5 |
Experimental Protocols
A typical metabolic flux analysis experiment using D-Glucose-13C2 involves several critical stages, from cell culture to data analysis. The following protocols provide a detailed methodology for key experiments.
Protocol 1: In Vitro Steady-State ¹³C Metabolic Flux Analysis in Cultured Cells
This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in adherent mammalian cell lines.
1. Cell Culture and Adaptation:
-
Culture cells in a standard, complete growth medium to the desired cell density (typically mid-exponential phase).
-
Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures that the cells are in a metabolic steady state before the introduction of the tracer.[4]
2. Isotopic Labeling:
-
When cells have reached the desired confluency, aspirate the unlabeled medium.
-
Gently wash the cells once with pre-warmed, glucose-free base medium to remove any residual unlabeled glucose.
-
Immediately add the pre-warmed experimental medium containing D-Glucose-1,2-13C2. The concentration of the labeled glucose should be optimized for the specific cell line and experimental goals; often, a mixture of labeled and unlabeled glucose is used (e.g., 80% [1,2-¹³C₂]glucose and 20% unlabeled glucose).[4]
-
Incubate the cells for a duration sufficient to reach isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This time will vary depending on the cell type and its metabolic rates.
3. Sample Collection and Quenching:
-
To halt metabolic activity instantly, rapidly quench the cells. This is a critical step to preserve the in vivo metabolic state.
-
Aspirate the labeling medium.
-
Immediately add an ice-cold quenching solution, such as 60% methanol at -20°C or colder.[4]
-
Collect cell extracts for metabolite analysis. It is also advisable to collect samples of the culture medium to measure the uptake and secretion rates of extracellular metabolites like glucose and lactate.[4]
4. Metabolite Extraction:
-
After quenching, add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C or colder.[5]
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.
5. Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
For GC-MS analysis, derivatization of the metabolites is typically required to make them volatile.
-
The mass spectrometer will detect the different mass isotopologues of each metabolite, providing the raw data for calculating the MIDs.
6. Data Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
The calculated MIDs, along with the measured extracellular fluxes, are then used as inputs for computational models (e.g., using software like INCA, Metran, or 13CFLUX2) to estimate the intracellular metabolic fluxes.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows relevant to studies using D-Glucose-13C2 tracers.
References
The Dual-Labeling Advantage: A Technical Guide to D-Glucose-1,2-¹³C₂ for Elucidating Glycolysis and Pentose Phosphate Pathway Flux
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, understanding the dynamic interplay of metabolic pathways is paramount for advancing research in areas ranging from oncology to neurobiology. Stable isotope tracers have emerged as indispensable tools for mapping these complex networks. Among these, D-Glucose-1,2-¹³C₂ stands out as a powerful probe for dissecting the central carbon metabolism, offering precise quantification of the relative fluxes through glycolysis and the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation associated with the use of D-Glucose-1,2-¹³C₂ in metabolic flux analysis.
Core Principles: Tracing the Fate of Carbon
Metabolic flux analysis (MFA) with ¹³C-labeled substrates allows for the quantification of intracellular reaction rates.[1][2] The strategic placement of ¹³C labels at the C1 and C2 positions of glucose in D-Glucose-1,2-¹³C₂ provides a distinct advantage for differentiating between glycolysis and the PPP.[3][4][5]
When D-Glucose-1,2-¹³C₂ enters a cell, it is phosphorylated to glucose-6-phosphate and then directed into either glycolysis or the PPP. The fate of the ¹³C labels diverges in these two pathways, leading to unique isotopic labeling patterns in downstream metabolites.
-
Via Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. The metabolism of [1,2-¹³C₂]glucose through glycolysis results in pyruvate and subsequently lactate being labeled on two adjacent carbons (M+2 isotopologues).[4][5]
-
Via the Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon of glucose is lost as carbon dioxide (CO₂). This results in a singly labeled five-carbon sugar, which can then re-enter the glycolytic pathway. This leads to the formation of singly labeled (M+1) or unlabeled downstream metabolites like pyruvate and lactate.[4][5][6]
By measuring the relative abundance of these different isotopologues using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can accurately determine the relative flux of glucose through each pathway.[1][5]
Quantitative Data Presentation
The selection of an appropriate tracer is critical for the precision of flux estimations. Computational and experimental studies have demonstrated the superiority of [1,2-¹³C₂]glucose for analyzing glycolysis and the PPP compared to other labeling patterns.[7][8]
| Metabolic Pathway/Subnetwork | [1,2-¹³C₂]glucose Precision Score | [1-¹³C]glucose Precision Score |
| Glycolysis | High | Low |
| Pentose Phosphate Pathway | High | Moderate |
| Overall Central Carbon Metabolism | High | Low |
Higher precision scores indicate more precise and reliable flux estimations. Data is a qualitative summary from computational analyses.[8]
Quantitative analysis of mass isotopomer distributions in key metabolites provides the basis for calculating pathway flux. For instance, the ratio of singly labeled (from PPP) to doubly labeled (from glycolysis) lactate can be used to estimate the relative contribution of each pathway.[6][9]
| Metabolite | Isotopologue | Originating Pathway |
| Lactate | M+2 ([2,3-¹³C₂]lactate) | Glycolysis |
| Lactate | M+1 ([3-¹³C]lactate) | Pentose Phosphate Pathway |
| Ribose-5-Phosphate | M+1 or M+2 | Pentose Phosphate Pathway |
Experimental Protocols
A generalized workflow for a D-Glucose-1,2-¹³C₂ tracing experiment involves several key stages, from cell culture to data analysis.[2][5][10]
Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction
This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line and experimental conditions.[5][11]
Materials:
-
D-Glucose-1,2-¹³C₂
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure approximately 80% confluency at the time of the experiment.
-
Preparation of Labeled Medium: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-1,2-¹³C₂ to the desired final concentration (e.g., 10-25 mM). Add dFBS to the same percentage as the complete growth medium.
-
Medium Exchange: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Labeling: Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This duration should be optimized for the specific cell line and is typically in the range of 6-24 hours.
-
Metabolism Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Cell Lysis and Protein Precipitation: Vortex the tubes and incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.
-
Sample Storage: Store the extracted metabolites at -80°C until analysis by MS or NMR.
Protocol 2: Analytical Methods
The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][12]
Mass Spectrometry (MS):
-
Instrumentation: Commonly used platforms include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] High-resolution mass spectrometers are required to resolve different isotopologues.[13]
-
Sample Preparation: Metabolite extracts may require derivatization for GC-MS analysis.
-
Data Analysis: The raw data is processed to determine the mass isotopomer distribution (MID) for key metabolites. This involves correcting for the natural abundance of ¹³C.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: 1D and 2D NMR experiments are utilized to analyze the labeling patterns.[12][15]
-
Sample Preparation: Dried metabolite extracts are typically resuspended in a deuterated solvent (e.g., D₂O).[15]
-
Data Analysis: The NMR spectra provide information on the specific positions of the ¹³C labels within the metabolite, which can be used to distinguish between different isotopomers.[6][16]
Visualization of Pathways and Workflows
Visualizing the metabolic pathways and experimental workflows is crucial for understanding the flow of the tracer and the experimental design.
Caption: Metabolic fate of D-Glucose-1,2-¹³C₂ in glycolysis and the PPP.
Caption: Generalized experimental workflow for ¹³C metabolic flux analysis.
Conclusion
D-Glucose-1,2-¹³C₂ is a robust and informative tracer for dissecting the intricate balance between glycolysis and the pentose phosphate pathway.[5][7] Its use in metabolic flux analysis provides quantitative insights into cellular metabolism, which is critical for understanding disease states and for the development of novel therapeutic strategies. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively employ this powerful tool in their investigations of cellular physiology.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
The Pivotal Role of D-Glucose-¹³C₂ in Unraveling Cancer Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer is characterized by profound alterations that fuel rapid proliferation and adaptation to challenging microenvironments. At the heart of these changes lies the dysregulation of glucose metabolism. Stable isotope tracers, particularly D-Glucose-¹³C₂, have emerged as indispensable tools for dissecting these complex metabolic networks. This technical guide provides a comprehensive overview of the application of D-Glucose-¹³C₂ in cancer metabolism research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.
Core Principles: Tracing Carbon Fates with D-Glucose-¹³C₂
D-Glucose-¹³C₂, most commonly [1,2-¹³C₂]glucose, is a stable isotope-labeled form of glucose where the carbon atoms at the first and second positions are replaced with the heavy isotope ¹³C. This non-radioactive tracer is chemically identical to its unlabeled counterpart, ensuring it is metabolized through the same enzymatic reactions.[1][2] By tracking the incorporation of these ¹³C atoms into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantitatively measure the flux through key metabolic pathways.[3][4][5]
The strategic placement of the ¹³C labels at the C1 and C2 positions is particularly powerful for distinguishing between two central pathways of glucose catabolism: glycolysis and the pentose phosphate pathway (PPP).[3][5][6]
-
Via Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate containing two labeled carbons ([2,3-¹³C₂]lactate). This generates metabolites that are two mass units heavier (M+2) than their unlabeled forms.[5][7]
-
Via the Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂. This leads to the generation of singly labeled (M+1) and doubly labeled (M+2) downstream metabolites, creating a distinct isotopic signature that allows for the quantification of PPP activity.[3][5]
This ability to delineate fluxes between glycolysis and the PPP is critical in cancer research, as the PPP provides cancer cells with essential precursors for nucleotide synthesis and the reducing equivalent NADPH to combat oxidative stress.[7]
Quantitative Insights: Metabolic Flux Data
The application of D-Glucose-¹³C₂ in metabolic flux analysis (¹³C-MFA) generates quantitative data on the rates of various metabolic reactions. This data provides a detailed snapshot of the metabolic rewiring in cancer cells. While specific flux rates are highly dependent on the cancer cell type and experimental conditions, the following table summarizes typical quantitative findings from studies utilizing ¹³C-labeled glucose tracers.
| Metabolic Flux Parameter | Typical Range in Proliferating Cancer Cells (nmol/10⁶ cells/h) | Key Insights from ¹³C-Glucose Tracing |
| Glucose Uptake Rate | 100 - 400[8] | Provides a baseline for overall glucose consumption. |
| Lactate Secretion Rate | 200 - 700[8] | A measure of the Warburg effect, or aerobic glycolysis. |
| Pentose Phosphate Pathway (PPP) Flux | Varies significantly (5-30% of glucose uptake) | D-Glucose-¹³C₂ allows for precise quantification of the carbon diverted to the PPP for biosynthesis and redox balance. |
| Glycolytic Flux to Pyruvate | High | The primary fate of glucose in many cancer cells. |
| Pyruvate Carboxylase Flux | Variable, often upregulated in certain cancers[9] | Indicates anaplerotic refilling of the TCA cycle. |
| Contribution of Glucose to TCA Cycle Intermediates | Can be reduced in favor of glutamine anaplerosis | Tracing ¹³C from glucose into citrate, α-ketoglutarate, etc., reveals the extent of glucose oxidation. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data from stable isotope tracing experiments. The following sections provide generalized methodologies for in vitro and in vivo studies using D-Glucose-¹³C₂.
In Vitro ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol is designed for adherent cancer cell lines.
1. Cell Culture and Isotopic Labeling:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[1]
-
Media Preparation: Prepare a culture medium containing D-Glucose-¹³C₂. It is critical to use a glucose-free base medium and supplement it with the labeled glucose to the desired concentration (e.g., 11 mM).[10] The use of dialyzed fetal bovine serum (FBS) is highly recommended to minimize the presence of unlabeled glucose.[7][10]
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and then add the prepared tracer medium.[10] Incubate the cells for a sufficient duration to achieve isotopic steady state, which should be determined empirically for each cell line but is often between 18 and 24 hours.[3][8]
2. Metabolite Extraction:
-
Quenching Metabolism: To preserve the metabolic state of the cells, it is essential to rapidly halt all enzymatic activity.[10] Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Flash-freeze the cells by adding liquid nitrogen directly to the plate.
-
Extraction: Add a pre-chilled extraction solvent, such as 80% methanol, to the frozen cells.[7][11]
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[1][7]
-
Centrifugation: Pellet cell debris by centrifuging the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.[1] The supernatant containing the polar metabolites can then be collected for analysis.[1]
3. Sample Analysis by Mass Spectrometry:
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are chemically modified to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
LC-MS/MS Analysis: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the mass isotopologue distribution of metabolites without the need for derivatization.[1]
-
Data Analysis: The resulting data on the distribution of mass isotopologues is used to calculate metabolic fluxes using specialized software packages (e.g., Metran, INCA).[3]
In Vivo Stable Isotope Tracing
This protocol provides a general framework for intravenous infusion of D-Glucose-¹³C₂ in mouse models.
1. Animal Preparation and Catheterization:
-
Anesthetize the mouse using an appropriate and approved method.[12]
-
For intravenous infusion, place a catheter into a suitable blood vessel, such as the lateral tail vein.[12]
2. Tracer Infusion:
-
Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C₂ in saline. The concentration will depend on the desired infusion rate and the animal's body weight.[12]
-
Infusion: Infuse the tracer solution at a constant rate using a syringe pump to achieve a steady-state enrichment of the tracer in the plasma.
3. Sample Collection:
-
Blood Sampling: Collect blood samples at predetermined time points during and after the infusion to monitor the isotopic enrichment of glucose and other metabolites in the plasma.
-
Tissue Harvesting: At the end of the infusion period, euthanize the animal and rapidly harvest tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolism.[13]
4. Metabolite Extraction and Analysis:
-
Metabolites are extracted from the pulverized frozen tissues using methods similar to those described for in vitro studies.
-
The isotopic enrichment in the tissue extracts is then determined by MS or NMR.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex interplay of metabolic pathways and experimental procedures. The following visualizations were created using the Graphviz (DOT language).
Caption: Fate of ¹³C from D-Glucose-[1,2-¹³C₂] in Central Carbon Metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
D-Glucose-¹³C₂ in Diabetes and Obesity Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Glucose labeled with two Carbon-13 isotopes (D-Glucose-¹³C₂) in the fields of diabetes and obesity research. This stable isotope tracer has become an invaluable tool for elucidating the complex metabolic dysregulations that characterize these conditions. By tracing the fate of the ¹³C-labeled glucose molecules through various metabolic pathways, researchers can gain precise insights into cellular and whole-body glucose metabolism, identify potential therapeutic targets, and assess the efficacy of novel drug candidates.
Core Concepts: The Power of Stable Isotope Tracing
D-Glucose-¹³C₂, particularly the [1,2-¹³C₂]glucose isomer, offers significant advantages for metabolic flux analysis (MFA). The strategic placement of the two ¹³C atoms allows for the differentiation of key metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP). As the labeled glucose is metabolized, the resulting patterns of ¹³C incorporation into downstream metabolites provide a quantitative measure of the relative and absolute fluxes through these pathways. This level of detail is crucial for understanding the metabolic reprogramming that occurs in states of insulin resistance, such as in type 2 diabetes and obesity.
Data Presentation: Quantitative Insights into Metabolic Dysregulation
The following tables summarize key quantitative data from studies utilizing ¹³C-glucose tracers to investigate metabolic differences in the context of obesity and diabetes.
Table 1: ¹³C-Glucose Breath Test Results in Obese vs. Lean Individuals
| Parameter | Obese Individuals | Lean Individuals | Significance | Reference |
| Peak ¹³CO₂ Excretion (Cmax) | Lower | Higher | p < 0.05 | [1] |
| Time to Peak ¹³CO₂ (Tmax) | Delayed | Earlier | p < 0.05 | [1] |
| Area Under the Curve (AUC) for ¹³CO₂ | Significantly Lower | Higher | p < 0.01 | [1] |
Note: The ¹³C-Glucose breath test provides a non-invasive assessment of whole-body glucose oxidation. Reduced and delayed ¹³CO₂ excretion in obese individuals is indicative of impaired glucose metabolism and insulin resistance.
Table 2: Metabolic Fluxes in Adipocytes in Response to Insulin
| Metabolic Flux | Basal State (Relative Flux) | Insulin-Stimulated State (Relative Flux) | Fold Change | Reference |
| Glucose Uptake | 1.0 | 15.2 | 15.2x | [2] |
| Glycolysis (Upper) | 1.0 | 10.5 | 10.5x | [2] |
| Glycolysis (Lower) | 1.0 | 18.9 | 18.9x | [2] |
| Pentose Phosphate Pathway | 1.0 | 3.4 | 3.4x | [2] |
| TCA Cycle (from Glucose) | 1.0 | 4.1 | 4.1x | [2] |
Note: This data, derived from dynamic ¹³C flux analysis in cultured adipocytes, demonstrates the profound effect of insulin on glucose metabolism. In insulin-resistant states, these responses are blunted.
Experimental Protocols: Methodologies for Key Experiments
¹³C Metabolic Flux Analysis (MFA) in Cultured Adipocytes
This protocol outlines the key steps for conducting a steady-state ¹³C-MFA experiment to quantify metabolic fluxes in cultured adipocytes.
a. Cell Culture and Adaptation:
-
Culture human or murine pre-adipocytes to confluence in standard growth medium.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Two days prior to the tracer experiment, switch the cells to a custom medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This allows the cells to adapt and reach a metabolic steady state.
b. Tracer Experiment:
-
On the day of the experiment, aspirate the adaptation medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add the experimental medium containing [1,2-¹³C₂]glucose (typically at a high enrichment, e.g., >90%) and any other relevant treatments (e.g., insulin, fatty acids).
-
Incubate the cells for a predetermined time to allow for isotopic labeling of intracellular metabolites to reach a steady state. This time is typically determined empirically but is often in the range of 6-24 hours.
c. Sample Collection and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.
-
Transfer the cell extract to a microcentrifuge tube and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
d. Analytical Measurement:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates).
e. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
The software will then calculate the best-fit metabolic flux values for the reactions in the model.
¹³C-Glucose Breath Test for Whole-Body Glucose Metabolism
This protocol describes a non-invasive method to assess whole-body glucose oxidation.
a. Subject Preparation:
-
Subjects should fast overnight (8-12 hours) before the test.
-
Baseline breath samples are collected to determine the natural ¹³CO₂/¹²CO₂ ratio.
b. Test Procedure:
-
The subject ingests a solution containing a precise amount of unlabeled glucose (e.g., 75g) mixed with a small, known amount of a ¹³C-labeled glucose tracer (e.g., 100mg of U-¹³C-glucose).[1]
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.[1]
-
Breath samples are collected in specialized bags or tubes.
c. Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS).
d. Data Analysis:
-
The rate of ¹³CO₂ excretion is calculated and often expressed as the percentage of the ingested ¹³C dose recovered per hour.
-
Key parameters such as the peak ¹³CO₂ excretion (Cmax), time to reach the peak (Tmax), and the total area under the excretion curve (AUC) are calculated. These parameters are then compared between different study groups (e.g., obese vs. lean, diabetic vs. healthy).
Mandatory Visualizations
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.
Caption: Key nodes in the insulin signaling pathway regulating glucose metabolism.
References
- 1. 13C-glucose breath tests: a non-invasive method for detecting early clinical manifestations of exogenous glucose metabolism in type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating Cellular Metabolism: An In Vitro Guide to D-Glucose-1,2-¹³C₂ Isotope Tracing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism is fundamental to understanding health and disease. Stable isotope tracers, such as D-Glucose-1,2-¹³C₂, offer a powerful tool to dissect the intricate network of metabolic pathways within a cell. By replacing natural abundance glucose with its ¹³C-labeled counterpart, researchers can meticulously track the fate of glucose-derived carbons as they are incorporated into various downstream metabolites. This technique provides invaluable quantitative insights into central carbon metabolism, particularly the interplay between glycolysis and the pentose phosphate pathway (PPP), pathways often dysregulated in diseases like cancer and metabolic disorders.
This document provides detailed application notes and experimental protocols for the use of D-Glucose-1,2-¹³C₂ in in vitro studies, designed to guide researchers in obtaining robust and reproducible data for applications in basic research and drug development.
Core Applications
D-Glucose-1,2-¹³C₂ is a premier tracer for delineating the flux through two critical and interconnected pathways:
-
Glycolysis: The metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. Tracing the dual ¹³C labels from [1,2-¹³C₂]glucose provides a clear signature of glycolytic activity.
-
Pentose Phosphate Pathway (PPP): A parallel pathway to glycolysis that is crucial for generating NADPH, for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. The specific labeling pattern of D-Glucose-1,2-¹³C₂ allows for the deconvolution of carbon flow through the oxidative and non-oxidative branches of the PPP.
The ability to precisely quantify the balance between these pathways is critical in numerous research areas, including:
-
Oncology: Cancer cells often exhibit altered glucose metabolism, characterized by the Warburg effect (aerobic glycolysis) and increased PPP activity to support rapid proliferation and combat oxidative stress. D-Glucose-1,2-¹³C₂ can be used to study these metabolic shifts and to evaluate the mechanism of action of anti-cancer drugs that target metabolism.
-
Metabolic Diseases: In conditions such as diabetes and obesity, the regulation of glucose metabolism is impaired. Isotope tracing with D-Glucose-1,2-¹³C₂ can elucidate the underlying metabolic dysregulation in relevant cell models.
-
Drug Development: Understanding the metabolic effects of drug candidates is crucial. This tracer can be employed to assess off-target metabolic liabilities or to confirm the desired metabolic reprogramming induced by a therapeutic agent.
Data Presentation: Quantitative Insights into Metabolic Flux
The primary output of a D-Glucose-1,2-¹³C₂ tracing experiment is the mass isotopomer distribution (MID) of key metabolites, which reflects the incorporation of the ¹³C label. This data is then used to calculate metabolic flux rates. Below are examples of how to present such quantitative data.
Table 1: Mass Isotopomer Distribution of Lactate in Hep G2 Cells
This table illustrates the percentage of lactate molecules containing zero (M+0), one (M+1), or two (M+2) ¹³C atoms after incubation with [1,2-¹³C₂]glucose. The M+2 lactate is a direct product of glycolysis, while M+1 lactate is indicative of passage through the pentose phosphate pathway.
| Mass Isotopomer | Fractional Abundance (%)[1][2] |
| M+0 (Unlabeled) | 88.1 |
| M+1 (from PPP) | 1.9 |
| M+2 (from Glycolysis) | 10.0 |
Table 2: Mass Isotopomer Distribution of Ribose from Nucleotides in Hep G2 Cells
This table shows the distribution of ¹³C labels in ribose, a key product of the pentose phosphate pathway, providing further detail on the activity of this pathway.
| Ribose Isotopomer | Fractional Abundance (%)[1][2] |
| [1-¹³C]ribose | 3.5 |
| [5-¹³C]ribose | 3.5 |
| [1,2-¹³C₂]ribose | 2.0 |
| [4,5-¹³C₂]ribose | 2.0 |
Table 3: Calculated Metabolic Fluxes in A549 Lung Carcinoma Cells
This table presents the calculated flux rates through key metabolic pathways, as determined by computational modeling of mass isotopomer distribution data. Fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway | Relative Flux (%)[3] |
| Glycolysis | 85 |
| Pentose Phosphate Pathway | 15 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vitro cell culture labeling experiment with D-Glucose-1,2-¹³C₂.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label cultured mammalian cells with D-Glucose-1,2-¹³C₂ to achieve isotopic steady state in key metabolites.
Materials:
-
Mammalian cell line of interest (adherent or suspension)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the cell culture medium
-
D-Glucose-1,2-¹³C₂
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing the glucose-free medium with D-Glucose-1,2-¹³C₂ to the desired final concentration (typically the same as the glucose concentration in the standard medium, e.g., 11 mM or 25 mM). Supplement the medium with dialyzed FBS (typically 10%) to minimize the introduction of unlabeled glucose and other small molecules.
-
Isotope Labeling:
-
For adherent cells, aspirate the existing medium, wash the cells once with sterile PBS, and then add the pre-warmed tracer medium.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the pre-warmed tracer medium.
-
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. The time required will vary depending on the cell line and the turnover rates of the metabolites of interest but is often in the range of 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time for a specific experimental system.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites while preserving their isotopic labeling patterns.
Materials:
-
Ice-cold PBS
-
Ice-cold quenching/extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of low-temperature operation
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
For adherent cells, place the culture plate on ice. Quickly aspirate the labeling medium and immediately wash the cells with a small volume of ice-cold PBS. Aspirate the PBS.
-
For suspension cells, quickly pellet the cells by centrifugation at a low temperature. Aspirate the supernatant and resuspend the pellet in a small volume of ice-cold PBS. Re-pellet the cells and discard the supernatant.
-
-
Extraction:
-
Add the pre-chilled 80% methanol to the cells.
-
For adherent cells, use a cell scraper to scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, add the methanol to the cell pellet and vortex vigorously to resuspend and lyse the cells.
-
-
Protein and Debris Removal: Incubate the cell lysate at -20°C for at least 20 minutes to precipitate proteins. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
Objective: To determine the mass isotopomer distributions of key metabolites using mass spectrometry.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectrometers are recommended for accurate mass measurements.
Procedure:
-
Sample Preparation:
-
For LC-MS analysis, the dried metabolite extract is typically reconstituted in a solvent compatible with the mobile phase.
-
For GC-MS analysis, the dried metabolites must be chemically derivatized to increase their volatility. A common derivatization procedure involves methoximation followed by silylation.
-
-
Chromatographic Separation: Metabolites are separated using an appropriate chromatography method (e.g., HILIC for polar metabolites in LC-MS, or a suitable capillary column for derivatized metabolites in GC-MS).
-
Mass Spectrometry Detection: The mass spectrometer is operated in a mode that allows for the acquisition of full scan spectra or selected ion monitoring to detect and quantify the different mass isotopomers of the target metabolites.
-
Data Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest. This data must be corrected for the natural abundance of ¹³C.
Visualizing Metabolic Networks and Workflows
Diagrams are essential for visualizing the complex interplay of metabolic pathways and for outlining experimental procedures. The following diagrams were generated using the Graphviz DOT language.
References
Application Notes and Protocols for Cellular Metabolic Labeling with D-Glucose-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with D-Glucose-1,2-13C2 is a powerful technique for tracing the metabolic fate of glucose in cellular systems. By replacing the naturally abundant 12C atoms at the C1 and C2 positions of glucose with the heavy isotope 13C, researchers can track the incorporation of these labeled carbons into various downstream metabolites. This allows for the elucidation of metabolic pathway activity, the quantification of metabolic fluxes, and the investigation of metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders. D-Glucose-1,2-13C2 is particularly advantageous for simultaneously assessing the activities of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[1][2][3]
Principle
When cells are cultured in a medium where the primary glucose source is D-Glucose-1,2-13C2, the labeled carbons are incorporated into central carbon metabolism. The specific positions of the 13C atoms allow for the differentiation of metabolic routes. For instance, the entry of the two labeled carbons into the TCA cycle via pyruvate will result in a distinct labeling pattern in TCA cycle intermediates compared to the scenario where glucose is first metabolized through the PPP, which involves the loss of the C1 carbon as CO2. By analyzing the mass isotopomer distribution of key metabolites using mass spectrometry, the relative contributions of these pathways can be determined.
Quantitative Data Summary
The following table summarizes typical experimental parameters for cell labeling with D-Glucose-1,2-13C2, compiled from various studies. These values should be optimized for specific cell lines and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| D-Glucose-1,2-13C2 Concentration | 4.5 g/L (25 mM) | This concentration is typical for cell culture media. The exact concentration should mimic the glucose level of the intended physiological environment. |
| Labeling Medium | Glucose-free DMEM or RPMI-1640 | It is crucial to use a base medium devoid of natural glucose to ensure that the labeled glucose is the sole source. |
| Serum | 10% Dialyzed Fetal Bovine Serum (dFBS) | Standard FBS contains endogenous glucose and other small molecules that can interfere with the labeling. Dialyzed FBS minimizes this interference. |
| Incubation Time | 6 - 24 hours | The time required to reach isotopic steady state, where the isotopic enrichment of key metabolites no longer changes over time, should be determined empirically for each cell line and experimental setup. |
| Cell Seeding Density | 200,000 cells/well (6-well plate) | Seeding density should be optimized to ensure cells are in the exponential growth phase during the labeling period and to provide sufficient material for analysis. |
Experimental Protocols
I. Preparation of Labeling Medium
-
Start with a glucose-free cell culture medium (e.g., DMEM).
-
Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS).
-
Add D-Glucose-1,2-13C2 to a final concentration of 4.5 g/L (or the desired experimental concentration). Ensure complete dissolution.
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.
-
Warm the medium to 37°C before use.
II. Cell Culture and Labeling
-
Seed the cells of interest in a multi-well plate or culture flask at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Culture the cells in their standard growth medium until they reach the desired confluency (typically 60-80%).
-
Aspirate the standard growth medium and wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS).
-
Add the pre-warmed D-Glucose-1,2-13C2 labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).
III. Metabolite Extraction
-
Place the culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular metabolites.
-
Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol or a 1:1 mixture of water and acetonitrile) to the cells.[4]
-
Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
For adherent cells, quenching with liquid nitrogen immediately after the PBS wash and before adding the extraction solvent can improve the preservation of metabolic states.[4]
-
Vortex the samples thoroughly and incubate on ice for 5-10 minutes.[4]
-
Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[4]
-
Transfer the supernatant containing the metabolites to a new tube. This is the cell extract for analysis.
-
Store the extracts at -80°C until analysis by mass spectrometry.
IV. LC-MS/MS Analysis
-
The cell extracts are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The specific LC method (column, mobile phases, gradient) will depend on the metabolites of interest.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopologues of each metabolite. This is often done using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or by high-resolution mass spectrometry on instruments like an Orbitrap or Q-TOF.[5][6]
-
The resulting data is analyzed to determine the mass isotopomer distribution for each metabolite, which reflects the incorporation of the 13C label.
Visualizations
Caption: Experimental Workflow for D-Glucose-1,2-13C2 Labeling.
Caption: Tracing 13C from D-Glucose-1,2-13C2 in Metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucose-[1,2-¹³C₂] Infusion in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with molecules like D-Glucose-[1,2-¹³C₂] is a powerful technique for elucidating the dynamics of metabolic pathways in vivo. By introducing a labeled form of glucose into a biological system, researchers can track the fate of the carbon atoms through various metabolic processes. D-Glucose-[1,2-¹³C₂], with its specific labeling on the first and second carbon atoms, offers a precise method for dissecting central carbon metabolism. This tracer is particularly valuable for distinguishing between glycolysis and the pentose phosphate pathway (PPP), two fundamental routes of glucose catabolism.[1][2] Alterations in these pathways are hallmarks of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making D-Glucose-[1,2-¹³C₂] a critical tool in both basic research and drug development.[1]
These application notes provide a comprehensive guide to the use of D-Glucose-[1,2-¹³C₂] as a stable isotope tracer for in vivo metabolic research. The protocols detailed below are designed to facilitate the accurate measurement of glucose flux and metabolic reprogramming in various physiological and pathological states.
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways in real-time.[3]
-
Cancer Metabolism Research: Investigating the Warburg effect and other metabolic alterations in tumors.[2]
-
Neurobiology: Studying brain glucose metabolism in normal and diseased states.
-
Diabetes and Obesity Research: Assessing insulin sensitivity, glucose production, and disposal.
-
Drug Development: Evaluating the metabolic effects of novel therapeutic agents.
Data Presentation: Quantitative Parameters for In Vivo Infusion Studies
The following tables summarize key quantitative data from published in vivo infusion studies using labeled glucose tracers. These values can serve as a starting point for designing new experiments.
Table 1: Example Infusion Parameters for Murine Models
| Parameter | Value | Animal Model | Notes |
| Tracer | D-Glucose-[1,2-¹³C₂] or similar ¹³C-glucose tracers | Mouse | |
| Fasting Period | 12-16 hours | Mouse | To increase the fractional enrichment of the tracer in plasma.[4] |
| Bolus Dose | 0.6 mg/g body mass | Mouse | Administered over 1 minute to rapidly increase plasma tracer concentration.[4] |
| Continuous Infusion Rate | 0.0138 mg/g body mass per minute | Mouse | To maintain a steady-state plasma tracer concentration.[4] |
| Infusion Duration | 3-5 hours | Mouse | To approach isotopic steady state in tissues of interest.[4][5] |
Table 2: Blood Sampling and Tissue Collection Schedule
| Sample Type | Time Points | Purpose |
| Blood | 0, 30, 60, 90, 120, 180 minutes | To monitor plasma glucose enrichment and confirm isotopic steady state.[4] |
| Tissues | At the end of the infusion period | To measure isotopic enrichment in downstream metabolites within specific organs.[4] |
Experimental Protocols
Protocol 1: Intravenous Infusion of D-Glucose-[1,2-¹³C₂] in Mice
This protocol outlines a primed-constant infusion method, a widely used technique to achieve and maintain a stable concentration of the isotopic tracer in the bloodstream.
Materials:
-
D-Glucose-[1,2-¹³C₂]
-
Sterile Saline
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and catheters
-
Blood collection supplies (e.g., capillary tubes, anticoagulant)
-
Liquid nitrogen
-
Homogenizer
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the experimental environment for at least one week.
-
Fast mice for 12-16 hours prior to the infusion, with free access to water.[4]
-
Anesthetize the mouse using a suitable method.
-
Surgically place a catheter into a suitable blood vessel, such as the lateral tail vein, for infusion.[4]
-
-
Tracer Preparation:
-
Prepare the D-Glucose-[1,2-¹³C₂] solution in sterile saline. The concentration should be calculated based on the desired bolus dose and continuous infusion rate.
-
-
Infusion:
-
Bolus Injection: Administer a bolus of the tracer solution to rapidly increase the plasma concentration of labeled glucose. A typical bolus for ¹³C-glucose is 0.6 mg/g of body mass delivered over 1 minute.[4]
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a programmable syringe pump. An example infusion rate for ¹³C-glucose is 0.0138 mg/g of body mass per minute.[4] The infusion should be maintained for 3-5 hours to approach isotopic steady state.[4][5]
-
-
Sample Collection:
-
Blood Sampling: Collect small blood samples (e.g., 20-30 µL) from the tail tip or another appropriate site at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) to monitor plasma glucose enrichment.[4]
-
Tissue Harvesting: At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[4]
-
-
Sample Processing and Analysis:
-
Extract metabolites from plasma and tissues using appropriate methods (e.g., methanol/chloroform/water extraction).
-
Analyze the isotopic enrichment of glucose and downstream metabolites using mass spectrometry (GC-MS or LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Protocol 2: Oral Gavage of D-Glucose-[1,2-¹³C₂] in Mice
Oral administration is a less invasive alternative to intravenous infusion and can be suitable for certain experimental questions, particularly those focused on nutrient absorption and first-pass metabolism.
Procedure:
-
Animal Preparation:
-
Acclimate and fast the mice as described in Protocol 1.
-
-
Tracer Administration:
-
Prepare a solution of D-Glucose-[1,2-¹³C₂] in sterile water.
-
Administer the tracer solution via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of tracer appearance in the circulation.[4]
-
At the desired endpoint, euthanize the mouse and harvest tissues as described in Protocol 1.
-
-
Sample Processing and Analysis:
-
Process and analyze samples as described in Protocol 1.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the key metabolic pathways traced by D-Glucose-[1,2-¹³C₂].
Diagram Explanation:
The metabolism of D-Glucose-[1,2-¹³C₂] through glycolysis preserves the two ¹³C labels, resulting in M+2 labeled pyruvate and lactate ([2,3-¹³C] pyruvate/lactate).[6] In contrast, entry into the oxidative pentose phosphate pathway leads to the decarboxylation and loss of the ¹³C label from the first carbon position as ¹³CO₂. The resulting pentose phosphates are M+1 labeled.[6] This differential labeling pattern allows for the precise calculation of the relative flux through these two critical pathways. The M+2 labeled pyruvate can then enter the TCA cycle, leading to M+2 labeling in TCA intermediates like citrate and glutamate.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Sample Preparation for Mass Spectrometry Analysis of D-Glucose-¹³C₂
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of substrates through cellular pathways.[1] D-glucose labeled with two carbon-13 (¹³C) isotopes, such as [1,2-¹³C₂]D-glucose, is a widely used tracer for quantifying fluxes in central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[2][3] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can gain detailed insights into cellular bioenergetics, biosynthetic pathways, and the metabolic reprogramming associated with various disease states.[1][4]
This application note provides detailed protocols for sample preparation from cultured mammalian cells for metabolomic analysis using D-Glucose-¹³C₂ as a tracer. It covers procedures from cell labeling and metabolite extraction to sample preparation for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
The overall workflow for a ¹³C-glucose metabolic flux experiment involves several critical stages, from initial cell culture to final data analysis. Each step must be carefully controlled to preserve the in vivo metabolic state and ensure the integrity of isotopic labeling patterns.
Cell Culture and Isotope Labeling Protocol
This protocol is suitable for adherent mammalian cells.
Materials:
-
D-Glucose-¹³C₂ (e.g., [1,2-¹³C₂]D-glucose)
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase and will reach approximately 80% confluency at the time of harvest.[5] Allow cells to adhere and grow overnight.[1][5]
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C₂ to the desired final concentration (e.g., 10-25 mM).[6] Add dFBS to the same concentration as in the regular growth medium.
-
Isotope Labeling: On the day of the experiment, aspirate the growth medium. Wash the cells once with pre-warmed, sterile PBS.[1][5] Add the pre-warmed ¹³C-labeling medium to the cells.[5]
-
Incubation: Incubate the cells for a duration sufficient to achieve a steady-state labeling of the metabolites of interest. This time should be determined empirically for each cell line and experimental condition.[7]
Metabolite Quenching and Extraction Protocol
Quenching is a critical step to instantly halt all enzymatic reactions, preserving the metabolic snapshot at the time of harvesting.[1]
Materials:
-
Ice-cold PBS or 150 mM ammonium acetate solution
-
Extraction Solvent: Pre-chilled (-80°C) 80% methanol (LC-MS grade) or a pre-chilled (-20°C) mixture of methanol:acetonitrile:water (50:30:20 v/v/v).[1][6]
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (4°C)
Procedure:
-
Quenching: At the end of the labeling period, quickly aspirate the labeling medium.
-
Washing: Immediately place the culture plate on ice and wash the cells with 2 mL of ice-cold PBS.[5] Aspirate the PBS completely. This step should be done rapidly to minimize metabolic changes.
-
Extraction: Add 1 mL of the pre-chilled extraction solvent to each well.[5][7]
-
Cell Lysis: Scrape the cells on ice and transfer the cell lysate into a pre-chilled microcentrifuge tube.[5][7]
-
Protein Precipitation: Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[6][7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[6][7]
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.[5][6]
Sample Preparation for Mass Spectrometry
For Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of sugars requires a two-step derivatization process to increase their volatility.[8][9]
Materials:
-
Pyridine
-
Methoxyamine hydrochloride (MEOX)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide + 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% t-BDMCS)
-
Heating block or oven (60°C)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in 30-50 µL of pyridine containing methoxyamine hydrochloride (e.g., 20 mg/mL).
-
Oximation: Incubate the mixture at 37°C for 90 minutes to convert carbonyl groups to oximes.[1]
-
Silylation: Add 50-80 µL of MTBSTFA + 1% t-BDMCS to the sample.[1]
-
Incubation: Incubate at 60°C for 30-60 minutes to replace active hydrogens with silyl groups.[1]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
For Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods, particularly those using Hydrophilic Interaction Liquid Chromatography (HILIC), can analyze polar metabolites without derivatization.[5][6][10]
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Initial mobile phase solvent for reconstitution
Procedure:
-
Reconstitution: Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., a mixture of acetonitrile and water).[5]
-
Centrifugation: Centrifuge the reconstituted samples at high speed for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an LC vial for analysis.
-
Analysis: A HILIC column is recommended for the separation of polar glucose metabolites.[5][6] The mass spectrometer can be operated in full scan mode to identify all isotopologues or in a targeted mode (e.g., SRM/MRM) for quantification.[6]
Metabolic Pathway of [1,2-¹³C₂]D-Glucose
Using [1,2-¹³C₂]D-glucose allows for the differentiation of glycolysis and the Pentose Phosphate Pathway. Glycolysis cleaves the bond between C3 and C4, resulting in two 3-carbon units. The initial tracer will produce 3-phosphoglycerate (3PG) that is 50% unlabeled (M+0) and 50% doubly labeled (M+2).[2] Conversely, the oxidative PPP removes the C1 carbon, leading to a different labeling pattern in downstream metabolites.[2]
Quantitative Data
The following table summarizes representative performance characteristics for a targeted LC-MS/MS method for key metabolites in the glycolysis pathway. These values are examples and should be determined for each specific instrument and matrix.
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| Glucose-6-Phosphate (M+2) | 2.8 | 261.0 | 97.0 | >0.995 | 0.10 | 0.35 |
| Fructose-6-Phosphate (M+2) | 3.1 | 261.0 | 97.0 | >0.995 | 0.10 | 0.35 |
| 3-Phosphoglycerate (M+2) | 4.5 | 187.0 | 79.0 | >0.998 | 0.05 | 0.15 |
| PEP (M+2) | 5.2 | 169.0 | 79.0 | >0.997 | 0.05 | 0.18 |
| Pyruvate (M+2) | 1.9 | 89.0 | 45.0 | >0.999 | 0.25 | 0.80 |
| Lactate (M+2) | 1.5 | 91.0 | 45.0 | >0.998 | 0.50 | 1.50 |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Values are illustrative.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. ajrsp.com [ajrsp.com]
- 10. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of D-Glucose-¹³C₂ Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using labeled nutrients is a cornerstone of metabolic research, providing invaluable insights into the dynamic fluxes of metabolic pathways. The use of doubly labeled glucose, such as D-Glucose-¹³C₂, offers a powerful tool to simultaneously trace the fate of multiple carbon atoms through central carbon metabolism. This application note provides detailed protocols for utilizing D-Glucose-¹³C₂ (specifically exemplified with [1,2-¹³C₂]D-Glucose) for the analysis of downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods enable the elucidation of pathway activity, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.
The protocols provided herein are intended as a comprehensive guide and may require optimization based on the specific experimental system, cell type, and instrumentation.
Core Concepts of Stable Isotope Tracing with D-Glucose-¹³C₂
The strategic placement of two ¹³C labels on the glucose molecule allows for the differentiation of metabolic pathways based on the resulting mass isotopologue distributions of downstream metabolites. For instance, the metabolism of [1,2-¹³C₂]glucose through glycolysis will produce pyruvate and lactate with two ¹³C labels (M+2). Conversely, entry into the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled (M+1) intermediates that can re-enter glycolysis.[1][2] By quantifying the relative abundance of these different isotopologues, researchers can dissect the relative contributions of these key pathways to cellular metabolism.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free cell culture medium
-
[1,2-¹³C₂]D-Glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with [1,2-¹³C₂]D-Glucose to the desired final concentration (e.g., 10 mM). Also, supplement the medium with dialyzed FBS to minimize the presence of unlabeled glucose and other interfering metabolites.[3]
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and experimental goals but is often between 8 and 24 hours.[4]
-
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator
Procedure:
-
Metabolism Quenching: Place the culture plates on ice to rapidly halt metabolic activity.
-
Washing: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).[3]
-
Scrape the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the samples vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 1 hour to precipitate proteins.
-
-
Supernatant Collection:
-
Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[3]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube.
-
-
Drying: Dry the metabolite extracts using a vacuum concentrator. Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system (UPLC or HPLC)
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions (HILIC):
-
Column: A HILIC column (e.g., amide or aminopropyl phase) is recommended for the separation of polar glucose metabolites.
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium acetate, pH 9.0
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium acetate, pH 9.0
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the polar compounds.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-10 µL
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.
-
MRM Transitions: The specific MRM transitions will need to be optimized for each metabolite and its isotopologues. The precursor ion will be the m/z of the metabolite (e.g., M+0 for unlabeled, M+1 for singly labeled, M+2 for doubly labeled), and the fragment ions will be characteristic of the specific metabolite.
Data Presentation
Quantitative data from a D-Glucose-¹³C₂ tracing experiment should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Fractional Enrichment of Key Metabolites Over Time
| Metabolite | Time Point 1 (%) | Time Point 2 (%) | Time Point 3 (%) | Time Point 4 (%) |
| Glucose-6-Phosphate (M+2) | 94.5 | 97.8 | 98.9 | 99.2 |
| Fructose-6-Phosphate (M+2) | 94.2 | 97.5 | 98.6 | 99.0 |
| Pyruvate (M+2) | 72.1 | 85.4 | 90.3 | 94.8 |
| Lactate (M+2) | 75.3 | 88.1 | 92.7 | 96.2 |
| Citrate (M+2) | 28.9 | 52.3 | 68.5 | 82.4 |
| α-Ketoglutarate (M+2) | 24.7 | 48.9 | 63.1 | 78.9 |
Table 2: Mass Isotopomer Distribution of Pyruvate at 24 hours
| Isotopologue | Relative Abundance (%) |
| M+0 | 4.6 |
| M+1 | 15.2 |
| M+2 | 80.2 |
Visualizations
Caption: A generalized experimental workflow for stable isotope tracing in cell culture.
Caption: Tracing of [1,2-¹³C₂]glucose through central carbon metabolism.
Caption: Simplified insulin signaling pathway regulating glucose uptake.
Conclusion
The use of D-Glucose-¹³C₂ in conjunction with LC-MS/MS provides a robust analytical strategy to quantitatively probe the intricate network of cellular metabolism. By carefully designing experiments and employing the detailed protocols outlined in this application note, researchers can gain a deeper understanding of how glucose is utilized in various biological systems. The ability to trace the fate of specific carbon atoms offers a high-resolution view of metabolic reprogramming in health and disease, making it an invaluable tool for basic research and drug development. While [1,2-¹³C₂]D-Glucose is a common and informative tracer, other doubly labeled isotopes, such as [4,6-¹³C₂]D-Glucose, may also be available and could provide complementary insights into different aspects of glucose metabolism.[6]
References
Application Notes and Protocols for GC-MS Analysis of D-Glucose-¹³C₂-4 Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds such as D-Glucose-¹³C₂-4 is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical platform for these studies due to its high chromatographic resolution and ability to determine mass isotopomer distributions in various metabolites. This document provides detailed application notes and protocols for the analysis of metabolites derived from D-Glucose-¹³C₂-4 using GC-MS. This specific tracer is particularly useful for probing central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), as the labeled carbons at positions 2 and 4 provide distinct labeling patterns in downstream metabolites.[1][2]
Core Principles
The fundamental principle involves introducing D-Glucose-¹³C₂-4 into a biological system (e.g., cell culture) and allowing it to be metabolized. The ¹³C labels are incorporated into downstream metabolites, altering their mass. By extracting and analyzing these metabolites by GC-MS, the mass shifts reveal the extent of label incorporation. This information is crucial for calculating metabolic fluxes and understanding the activity of various pathways. Due to the polar nature and low volatility of many central carbon metabolites, chemical derivatization is a critical step prior to GC-MS analysis to enhance their volatility.[3]
Data Presentation: Quantitative Analysis
The following tables summarize the expected quantitative data for key metabolites derived from D-Glucose-¹³C₂-4, analyzed as their tert-butyldimethylsilyl (tBDMS) derivatives. Retention times (RT) are illustrative and can vary based on the specific GC column and conditions. The mass-to-charge ratios (m/z) represent key fragments for monitoring, and M+n denotes the mass isotopomer with 'n' ¹³C atoms incorporated from the tracer.
Table 1: GC-MS Parameters for Key Metabolites
| Metabolite | Derivatization | Retention Time (min) | Monitored Ions (m/z) |
| Pyruvate | Methoxy-tBDMS | ~8.5 | 174, 175, 176 |
| Lactate | tBDMS | ~9.2 | 261, 262, 263 |
| Alanine | tBDMS | ~10.1 | 260, 261, 262 |
| Serine | tBDMS | ~12.3 | 390, 391, 392 |
| Glutamate | tBDMS | ~15.8 | 434, 435, 436 |
| α-Ketoglutarate | Methoxy-tBDMS | ~14.9 | 347, 348, 349 |
| Succinate | tBDMS | ~13.5 | 289, 290, 291 |
| Fumarate | tBDMS | ~13.2 | 287, 288, 289 |
| Malate | tBDMS | ~14.6 | 419, 420, 421 |
Table 2: Illustrative Mass Isotopomer Distributions of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Pyruvate | 40 | 35 | 25 |
| Lactate | 45 | 30 | 25 |
| Alanine | 50 | 25 | 25 |
| Serine | 55 | 25 | 20 |
| Glutamate | 60 | 20 | 20 |
| α-Ketoglutarate | 65 | 15 | 20 |
| Malate | 50 | 20 | 30 |
Experimental Protocols
A successful metabolic labeling experiment requires careful execution of sample preparation and analysis. The following protocols provide a detailed methodology for cell culture experiments using D-Glucose-¹³C₂-4.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Medium Preparation: Prepare the experimental medium containing D-Glucose-¹³C₂-4 at the desired concentration. It is recommended to also prepare a parallel control with unlabeled D-glucose.
-
Isotope Labeling: Once cells reach the desired confluency, remove the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.[4]
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This time should be determined empirically for the specific cell line and experimental conditions.[5]
Protocol 2: Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. For adherent cells, aspirate the labeling medium and immediately add ice-cold 80% methanol.[4]
-
Scraping and Collection: Place the culture plates on dry ice and use a cell scraper to detach the cells into the cold methanol. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.
Protocol 3: Derivatization for GC-MS Analysis
This protocol describes a two-step derivatization process involving methoximation followed by silylation, which is suitable for a broad range of central carbon metabolites.
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 20 µL of this solution to the dried metabolite extract.
-
Vortex briefly and incubate at 37°C for 90 minutes to convert carbonyl groups to their methoxime derivatives.[4]
-
-
Silylation:
-
Add 30 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% t-BDMCS), to the sample.[4]
-
Vortex and incubate at 60°C for 30-60 minutes to convert active hydrogens (e.g., in hydroxyl and amine groups) to their tBDMS derivatives.[4]
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 4: GC-MS Analysis
-
Instrumentation: Use a GC system coupled to a single quadrupole or tandem mass spectrometer.
-
GC Column: A common choice is a DB-5ms column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
-
GC Conditions (Illustrative):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C for 4 minutes, ramp to 200°C at 4°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.[6]
-
-
MS Conditions:
-
Ion Source Temperature: 250°C[6]
-
Transfer Line Temperature: 250°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target metabolites and their isotopologues.[7] The specific m/z values to monitor are provided in Table 1.
-
Visualizations
The following diagrams illustrate the metabolic fate of D-Glucose-¹³C₂-4 and the experimental workflow.
Caption: Metabolic fate of ¹³C labels from D-Glucose-¹³C₂-4.
Caption: Experimental workflow for ¹³C metabolic flux analysis.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols for D-Glucose-¹³C₂ Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting metabolic flux analysis (MFA) using D-glucose labeled with two carbon-13 isotopes (¹³C₂), a powerful technique to quantify intracellular metabolic rates. These protocols are designed for professionals in research, and drug development, offering insights into cellular physiology and the metabolic effects of chemical compounds.
Introduction to ¹³C Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as ¹³C-glucose, researchers can trace the labeled carbon atoms through the metabolic network. This technique, particularly ¹³C-MFA, is the gold standard for determining in vivo metabolic fluxes, providing a detailed snapshot of cellular physiology.[1][2] It is widely applied in metabolic engineering, cancer research, and the optimization of bioprocesses for drug development.[1]
The use of doubly labeled glucose, such as [1,2-¹³C₂]glucose, is particularly advantageous for resolving fluxes in central carbon metabolism, including pathways like glycolysis and the pentose phosphate pathway (PPP).[3][4] The distinct labeling patterns produced by these pathways in downstream metabolites allow for precise flux quantification.[4]
Software for ¹³C Metabolic Flux Analysis
Several software packages are available to facilitate the complex calculations required for MFA. These tools take raw mass spectrometry data and extracellular flux measurements to estimate intracellular fluxes.
| Software | Description | Key Features | Availability |
| 13CFLUX2 | A high-performance software suite for designing and evaluating carbon labeling experiments.[5][6] It is designed to handle large-scale and high-throughput MFA applications.[6][7] | - Employs the XML-based FluxML for model specification.[6][7]- Supports high-performance computing environments.[6]- Modular design allows for flexible workflow composition.[5][6] | Demo version and binaries available at --INVALID-LINK--][6]">www.13cflux.net.[5][6] |
| FiatFlux | An intuitive, open-source tool developed in Matlab, suitable for non-experts.[8][9] It calculates metabolic flux ratios from MS data and estimates net carbon fluxes.[8] | - User-friendly for those not familiar with numerical methods.[8][9]- Preconfigured for [1-¹³C] and [U-¹³C]glucose experiments.[9]- Adaptable for other ¹³C-substrates and organisms.[8][9] | Open-source Matlab-based software. |
| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA). | - Capable of analyzing both steady-state and non-stationary labeling data.- Provides statistical analysis of flux estimates. | Available for academic use. |
| OpenFlux | A modeling software for ¹³C-based metabolic flux analysis.[10] | - Open-source and extensible.- Integrates with other modeling tools. | Open-source. |
| VistaFlux | A visualization software that integrates with Agilent MassHunter LC-MS data.[10][11] | - Streamlined workflow from data acquisition to analysis.[11]- Tools for feature extraction, isotope incorporation analysis, and pathway visualization.[11] | Commercial software from Agilent.[11] |
Experimental Design and Workflow
A successful ¹³C-MFA experiment involves careful planning and execution, from cell culture to data analysis. The general workflow consists of five key stages: experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[2][3]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Objective: To achieve a metabolic and isotopic steady state for accurate flux measurements.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium and supplements
-
¹³C-labeling medium: Standard medium prepared with [1,2-¹³C₂]glucose in place of unlabeled glucose.
-
Incubator (37°C, 5% CO₂)
-
Cell counting device
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow them to reach the desired confluency at the time of the experiment.
-
Adaptation: Culture cells in the standard medium until they reach a state of balanced growth. This can be monitored by measuring cell density and key extracellular metabolite concentrations (e.g., glucose, lactate) over time.[12]
-
Initiate Labeling: Once cells have reached a metabolic steady state, replace the standard medium with pre-warmed ¹³C-labeling medium.[1][12]
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.[12] This is typically at least 5-6 cell doubling times.[1]
-
Monitoring: During incubation, continue to monitor cell growth and medium components to ensure the maintenance of a metabolic steady state.[1]
Protocol 2: Rapid Metabolite Quenching and Extraction
Objective: To instantly halt all enzymatic activity, preserving the in vivo metabolic state.[1]
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
-
Cell scraper
-
Centrifuge capable of reaching 4°C or -9°C
Procedure:
-
Quenching: Remove the culture plate from the incubator and immediately aspirate the ¹³C-labeling medium.
-
Washing: Quickly wash the cell monolayer with ice-cold saline to remove any remaining extracellular medium.[1]
-
Extraction: Add the -80°C quenching/extraction solvent to the plate and use a cell scraper to detach the cells.
-
Collection: Collect the cell suspension and transfer it to a pre-chilled microcentrifuge tube.
-
Pellet Separation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble materials like proteins and DNA.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis of free metabolite labeling.[1]
-
Protein Pellet: The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids.[1]
Protocol 3: Analysis of Protein-Bound Amino Acids (GC-MS)
Objective: To analyze the labeling of protein-bound amino acids, which provides a time-integrated view of metabolic fluxes.[1]
Materials:
-
6 M HCl
-
Heating block (100°C)
-
Nitrogen gas evaporator
-
Derivatization agent (e.g., MTBSTFA)
-
Pyridine
-
GC-MS system
Procedure:
-
Hydrolysis: Resuspend the protein pellet from Protocol 2 in 6 M HCl and incubate at 100°C for 24 hours to hydrolyze the proteins into amino acids.
-
Drying: After hydrolysis, dry the sample completely under a stream of nitrogen gas.
-
Derivatization: This step makes the amino acids volatile for GC analysis.[1] a. Resuspend the dried hydrolysate in a solvent like pyridine.[1] b. Add the derivatization agent (e.g., MTBSTFA).[1] c. Incubate at 60°C for 1 hour.[1]
-
Analysis: After cooling, transfer the derivatized sample to a GC-MS vial for injection and analysis to determine the mass isotopomer distributions of the amino acids.[1]
Data Presentation and Analysis
Quantitative data from ¹³C-MFA should be presented in a clear and organized manner to facilitate interpretation.
Central Carbon Metabolism and the Fate of [1,2-¹³C₂]Glucose
The use of [1,2-¹³C₂]glucose allows for the differentiation of major carbon metabolism pathways.
Data Analysis Workflow
The analysis of mass spectrometry data is a critical step in determining metabolic fluxes.
Example Quantitative Data Summary
The following table illustrates how to present the mass isotopomer distribution (MID) of a key metabolite, pyruvate, which is a central node in metabolism. The values are hypothetical and for illustrative purposes.
| Metabolite | Isotopomer | Sample A (Control) | Sample B (Treated) |
| Pyruvate | M+0 | 60% | 40% |
| M+1 | 10% | 25% | |
| M+2 | 30% | 35% |
Interpretation: The shift in the MID of pyruvate from Sample A to Sample B suggests a change in the relative contributions of different pathways producing pyruvate. For instance, an increase in M+1 could indicate a higher flux through the pentose phosphate pathway.
Conclusion
Metabolic flux analysis using D-glucose-¹³C₂ provides a detailed and quantitative understanding of cellular metabolism. The protocols and software described in this document offer a comprehensive framework for researchers to design and execute robust MFA experiments. The insights gained from these studies are invaluable for advancing basic research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Quantifying Metabolic Fluxes Using Doubly Labeled D-Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to unravel the intricate network of metabolic pathways within a biological system.[1][2][3] By introducing a substrate labeled with stable isotopes, such as ¹³C, and tracking their incorporation into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions.[1][2] This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. The choice of the isotopic tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations.[4][5]
This document provides detailed application notes and protocols for quantifying metabolic fluxes using doubly labeled D-glucose, with a focus on D-Glucose-1,2-¹³C₂ and D-Glucose-3,4-¹³C₂. While D-Glucose-1,2-¹³C₂ is extensively used to resolve fluxes in the upper central carbon metabolism, particularly glycolysis and the pentose phosphate pathway (PPP), D-Glucose-3,4-¹³C₂ offers specific advantages for quantifying the anaplerotic flux of glucose into the tricarboxylic acid (TCA) cycle.[4][6][7][8]
Application Notes
Principle of ¹³C-Metabolic Flux Analysis
¹³C-MFA involves culturing cells with a ¹³C-labeled substrate, such as a specific isotopologue of glucose.[1] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling patterns, or mass isotopomer distributions (MIDs), of these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][5] These MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion), are then used as inputs for a computational model of cellular metabolism to estimate the intracellular metabolic fluxes.[6][9]
Advantages of Using Doubly Labeled Glucose Tracers
Doubly labeled glucose tracers, such as D-Glucose-1,2-¹³C₂ and D-Glucose-3,4-¹³C₂, provide more constraints for flux estimation compared to singly labeled tracers, leading to more precise and accurate results.[1][4]
-
D-Glucose-1,2-¹³C₂ : This tracer is particularly effective for distinguishing between glycolysis and the pentose phosphate pathway.[4][7]
-
In glycolysis , the bond between carbon 3 and 4 of glucose is cleaved, resulting in two three-carbon units. Metabolism of [1,2-¹³C₂]glucose through glycolysis produces pyruvate and lactate that are labeled on two adjacent carbons (M+2).[7]
-
In the oxidative pentose phosphate pathway , the C1 carbon of glucose is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis. This leads to a different labeling pattern in pyruvate and lactate, including singly labeled (M+1) and unlabeled (M+0) species.[7] By measuring the relative abundance of these different isotopologues, the relative flux through glycolysis and the PPP can be determined with high precision.[4][7]
-
-
D-Glucose-3,4-¹³C₂ : This tracer is a valuable tool for quantifying the anaplerotic flux of glucose into the TCA cycle via pyruvate carboxylase.[6][8]
-
Metabolism of [3,4-¹³C₂]glucose through glycolysis results in [1-¹³C]pyruvate.[8]
-
When this labeled pyruvate enters the TCA cycle via pyruvate dehydrogenase , the ¹³C label is lost as ¹³CO₂.
-
However, if pyruvate enters the TCA cycle via pyruvate carboxylase to form oxaloacetate, the ¹³C label is retained.[8] This allows for the direct measurement of pyruvate anaplerosis.
-
Experimental Protocols
This section provides a generalized protocol for a steady-state ¹³C-MFA experiment using doubly labeled glucose in cultured mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Cell Culture and Adaptation
-
Cell Seeding : Seed cells in a standard culture medium at a density that will allow them to reach the mid-exponential growth phase at the time of the experiment.
-
Adaptation Medium : At least 24 hours before the labeling experiment, switch the cells to a medium that is identical to the planned experimental medium but contains unlabeled glucose at the same concentration. This allows the cells to adapt and reach a metabolic steady state.[9]
Preparation of Labeled Medium
-
Base Medium : Start with a glucose-free version of the desired cell culture medium (e.g., DMEM).
-
Add Labeled Glucose : Dissolve the desired doubly labeled glucose (e.g., D-Glucose-1,2-¹³C₂ or D-Glucose-3,4-¹³C₂) in the base medium to the final desired concentration (e.g., 25 mM). For some experiments, a mixture of labeled and unlabeled glucose may be used.[9]
-
Supplements : Add other necessary supplements such as dialyzed fetal bovine serum (to minimize interference from unlabeled glucose and other metabolites), L-glutamine, and antibiotics.
-
Sterilization : Sterile-filter the complete labeled medium through a 0.22 µm filter.
Isotopic Labeling
-
Achieve Metabolic Steady State : Ensure cells are in a state of balanced growth and metabolism. This can be monitored by measuring cell density and the concentrations of key extracellular metabolites like glucose and lactate over time.[2]
-
Medium Exchange : When cells have reached the desired confluency and are in metabolic steady state, aspirate the adaptation medium, wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS), and then add the pre-warmed labeled medium.[7]
-
Incubation : Incubate the cells in the labeled medium for a duration sufficient to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.[2][6] This time needs to be determined empirically for each cell line and can range from several hours to over 24 hours.[6]
Sample Collection and Metabolite Extraction
-
Quenching : Rapidly quench all metabolic activity to preserve the in vivo metabolic state. A common method is to aspirate the labeled medium and add an ice-cold quenching solution, such as 80% methanol, to the culture plate.[9]
-
Metabolite Extraction : Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. Centrifuge at a high speed at 4°C to pellet cell debris. The supernatant contains the extracted intracellular metabolites.
-
Extracellular Flux Samples : Collect a sample of the spent labeled medium before quenching to measure the concentrations of extracellular metabolites (e.g., glucose, lactate, amino acids) for calculating uptake and secretion rates.[9]
Analytical Measurement
-
Sample Preparation : The extracted metabolites are typically dried down and may require derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, samples are often reconstituted in an appropriate solvent.
-
Mass Spectrometry : Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key central carbon metabolites (e.g., pyruvate, lactate, citrate, malate, and amino acids).[9]
Data Analysis and Flux Estimation
-
Data Correction : The raw MS data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Flux Calculation : The corrected MIDs and the measured extracellular fluxes are used in a metabolic network model to estimate the intracellular fluxes. This is typically done using specialized software packages (e.g., Metran, Iso2Flux).[3]
-
Statistical Analysis : Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[1][6]
Data Presentation
The primary quantitative data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. The following tables present simulated MID data for illustrative purposes after labeling with 50% D-Glucose-1,2-¹³C₂ and 50% D-Glucose-3,4-¹³C₂.
Table 1: Simulated Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with 50% D-Glucose-1,2-¹³C₂
| Metabolite | Mass Isotopomer | Condition A (Fractional Abundance) | Condition B (Fractional Abundance) |
| Pyruvate | M+0 | 0.55 | 0.50 |
| M+1 | 0.05 | 0.10 | |
| M+2 | 0.40 | 0.40 | |
| Lactate | M+0 | 0.54 | 0.49 |
| M+1 | 0.06 | 0.11 | |
| M+2 | 0.40 | 0.40 | |
| Citrate | M+0 | 0.60 | 0.55 |
| M+1 | 0.10 | 0.15 | |
| M+2 | 0.30 | 0.30 |
Table 2: Simulated Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with 50% D-Glucose-3,4-¹³C₂
| Metabolite | Mass Isotopomer | Condition A (Fractional Abundance) | Condition B (Fractional Abundance) |
| Pyruvate | M+0 | 0.50 | 0.50 |
| M+1 | 0.50 | 0.50 | |
| M+2 | 0.00 | 0.00 | |
| Malate | M+0 | 0.70 | 0.60 |
| M+1 | 0.20 | 0.25 | |
| M+2 | 0.08 | 0.12 | |
| M+3 | 0.02 | 0.03 |
Mandatory Visualizations
Metabolic Pathways
Caption: Central carbon metabolism pathways traced by ¹³C-labeled glucose.
Experimental Workflow
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Achieving Isotopic Steady State with [1,2-¹³C₂]D-Glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique for quantifying the flux of metabolites through cellular pathways. By supplying a biological system with a substrate enriched with a stable isotope like Carbon-13 (¹³C), the fate of the labeled atoms can be traced as the substrate is metabolized, providing a dynamic view of metabolic activity. Achieving an "isotopic steady state" is a critical prerequisite for many metabolic flux analysis (MFA) studies. This state is reached when the isotopic enrichment of intracellular metabolites becomes constant over time, indicating that the labeling pattern accurately reflects the underlying metabolic fluxes.
This document provides detailed application notes and protocols for conducting experiments using D-glucose labeled with ¹³C on two carbons, specifically focusing on the widely-used tracer [1,2-¹³C₂]D-Glucose . This tracer is particularly effective for providing precise flux estimates for glycolysis and the pentose phosphate pathway (PPP). The principles and protocols described herein can be adapted for other glucose isotopologs.
Application Notes: The Principle of Isotopic Steady State
Metabolic Flux Analysis (¹³C-MFA) quantifies the rates (fluxes) of intracellular reactions. The core principle involves introducing a ¹³C-labeled substrate and measuring the distribution of ¹³C isotopes in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
For steady-state ¹³C-MFA, it is assumed that the system is in both a metabolic and isotopic steady state.
-
Metabolic Steady State: The concentrations of intracellular metabolites and metabolic rates (e.g., glucose uptake, lactate secretion) are constant.
-
Isotopic Steady State: The fractional abundance of each isotopologue of a given metabolite is constant.
The time required to reach isotopic steady state is influenced by several factors:
-
Metabolic Pathway: Pathways with high flux and small metabolite pools, like glycolysis, reach steady state rapidly (often within minutes).
-
Metabolite Pool Size and Turnover: Pathways involving larger metabolite pools or slower turnover rates, such as the Tricarboxylic Acid (TCA) cycle, require more time (hours) to reach steady state.
-
Cellular Exchange: The exchange of metabolites with the external environment, such as the buffering effect of extracellular lactate or the exchange of amino acids, can significantly delay the time to reach isotopic steady state in certain pathways.
To validate the assumption of isotopic steady state, it is crucial to perform a time-course experiment. Isotopic labeling is measured at multiple time points, and steady state is confirmed when the labeling patterns no longer change between the later time points (e.g., 18 and 24 hours).
Data Presentation
Table 1: Typical Timeframes to Achieve Isotopic Steady State in Cultured Cells
| Metabolite Class | Key Metabolites | Typical Time to Steady State | Reference |
| Glycolytic Intermediates | Glucose-6-P, Fructose-6-P, 3-Phosphoglycerate, Pyruvate, Lactate | Minutes to < 1 hour | |
| Pentose Phosphate Pathway | 6-P-Gluconate, Ribose-5-P | Minutes to < 1 hour | |
| TCA Cycle Intermediates | Citrate, α-Ketoglutarate, Malate, Fumarate | Several hours (e.g., 4-8 hours) | |
| Amino Acids (derived from TCA) | Glutamate, Aspartate | Hours to > 24 hours (due to media exchange) | |
| Nucleotides | ATP, GTP, UTP, CTP | Hours (e.g., > 8 hours) |
Visualizations
Caption: General experimental workflow for ¹³C Metabolic Flux Analysis (¹³C-MFA).
Caption: Fate of ¹³C atoms from [1,2-¹³C₂]Glucose in central carbon metabolism.
Caption: Isotopic enrichment over time, reaching a steady state.
Experimental Protocols
Protocol 1: In Vitro Steady-State Labeling in Cultured Cells
This protocol provides a general guideline for performing a ¹³C-glucose tracing experiment in adherent mammalian cells to determine the point of isotopic steady state.
1. Cell Culture and Adaptation:
-
Culture cells in standard growth medium to the desired confluency (typically 60-80%). Ensure cells are in the mid-exponential growth phase to maintain a metabolic steady state.
-
Crucial Step: One day before the tracer experiment, switch the cells to a medium that is identical to the planned labeling medium but contains unlabeled glucose. This adaptation minimizes metabolic shifts when the tracer is introduced.
2. Isotope Labeling Medium Preparation:
-
Prepare glucose-free DMEM or RPMI-1640 medium.
-
Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to avoid interference from unlabeled glucose and other small molecules in standard FBS.
-
Add [1,2-¹³C₂]D-Glucose to the desired final concentration (e.g., 10 mM or 25 mM).
-
Warm the labeling medium to 37°C before use.
3. Tracer Experiment and Time Course:
-
Aspirate the adaptation medium from the cell culture plates.
-
Wash the cells once with pre-warmed, sterile Phosphate-Buffered Saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells. This is Time 0 .
-
Incubate the cells under standard conditions (37°C, 5% CO₂).
-
Collect samples at multiple time points to determine the onset of steady state. Based on the target pathways, suggested time points could be: 0, 1, 4, 8, 16, and 24 hours.
4. Metabolite Quenching and Extraction:
-
Quenching (Critical for stopping metabolism): At each time point, rapidly aspirate the medium. Place the culture dish on dry ice and add an ice-cold quenching/extraction solution, such as 80:20 methanol/water, to the cells.
-
Extraction: Scrape the cells in the cold extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and centrifuge at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant, which contains the polar metabolites. Flash freeze in liquid nitrogen and store at -80°C or proceed to the next step.
5. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites must be derivatized to make them volatile. A common method is methoximation followed by silylation (e.g., using MTBSTFA).
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extract is typically reconstituted in a suitable solvent (e.g., a mixture of water and organic solvent).
Protocol 2: In Vivo Steady-State Labeling via Infusion
This protocol describes a primed, constant infusion method to achieve isotopic steady state in a mouse model.
1. Animal Preparation:
-
Acclimatize animals to the experimental conditions. Fasting may be required depending on the study's objective.
-
Anesthetize the animal.
-
Surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery or tail vein for sampling).
2. Tracer Infusion Preparation:
-
Prepare a sterile solution of [1,2-¹³C₂]D-Glucose in saline.
-
The infusion protocol consists of two parts to rapidly achieve and maintain steady-state enrichment in the plasma:
- Priming Bolus: An initial large dose to quickly label the glucose pool.
- Constant Infusion: A continuous, slower infusion to maintain the plasma enrichment level.
3. Infusion Protocol:
-
Administer the priming bolus dose of the ¹³C-glucose solution via the catheter over 1 minute.
-
Immediately following the bolus, begin the constant infusion using a syringe pump at a predetermined rate. The infusion should continue for a duration sufficient to label the tissues of interest (e.g., 90-240 minutes).
4. Sample Collection:
-
Collect small blood samples at regular intervals (e.g., 0, 60, 90, 120 min) to monitor plasma glucose enrichment and confirm that a steady state has been reached.
-
At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest.
-
Freeze-clamp the tissues immediately using clamps pre-chilled in liquid nitrogen. This is the most critical step to halt metabolism and preserve the in vivo metabolic state. Store tissues at -80°C.
5. Metabolite Extraction from Tissue:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryomill.
-
Perform metabolite extraction on the frozen powder using a cold solvent mixture (e.g., methanol/chloroform/water or perchloric acid).
-
Follow the same steps for centrifugation, collection of the polar phase, and sample preparation as described in the in vitro protocol.
Table 2: Example Parameters for In Vivo ¹³C-Glucose Infusion in Mice
| Parameter | Example Value | Notes |
| Tracer | [U-¹³C₆]-Glucose or [1,2-¹³C₂]-Glucose | [U-¹³C₆]-Glucose is common for tracing into many pathways. |
| Animal Model | C57BL/6 Mouse (20-25 g) | |
| Priming Bolus Dose | ~0.6 mg/g body mass | Delivered over 1 minute. |
| Constant Infusion Rate | ~0.014 mg/g body mass per minute | Rate may need optimization based on the animal's metabolic state. |
| Infusion Duration | 120 - 240 minutes | Longer times are needed to approach steady state in downstream pathways like the TCA cycle. |
| Blood Sampling | 30-50 µL per time point | To confirm steady-state plasma glucose enrichment. |
Note: These values are illustrative and must be optimized for specific experimental conditions, animal models, and research questions.
Application Notes and Protocols for D-Glucose-¹³C₂ Tracer in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for quantitatively assessing the activity of metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states. D-Glucose labeled with two Carbon-13 (¹³C) isotopes is a valuable tracer for delineating the contributions of central carbon metabolism pathways, particularly glycolysis and the pentose phosphate pathway (PPP). By tracking the incorporation of the ¹³C labels into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic reprogramming in various contexts, including cancer, neuroinflammatory diseases, and in the assessment of therapeutic interventions.[1][2][3]
This document provides detailed application notes and protocols for the use of D-Glucose-¹³C₂ in metabolic flux analysis. While the specific tracer "D-Glucose-13C2-4" was requested, the common and well-documented tracer for these applications is D-Glucose-1,2-¹³C₂ . The protocols and principles outlined herein are based on the use of D-Glucose-1,2-¹³C₂.
Principle of the Method
When cells are cultured in the presence of D-Glucose-1,2-¹³C₂, the ¹³C labels are incorporated into downstream metabolites. The specific labeling patterns of these metabolites provide information about the metabolic pathways through which the glucose was processed.[2][4]
-
Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate that are labeled on two adjacent carbons (M+2).[2]
-
Pentose Phosphate Pathway (PPP): If the glucose molecule enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting pentose phosphates will contain only one ¹³C label. These can then re-enter glycolysis, leading to pyruvate and lactate that are labeled on a single carbon (M+1).[5]
By measuring the relative abundance of these different isotopologues using mass spectrometry, the relative flux through glycolysis and the PPP can be determined.[2][5]
Quantitative Data Summary
The optimal tracer concentration and incubation time can vary depending on the cell type, its metabolic rate, and the specific research question. The following table provides a summary of typical experimental parameters.
| Parameter | Typical Range/Value | Notes |
| Tracer | D-Glucose-1,2-¹³C₂ | A common choice for resolving glycolysis and PPP fluxes.[6] |
| Cell Seeding Density | Achieve ~80% confluency at time of extraction | This ensures cells are in a logarithmic growth phase.[4][7] |
| Tracer Concentration | 5 mM - 25 mM | Often replaces the normal glucose concentration in the medium.[8][9] |
| Incubation Time | Minutes to several hours | Glycolytic intermediates can reach isotopic steady state quickly (minutes), while TCA cycle intermediates may take longer (hours).[4][8] |
| Quenching Solution | Ice-cold Phosphate-Buffered Saline (PBS) | Rapidly halts metabolic activity.[4] |
| Extraction Solvent | 80% Methanol (pre-chilled to -80°C) | Efficient for extracting polar metabolites.[7][10] |
Experimental Protocols
The following are generalized protocols for a stable isotope tracing experiment in cultured mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Adherent mammalian cells (e.g., A549, HepG2)
-
6-well culture plates
-
Standard cell culture medium
-
Glucose-free cell culture medium (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose-1,2-¹³C₂
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Allow cells to adhere and grow overnight in standard culture medium.[4][7]
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired final concentration of D-Glucose-1,2-¹³C₂ (e.g., 10 mM or 25 mM).[2][8] Add other necessary supplements such as dialyzed FBS and antibiotics. The use of dFBS minimizes the presence of unlabeled glucose.[4]
-
Tracer Introduction: On the day of the experiment, when cells have reached the desired confluency, aspirate the standard culture medium.
-
Add the pre-warmed labeling medium to the cells.[7]
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites and to approach isotopic steady state.[4] The optimal time should be determined empirically for the specific metabolic pathway and cell type.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% Methanol in water (LC-MS grade)[7]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching: To rapidly halt metabolism, place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.[4]
-
Extraction: Add a sufficient volume of pre-chilled 80% methanol to the cell monolayer (e.g., 1 mL for a well of a 6-well plate).[10]
-
Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[11]
-
Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[10] The dried samples can be stored at -80°C until analysis.
Visualizations
Signaling Pathway: Fate of D-Glucose-1,2-¹³C₂
Caption: Metabolic fate of D-Glucose-1,2-¹³C₂ in glycolysis and the PPP.
Experimental Workflow
Caption: Generalized workflow for ¹³C metabolic flux analysis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-13C2-4 Labeling Experiments
Welcome to the Technical Support Center for D-Glucose-13C2-4 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled glucose molecule where the carbon atoms at positions 2 and 4 are replaced with the heavy isotope Carbon-13 (¹³C). This specific labeling pattern makes it a valuable tracer for elucidating the activity of key metabolic pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of ¹³C into downstream metabolites, researchers can gain quantitative insights into cellular metabolism.
Q2: What are the expected labeling patterns in central carbon metabolism when using this compound?
A2: Upon entering the cell, this compound is metabolized through glycolysis. The cleavage of the six-carbon glucose molecule results in two three-carbon pyruvate molecules. The ¹³C label from the C2 position of glucose will be found at the C2 position of pyruvate, while the label from the C4 position of glucose will be at the C1 position of the other pyruvate molecule. These labeled pyruvate molecules can then enter the TCA cycle, leading to predictable labeling patterns in TCA cycle intermediates. For example, the M+1 and M+2 isotopologues of citrate, succinate, fumarate, and malate can be monitored to assess TCA cycle activity.
Q3: Why is it crucial to correct for natural ¹³C abundance in my data?
A3: Carbon naturally exists as a mixture of isotopes, with approximately 1.1% being ¹³C.[1] This natural abundance contributes to the mass isotopologue distribution (MID) of metabolites detected by mass spectrometry. Failing to correct for this naturally occurring ¹³C will lead to an overestimation of the ¹³C enrichment from your tracer, resulting in inaccurate metabolic flux calculations.[1][2] Therefore, it is essential to use appropriate software tools to correct for the natural abundance of all elements in your metabolites.[2]
Q4: How long should I incubate my cells with this compound to achieve isotopic steady state?
A4: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, varies depending on the metabolic pathway and the cell type.[3] Glycolytic intermediates typically reach steady state within minutes to a few hours, while TCA cycle intermediates may take several hours.[3] It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.[4]
Q5: What is the difference between metabolic steady state and isotopic steady state?
A5: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic reactions (fluxes) are constant over time.[5] Isotopic steady state, on the other hand, is achieved when the isotopic enrichment of a metabolite becomes stable after the introduction of a labeled tracer. For accurate metabolic flux analysis, it is crucial that the biological system is at a metabolic steady state before and during the labeling experiment.[5]
Troubleshooting Guides
This section addresses common issues encountered during this compound labeling experiments in a question-and-answer format.
Low or No ¹³C Enrichment
Q: I am observing very low or no ¹³C enrichment in my target metabolites. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest. Glycolytic intermediates label faster than TCA cycle intermediates. |
| Slow Metabolic Rate of Cells | Ensure cells are in an active, logarithmic growth phase. Consider increasing the incubation time or using a cell line with a higher metabolic rate if appropriate for your study.[6] |
| Dilution from Unlabeled Carbon Sources | Use glucose-free base medium and dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other carbon sources.[7] Thoroughly wash cells with phosphate-buffered saline (PBS) before adding the labeling medium to remove any residual unlabeled glucose.[6] |
| High Cell Passage Number | High passage numbers can lead to altered metabolic phenotypes. Use low passage cells (<15) to ensure metabolic characteristics are closer to the tissue of origin.[8] |
| Inefficient Metabolite Quenching and Extraction | Rapidly quench metabolic activity by snap-freezing cell pellets in liquid nitrogen or using pre-chilled methanol (-80°C).[9] Use an appropriate extraction solvent for your metabolites of interest. |
Isotopic Scrambling
Q: My mass spectrometry data shows unexpected labeling patterns, suggesting isotopic scrambling. What is it and how can I minimize it?
A: Isotopic scrambling is the redistribution of ¹³C labels to positions in a molecule that are not predicted by the primary metabolic pathway under investigation. This can complicate data interpretation and lead to inaccurate flux calculations.
| Potential Cause | Recommended Solution |
| Reversible Reactions | High rates of reversible enzymatic reactions can redistribute labeled carbons. Acknowledge the presence of reversible reactions in your metabolic model during data analysis. |
| Metabolic Branching | Metabolites produced from multiple sources can lead to complex labeling patterns. Carefully consider all contributing pathways in your analysis. |
| Enzymatic Activity During Sample Preparation | Ensure rapid and complete quenching of metabolic activity during sample harvesting and extraction to prevent ongoing enzymatic reactions.[9] |
Data Analysis and Interpretation
Q: My flux estimation results have wide confidence intervals. How can I improve the precision?
A: Wide confidence intervals indicate high uncertainty in the estimated fluxes. This can often be addressed by refining the experimental design and data analysis.
| Potential Cause | Recommended Solution |
| Suboptimal Tracer Choice | While this compound is informative, consider parallel labeling experiments with other tracers, such as [U-¹³C]glutamine, to better constrain fluxes in different parts of the metabolic network.[1] |
| Insufficient Measurement Data | The accuracy of flux estimation improves with a greater number of measured isotopologue distributions. Aim for a sufficient number of measurements to robustly constrain your metabolic model.[1] |
| Inaccurate Metabolic Network Model | Ensure your model includes all relevant biochemical reactions and cellular compartments for your biological system. An incomplete or inaccurate model can lead to a poor fit between simulated and experimental data.[1] |
Experimental Protocols
Protocol 1: General Cell Labeling with this compound
This protocol provides a general workflow for labeling adherent mammalian cells.
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will not become over-confluent during the experiment.
-
Medium Preparation: Prepare glucose-free culture medium (e.g., DMEM or RPMI 1640) supplemented with dialyzed fetal bovine serum (dFBS) and other necessary components (e.g., glutamine, amino acids). Add this compound to the desired final concentration (typically 5-25 mM).[6]
-
Cell Washing: Once cells reach the desired confluency, aspirate the regular culture medium and wash the cells twice with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.
-
Labeling: Add the pre-warmed this compound-containing medium to the cells and incubate for the predetermined duration to achieve isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Quench metabolism by adding pre-chilled (-80°C) 80% methanol to the culture plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Data Presentation
Table 1: Typical Time to Isotopic Steady State in Cultured Mammalian Cells
The time required to reach isotopic steady state can vary significantly. This table provides approximate timelines for major metabolic pathways.
| Metabolic Pathway | Key Metabolites | Approximate Time to Steady State |
| Glycolysis | Glucose-6-Phosphate, Fructose-1,6-Bisphosphate, Pyruvate, Lactate | Minutes to a few hours[3][10] |
| Pentose Phosphate Pathway | Ribose-5-Phosphate | Minutes to a few hours[3] |
| TCA Cycle | Citrate, Succinate, Fumarate, Malate | Several hours[3][10] |
Visualizations
Diagram 1: Experimental Workflow for this compound Labeling
Caption: A generalized workflow for a this compound labeling experiment.
Diagram 2: Metabolic Fate of this compound in Central Carbon Metabolism
Caption: Simplified metabolic fate of ¹³C labels from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fontcolor | Graphviz [graphviz.org]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Low Isotopic Enrichment in Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to low isotopic enrichment in your metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low isotopic enrichment in my metabolite samples?
Low isotopic enrichment can stem from several factors throughout your experimental workflow. The most frequent causes include an insufficient labeling period, leading to incomplete turnover of the metabolite pool, and the presence of unlabeled carbon sources that dilute the isotopic tracer.[1][2] Other significant factors include slow metabolic flux of the pathway under investigation, issues with the isotopic purity of the tracer itself, and problems during sample preparation such as contamination or back-exchange of isotopes.[1][3]
Q2: My cells are growing slowly in the labeling medium. How does this impact isotopic enrichment?
Slow cell growth is a major concern as it directly extends the time required to achieve isotopic steady state.[2] Reduced proliferation can be a sign of cellular stress, which may alter metabolic pathways and protein expression, ultimately confounding your experimental results.[2] It is crucial to ensure your labeling medium is correctly supplemented to support healthy cell growth.[2]
Q3: I've observed an unexpected mass shift in my mass spectrometry data that doesn't align with my intended labels. What could be the cause?
An unexpected mass shift can often be attributed to the metabolic conversion of one labeled amino acid into another.[2] A classic example is the conversion of heavy arginine to heavy proline.[2] This metabolic crosstalk can interfere with accurate quantification. To mitigate this, consider supplementing your medium with an excess of the unlabeled version of the converted metabolite (e.g., unlabeled proline) to suppress this conversion.[2]
Q4: Can the passage number of my cell line affect the efficiency of isotopic labeling?
Yes, the passage number can significantly impact your experiment.[2] Cells at high passage numbers can exhibit altered morphology, growth rates, and gene expression.[2] These changes can, in turn, affect protein turnover rates and overall metabolic health, leading to inconsistent or incomplete labeling. For reproducible quantitative proteomics and metabolomics experiments, it is recommended to use low-passage cells (typically <15-20 passages).[2]
Q5: How can I confirm that my isotopic labeling is complete before proceeding with my main experiment?
It is essential to perform a labeling efficiency test.[2] This involves a pilot experiment where you grow a small culture of your cells in the heavy labeling medium for a predetermined number of passages. Subsequently, you harvest the cells and analyze the proteome or metabolome by mass spectrometry to determine the percentage of heavy isotope incorporation.[2] An incorporation rate of over 97% is generally considered to indicate complete labeling.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnose and resolve issues leading to low isotopic enrichment at various stages of your experiment.
Part 1: Experimental Design and Setup
Issue: Consistently low isotopic enrichment across all measured metabolites.
This widespread low enrichment often points to a fundamental issue in the experimental design or the initial setup.
| Potential Cause | Troubleshooting Steps & Optimization | Relevant Citations |
| Insufficient Labeling Time | The time required to reach isotopic steady state varies between metabolites and cell types. For pathways with slow turnover or large metabolite pools, extend the incubation time with the tracer. Consider performing a time-course experiment to determine the optimal labeling duration for your specific system. | [1][4] |
| Contribution from Unlabeled Sources | Unlabeled nutrients from the culture medium (e.g., glucose, amino acids in serum) can dilute the isotopic tracer. Use dialyzed fetal bovine serum (FBS) or, for more defined conditions, a serum-free medium to minimize these contributions. | [1][3] |
| Low Isotopic Purity of Tracer | Always verify the isotopic purity of your labeled substrate from the manufacturer's certificate of analysis. Impurities will directly lead to lower than expected enrichment. | [1] |
| Inadequate Tracer Concentration | Ensure the concentration of the isotopic tracer in the medium is sufficient to drive labeling. For in vivo studies, consider a priming dose (bolus) to rapidly increase the tracer concentration in the body water or plasma before starting a continuous infusion. | [3][5] |
| Slow Metabolic Flux | The metabolic pathway of interest may have a naturally slow turnover rate. In such cases, longer incubation times are necessary to achieve detectable labeling. For some systems, non-stationary metabolic flux analysis methods may be more appropriate. | [1][3] |
Troubleshooting Workflow for Experimental Design
Caption: Troubleshooting workflow for experimental design issues causing low isotopic enrichment.
Part 2: Sample Preparation and Analysis
Issue: Variable or lower-than-expected isotopic enrichment in specific metabolites.
Problems at this stage often lead to inconsistent results or affect specific classes of metabolites.
| Potential Cause | Troubleshooting Steps & Optimization | Relevant Citations |
| Metabolite Degradation | Ensure rapid and effective quenching of metabolic activity immediately after sample collection to prevent enzymatic degradation and interconversion of metabolites. Store samples at ultra-low temperatures (-80°C) to maintain integrity. | [1][6] |
| H/D Back-Exchange | For deuterium labeling, deuterium atoms at certain chemical positions can exchange with protons from protic solvents (e.g., water, methanol). Minimize exposure to these solvents and avoid extreme pH conditions during extraction and storage. | [3] |
| Contamination | Contamination with unlabeled biological material (e.g., from serum in cell culture) or from external sources during sample handling can dilute the labeled pool. Use clean tools and high-purity solvents. | [3][6] |
| Inefficient Metabolite Extraction | Optimize your extraction protocol for the specific metabolites of interest. Different solvent systems and techniques like solid-phase extraction may be necessary for different classes of compounds. | [6] |
| Matrix Effects in Mass Spectrometry | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification. Improve chromatographic separation to resolve the analyte from interfering compounds. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help compensate for these effects. | [3][6] |
| Incorrect Natural Isotope Abundance Correction | The presence of naturally occurring heavy isotopes (e.g., ¹³C) must be mathematically corrected to accurately calculate the enrichment from the tracer. Use appropriate algorithms or software to perform this correction, ensuring the correct chemical formula for the metabolite is used. | [3][7] |
Logical Flow for Sample Preparation and Analysis Troubleshooting
Caption: Troubleshooting logic for sample preparation and analysis causing low isotopic enrichment.
Experimental Protocols
Protocol 1: Assessment of Labeling Efficiency in Cell Culture
This protocol is designed to determine the time required to reach isotopic steady state for your specific cell line and experimental conditions.
-
Cell Culture Initiation: Begin by culturing your cells of interest in a standard "light" medium containing dialyzed FBS to reduce unlabeled amino acids.[8]
-
Adaptation to Heavy Medium: Split a confluent plate of cells into multiple dishes for a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours). For all time points except t=0, replace the standard medium with the prepared "heavy" labeling medium.[8] The t=0 dish will serve as the unlabeled control.
-
Cell Harvesting: At each designated time point, rapidly aspirate the labeling medium.
-
Metabolite Extraction:
-
Sample Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.[1]
-
Data Analysis: Calculate the percentage of isotopic enrichment for key metabolites at each time point. Plot the enrichment over time to determine when a plateau (isotopic steady state) is reached. An incorporation rate of >97% is generally considered complete.[2]
Protocol 2: In Vivo Stable Isotope Infusion in a Mouse Model
This protocol outlines a general procedure for performing stable isotope tracing in mice, which should be optimized for the specific tracer and research question.
-
Animal Preparation: Acclimatize mice to the experimental conditions. For some studies, a fasting period (e.g., 3 hours) prior to infusion may be necessary to improve labeling, though this needs to be optimized on an organ-by-organ basis.[9]
-
Catheter Placement: Place a catheter in the lateral tail vein of each anesthetized mouse for intravenous infusion.[10]
-
Tracer Infusion:
-
For [U-¹³C₆]-glucose: Infuse intravenously as a bolus of 0.6 mg/g body mass over 1 minute in saline. Follow this with a continuous infusion of 0.0138 mg/g body mass per minute for the desired duration (e.g., 3-4 hours).[10]
-
For [U-¹³C₅]-glutamine: Infuse as a bolus of 0.2125 mg/g body mass over 1 minute in saline.[10]
-
-
Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Rapidly freeze tissues in liquid nitrogen to quench metabolism.[11]
-
Metabolite Extraction from Tissue:
-
Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine isotopic enrichment.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: D-Glucose-13C2 Isotopic Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing D-Glucose-13C2 incubation time in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Glucose-13C2 as a tracer?
A1: D-Glucose labeled with two Carbon-13 (¹³C) isotopes, such as in the commonly used [1,2-¹³C₂]glucose, is a powerful tool for dissecting specific metabolic pathways.[1] It is particularly effective for assessing the relative fluxes of the Pentose Phosphate Pathway (PPP) and glycolysis.[1][2] Catabolism of [1,2-¹³C₂]glucose via glycolysis produces M+2 labeled lactate, while the oxidative PPP generates M+1 labeled lactate, allowing for the calculation of their relative activities.[1]
Q2: What is isotopic steady state and why is it crucial for flux analysis?
A2: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of a labeled tracer.[3][4] Reaching this state is a critical assumption in many ¹³C metabolic flux analysis (MFA) studies because it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[3]
Q3: How long does it take for cells to reach isotopic steady state?
A3: The time required to reach isotopic steady state varies significantly depending on the metabolic pathway, the specific metabolite, and the cell type.[1] For example, glycolytic intermediates typically reach isotopic steady state within minutes, whereas TCA cycle intermediates may take several hours.[4] Therefore, the optimal incubation time must be determined empirically for each specific experimental system.[5]
Q4: Can prolonged incubation with high concentrations of glucose affect cell health?
A4: Yes, prolonged exposure to high glucose concentrations can be detrimental to some cell lines. It can inhibit proliferation and migration, and in some cases, induce apoptosis and necrosis.[6][7] It is important to assess cell viability during time-course experiments to ensure that the observed metabolic changes are not due to cellular stress or death.[8]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low isotopic enrichment in downstream metabolites (e.g., TCA cycle intermediates) | 1. Insufficient incubation time with the tracer.[1]2. Dilution from unlabeled endogenous pools or other carbon sources in the medium (e.g., glutamine, amino acids from serum).[1]3. Slow metabolic flux through the pathway.[1]4. The presence of a large unlabeled pool of the same metabolite in the medium (e.g., lactate).[1] | 1. Perform a time-course experiment: This is the most critical step to determine the optimal labeling duration for your specific cell line and metabolites of interest.[1][9]2. Use dialyzed fetal bovine serum (dFBS): This minimizes the concentration of unlabeled small molecules like glucose and amino acids.[1]3. Optimize tracer concentration: Ensure the tracer concentration is sufficient for detection without causing metabolic perturbations.[8]4. Pre-wash cells: Wash cells with a glucose-free medium before adding the labeling medium to remove any residual unlabeled glucose. |
| High variability in labeling patterns between replicate samples | 1. Inconsistent cell density or metabolic state at the start of labeling.2. Inefficient or inconsistent quenching of metabolism.3. Variations in incubation time or experimental conditions. | 1. Ensure consistent cell culture: Seed cells at a consistent density to ensure they are in the same growth phase (e.g., exponential) at the time of the experiment.[10]2. Standardize quenching: Rapidly quench metabolism by, for example, aspirating the medium and immediately adding an ice-cold quenching/extraction solution (e.g., 80% methanol).[1]3. Synchronize timing: Handle all replicate plates simultaneously to ensure identical incubation times. |
| Isotopic enrichment in precursor metabolites (e.g., Glucose-6-Phosphate) is high, but very low in TCA cycle intermediates | 1. The time point is too early for the label to incorporate into downstream pathways.[9]2. The TCA cycle activity is low in the specific cell type or condition.3. Cells are primarily metabolizing other carbon sources, such as glutamine, to fuel the TCA cycle. | 1. Extend the time course: Collect samples at later time points (e.g., 8, 12, 24 hours) to track the label's progression into the TCA cycle.[3][11]2. Use a complementary tracer: Consider parallel experiments with other labeled substrates, such as [U-¹³C₅]glutamine, to better resolve TCA cycle fluxes.[2][9]3. Analyze extracellular fluxes: Measure the uptake of glucose and glutamine and the secretion of lactate to understand the primary carbon sources being utilized.[12] |
| Mass isotopomer distributions suggest scrambling in the TCA cycle | 1. High relative activity of Pyruvate Carboxylase (PC) compared to Pyruvate Dehydrogenase (PDH).[9]2. Reversible reactions within the TCA cycle (e.g., succinate dehydrogenase, fumarase).[9] | 1. Employ different labeled substrates: Using a combination of ¹³C-labeled glucose and glutamine can help resolve fluxes around the pyruvate node.[9]2. Utilize advanced modeling: Isotopically nonstationary MFA (INST-MFA) can provide better resolution of reversible fluxes by analyzing the kinetics of label incorporation.[9] |
Quantitative Data: Time-Course of Isotopic Enrichment
The following table provides illustrative data on the time-dependent isotopic enrichment of key central carbon metabolites in a typical cell culture experiment after introducing a ¹³C-labeled glucose tracer. These values can serve as a reference for designing time-course experiments.
Data is for exemplary purposes and will vary based on cell line, culture conditions, and the specific D-Glucose-13C2 isotopologue used.
| Metabolite | Pathway | 1 hour (%) [11] | 4 hours (%) [11] | 8 hours (%) [11] | 24 hours (%) [11] |
| Glucose-6-Phosphate | Glycolysis | 95.2 | 98.1 | 98.5 | 99.0 |
| Fructose-6-Phosphate | Glycolysis | 94.8 | 97.9 | 98.2 | 98.8 |
| Pyruvate | Glycolysis | 75.6 | 88.3 | 92.1 | 95.4 |
| Lactate | Fermentation | 78.1 | 90.5 | 94.3 | 96.8 |
| Citrate | TCA Cycle | 30.2 | 55.7 | 70.3 | 85.1 |
| α-Ketoglutarate | TCA Cycle | 25.9 | 50.1 | 65.8 | 80.4 |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a standard procedure for determining the time required to reach isotopic steady state.
Materials:
-
Cells of interest
-
Standard complete cell culture medium
-
Glucose-free cell culture medium (e.g., glucose-free DMEM)
-
D-Glucose-13C2 (e.g., [1,2-¹³C₂]glucose)
-
Dialyzed Fetal Bovine Serum (dFBS)
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Phosphate-buffered saline (PBS), ice-cold
-
Quenching/Extraction Solution: 80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of the experiment.[11] Culture cells overnight in their standard complete medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of D-Glucose-13C2 and dFBS.[11] Warm the medium to 37°C before use.
-
Initiate Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.[11]
-
Add the pre-warmed labeling medium to the cells to start the time course (T=0).
-
-
Time-Point Collection: Incubate the cells and collect samples at a series of time points (e.g., 0, 15, 60 minutes, 4, 8, 24 hours).[8][11] For each time point:
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the PBS wash completely.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well.[1][11]
-
Use a cell scraper to scrape the cells into the methanol.[3] Transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Vortex vigorously for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.[11]
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[10]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.[3]
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the ¹³C enrichment in target metabolites over time.
-
Data Analysis: Plot the ¹³C enrichment of key metabolites as a function of time. The optimal incubation time is the point at which the enrichment of the metabolites of interest plateaus, indicating that isotopic steady state has been reached.[3][8]
Visualizations
Caption: Workflow for a ¹³C-glucose time-course experiment.
Caption: Simplified pathway of D-Glucose-¹³C₂ metabolism.
Caption: Troubleshooting logic for low isotopic enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High Glucose Induces Late Differentiation and Death of Human Oral Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of High Glucose on Cell Viability and Differentiation in Primary Cultured Schwann Cells: Potential Role of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Kinetic Isotope Effects with Deuterated Glucose
This technical support center is designed for researchers, scientists, and drug development professionals utilizing deuterated glucose in metabolic studies. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the kinetic isotope effect (KIE), ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) in the context of deuterated glucose?
The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1] In studies using deuterated glucose (e.g., alpha-D-glucose-d7), hydrogen atoms (¹H) are substituted with deuterium (²H). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] This can slow down any metabolic reaction where the cleavage of a C-H bond is the rate-determining step, a phenomenon known as a primary KIE.[1]
Q2: How significant is the KIE with deuterated glucose? Can I ignore it?
The magnitude of the KIE should not be ignored, although it may not always invalidate results.[1] Perdeuteration (substituting all possible hydrogens) has been shown to slow the overall metabolism of glucose to lactate.[1][2] However, studies using specifically labeled glucose, such as [6,6-²H₂]-glucose, have measured relatively small KIEs of 4-6% for the production of lactate, glutamate, and glutamine in rat brain tissue.[1][3] The impact is cumulative and can vary based on the enzyme, tissue, and metabolic state. For rigorous quantitative analysis of metabolic fluxes, the KIE must be considered.[1]
Q3: Which metabolic pathways are most susceptible to the KIE when using deuterated glucose?
The KIE is most pronounced in enzymatic reactions where a C-H bond is broken during the rate-limiting step.[1] A key example in glycolysis is the conversion of 2-phosphoglycerate to phosphoenolpyruvate by the enzyme enolase.[1] The use of perdeuterated glucose has been demonstrated to reduce the overall flux through glycolysis to lactate.[2] Other pathways, like the Pentose Phosphate Pathway (PPP), may also be affected depending on the specific deuterated glucose tracer used.[4]
Q4: How does the choice of deuterated glucose tracer affect the experiment?
The selection of the tracer is crucial and depends on the metabolic pathway under investigation.[4] For instance:
-
[6,6-²H₂]-Glucose: Is often used to measure endogenous glucose production.[4]
-
[U-²H₇]-Glucose: Provides a comprehensive labeling of downstream metabolites but can introduce a more significant KIE.[2][4]
Q5: What is H/D back-exchange and how can it be minimized?
Hydrogen-Deuterium (H/D) back-exchange is a chemical reaction where deuterium atoms on a labeled metabolite are replaced by hydrogen atoms from the surrounding environment, such as solvents.[5] This can lead to an underestimation of deuterium incorporation. To minimize this effect:
-
Use aprotic solvents (e.g., acetonitrile) when possible.[5]
-
Avoid highly acidic or basic conditions.[5]
-
Store samples at low temperatures (-80°C) under an inert atmosphere.[5]
-
Use tracers where deuterium is placed on chemically stable, non-exchangeable positions.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My calculated metabolic fluxes are unexpectedly low or my model does not fit the data well.
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Potential Cause: This is a classic indication that the Kinetic Isotope Effect (KIE) is impacting your results and has not been accounted for in your metabolic model.[1] The slower processing of the deuterated tracer leads to an underestimation of the true metabolic rate.[1]
-
Solution: The most robust solution is to experimentally quantify the KIE and apply a correction factor to your flux analysis model.[1] This can be achieved through a parallel labeling experiment as detailed in the experimental protocols section.
Problem 2: I'm observing high variability in isotope enrichment between my replicate samples.
-
Potential Causes:
-
Solutions:
-
Standardize Cell Culture: Ensure uniform cell seeding and harvest all samples at a consistent confluence.[4][6]
-
Protocol Adherence: Maintain precise and consistent timing for all experimental steps, especially tracer addition and quenching.[4][6]
-
Internal Standards: Normalize your data by spiking a known amount of a labeled internal standard into each sample before extraction to account for variability in sample processing and analysis.[4]
-
Problem 3: I'm seeing unexpected labeled species or scrambling of deuterium labels.
-
Potential Causes:
-
Metabolic Exchange Reactions: Certain enzymatic reactions can lead to the exchange of deuterium with protons from water, causing label loss or scrambling.[3][4] For example, extensive exchange of methyl deuterons in lactate with the aqueous medium has been observed.[2]
-
Tracer Impurities: The deuterated glucose tracer may contain isotopic impurities.[4]
-
Recirculation of Metabolites: Labeled products can be released by cells and taken up again, leading to complex labeling patterns.[4]
-
-
Solutions:
-
Verify Tracer Purity: Always check the isotopic purity of your deuterated glucose before use.[4]
-
Pathway Analysis: Carefully analyze the labeling patterns of multiple downstream metabolites to understand potential exchange pathways.[4]
-
Choose Stable Positions: When possible, use tracers with deuterium at positions less likely to undergo exchange.[4]
-
Quantitative Data Summary
The magnitude of the KIE can vary depending on the specific tracer and the metabolic product being measured. The following table summarizes findings from a study using [6,6-²H₂]-glucose in rat brain tissue.
| Metabolite | KIE (kH/kD ratio) | % Reduction in Flux due to KIE | Reference |
| Lactate | 1.042 | 4.0% | [3] |
| Glutamate | 1.035 | 3.4% | [3] |
| Glutamine | 1.020 | 2.0% | [3] |
Note: The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). A value greater than 1 indicates a slower reaction with the deuterated substrate.
Experimental Protocols
Protocol 1: General Workflow for a Deuterated Glucose Tracing Experiment in Adherent Mammalian Cells
This protocol provides a generalized workflow for conducting a steady-state metabolic labeling experiment.
-
Cell Culture and Adaptation:
-
Tracer Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose (e.g., [U-²H₇]-glucose) and dialyzed fetal bovine serum.[4]
-
Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the pre-warmed labeling medium.[4]
-
Incubate for a duration sufficient to reach isotopic steady state, which should be determined empirically with a time-course experiment.[6][7]
-
-
Metabolite Quenching and Extraction:
-
Sample Processing:
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[4][6]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[4][6]
-
Transfer the supernatant containing the metabolites to a new tube.[4][6]
-
Dry the extract using a vacuum concentrator and store at -80°C until analysis.[4]
-
Protocol 2: Quantifying the KIE Using a Parallel Labeling Experiment
This protocol allows for the direct measurement of the KIE by comparing fluxes from deuterated and non-deuterated tracers.[1]
-
Experimental Setup:
-
Prepare two identical sets of cell cultures or animal cohorts. Ensure all conditions (cell density, media, growth phase) are as consistent as possible.[1]
-
Group 1 (Deuterated): Will be administered the deuterated glucose tracer (e.g., [U-²H₇]-glucose).
-
Group 2 (Control): Will be administered a non-deuterated, ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose).[1]
-
-
Tracer Administration:
-
Administer the respective tracers to each group under identical conditions and for the same duration.[1]
-
Follow the general workflow (Protocol 1) for labeling, quenching, and extraction.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment patterns of key downstream metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) for both groups using LC-MS/MS or GC-MS.[1]
-
-
Data Analysis and KIE Calculation:
-
For each group, determine the rate of label incorporation (flux) by modeling the time course of isotopic enrichment.
-
Calculate the KIE for a specific metabolite by taking the ratio of the flux from the ¹³C-tracer group to the flux from the ²H-tracer group.
-
Apply this empirically determined KIE value as a correction factor in your metabolic models for all experiments that use the deuterated glucose tracer.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Natural Isotope Abundance in D-Glucose-¹³C₂ Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on correcting for natural isotope abundance in stable isotope tracing experiments using D-Glucose-¹³C₂. Accurate correction is critical for the reliable interpretation of metabolic flux analysis data.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it necessary to correct for it in my D-Glucose-¹³C₂ experiment?
Q2: What is a Mass Isotopomer Distribution (MID) and how does it relate to natural abundance correction?
A: A Mass Isotopomer Distribution (MID), sometimes referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a given metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, you can have:
-
M+0: A molecule with no ¹³C atoms.
-
M+1: A molecule with one ¹³C atom.
-
M+2: A molecule with two ¹³C atoms.
-
...and so on up to M+n .
The MID is a vector that lists the relative abundance of each of these isotopologues. The raw MID obtained from the mass spectrometer includes contributions from both your ¹³C tracer and the naturally abundant isotopes. The goal of the correction is to remove the natural abundance contribution to reveal the true MID resulting from your tracer.
Q3: How is the correction for natural ¹³C abundance performed?
A: The most common method for correcting natural ¹³C abundance is a matrix-based mathematical approach.[1][4] A correction matrix is generated based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes.[1] This matrix is then used to mathematically subtract the contribution of naturally occurring isotopes from the measured MID to provide the corrected MID, which accurately reflects the enrichment from the D-Glucose-¹³C₂ tracer.[5]
Q4: What software or tools are available to perform natural abundance correction?
A: Several software packages and tools are available to automate the natural abundance correction process. Some commonly used options include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data.[1]
-
AccuCor: An R package suitable for high-resolution mass spectrometry data.[1]
-
Corna: A Python package that offers a unified workflow for various experimental conditions.[1]
-
IsoCor: A Python-based tool with a graphical user interface.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and data analysis.
| Problem | Potential Cause | Recommended Solution |
| No detectable ¹³C enrichment in downstream metabolites | The biological system does not metabolize the provided glucose tracer. For example, L-Glucose-¹³C is generally not metabolized by most organisms.[6] | Ensure you are using the correct stereoisomer (D-Glucose). Run a parallel experiment with a known positive control, like unlabeled D-Glucose, to confirm your experimental setup and analytical methods are working correctly.[6] |
| Low signal-to-noise ratio in mass spectrometry data | Insufficient sample amount. Suboptimal mass spectrometer settings. Poor chromatographic separation.[7] | Increase the amount of biological material per sample if possible. Optimize your mass spectrometer's parameters, including ionization source and collision energies. Improve your chromatography method to achieve better peak shape and separation.[7] |
| Inaccurate Mass Isotopomer Distribution (MID) measurements | Incorrect elemental formula used for correction, especially if derivatization agents are used.[1] Incomplete labeling if the system has not reached isotopic steady-state.[1] | Verify the precise elemental formula of the metabolite, including any atoms added during derivatization.[1] Perform a time-course experiment to ensure that the isotopic enrichment of key metabolites is stable over time, confirming that isotopic steady-state has been reached. |
| Flux estimation model does not converge or has a poor goodness-of-fit | Errors in the raw mass isotopomer distribution data. Incomplete or inaccurate metabolic network model.[7] | Carefully review your raw data for any outliers or anomalies. Ensure your analytical methods are validated. Double-check all reactions and atom mappings in your metabolic model.[7] |
Quantitative Data Summary
The following table provides the natural abundances of stable isotopes for elements commonly found in biological molecules. This information is fundamental for generating the correction matrix.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 | |
| Silicon | ²⁸Si | 92.2297 |
| ²⁹Si | 4.6832 | |
| ³⁰Si | 3.0872 |
Data sourced from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[8]
Experimental Protocols
In Vitro ¹³C Labeling Experiment with D-Glucose-¹³C₂
This protocol outlines the key steps for a steady-state ¹³C metabolic flux analysis experiment in cultured cells.
-
Cell Culture and Seeding: Plate cells at the desired density and allow them to adhere and proliferate in a standard growth medium.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C₂ to the desired final concentration.
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady-state (typically 8-24 hours, but should be optimized for your specific cell line).[9]
-
-
Metabolite Quenching and Extraction:
-
Rapidly halt all enzymatic activity by, for example, placing the culture plates on dry ice.[10]
-
Aspirate the labeling medium.
-
Add a cold extraction solvent (e.g., -70°C methanol) to the cells.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts.
-
Analyze the samples using high-resolution mass spectrometry (e.g., LC-MS/MS) to measure the mass isotopomer distributions of target metabolites.[11]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to obtain the measured MIDs.
-
Use appropriate software to correct the measured MIDs for natural isotope abundance.[12]
-
Use the corrected MIDs for metabolic flux analysis.
-
Visualizations
Workflow for Natural Isotope Abundance Correction
Caption: General workflow for correcting natural isotope abundance in D-Glucose-¹³C₂ tracing experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Precision in Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the precision of their metabolic flux analysis (MFA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Metabolic Flux Analysis (MFA)?
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By tracking the flow of stable isotopes, such as ¹³C, from a labeled substrate through the metabolic network, MFA provides a detailed snapshot of cellular metabolism.[4][5] This information is crucial for understanding cellular physiology, identifying metabolic bottlenecks, and guiding metabolic engineering efforts.[4][6]
Q2: What is the difference between stationary (steady-state) and isotopically non-stationary MFA?
The key difference lies in the assumption of isotopic equilibrium.
-
Stationary ¹³C-MFA assumes that the system is in both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time.[7][8] This method is well-established but may require long incubation times, especially in mammalian cells, to reach isotopic steady state.[3][9]
-
Isotopically Non-Stationary MFA (INST-MFA) is performed during the transient phase before isotopic steady state is reached.[9] This technique can be applied to systems that label slowly and can provide additional information about metabolite pool sizes and reversible exchange fluxes.[10][11] However, it is methodologically more complex, requiring rapid sampling and greater computational effort.[9]
Q3: How do I choose the optimal ¹³C-labeled tracer for my experiment?
The choice of tracer is critical and depends on the specific metabolic pathways you are investigating.[7][8] There is no single tracer that is optimal for all pathways.[7] For instance, ¹³C-glucose tracers are effective for analyzing glycolysis and the pentose phosphate pathway, while ¹³C-glutamine is better for resolving the TCA cycle.[3][7] Performing parallel labeling experiments with different tracers can significantly improve the resolution of multiple pathways.[6][7] In silico experimental design tools can also help in selecting the optimal tracer(s) to maximize the precision of flux estimates.[12][13]
Q4: How many measurements are needed for a reliable flux estimation?
The accuracy of flux estimation improves with a larger number of redundant measurements to constrain the model.[5][7] A typical tracer experiment should aim to generate 50 to 100 isotope labeling measurements to estimate about 10 to 20 independent metabolic fluxes.[5][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your MFA experiments, from experimental design to data analysis.
Experimental Design & Execution
Issue: Large confidence intervals in estimated fluxes.
This often points to a suboptimal experimental design.
| Possible Cause | Troubleshooting & Optimization |
| Inadequate Tracer Selection | The chosen tracer may not provide sufficient labeling information for the pathways of interest.[7] |
| Recommendation: Conduct parallel labeling experiments with different tracers. For example, a combination of [1,2-¹³C]glucose and [U-¹³C]glutamine can provide a more comprehensive flux map.[7] Utilize in silico tools to design optimal tracer experiments.[12][13] | |
| Violation of Isotopic Steady State | The assumption that labeling patterns are stable over time is a core principle of stationary MFA. If this is not true, the calculated fluxes will be inaccurate.[7] |
| Recommendation: To verify the assumption of isotopic steady state, collect samples at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[7] If the labeling is not consistent, consider using isotopically non-stationary MFA (INST-MFA) methods.[7][9] | |
| Insufficient Measurement Data | A lack of sufficient data points can lead to poorly constrained flux estimates.[7] |
| Recommendation: Increase the number of measured metabolites. Combining data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can also provide complementary information and increase the number of measurements.[14] |
Experimental Protocol: Verification of Isotopic Steady State
-
Cell Culture: Culture cells under desired experimental conditions, ensuring they are in a metabolic steady state (i.e., exponential growth phase).
-
Tracer Introduction: Replace the culture medium with a medium containing the ¹³C-labeled substrate.
-
Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer. For mammalian cells, this could be, for example, 8, 16, and 24 hours.
-
Metabolite Extraction and Analysis: Quench metabolism rapidly and extract intracellular metabolites. Analyze the mass isotopomer distributions of key metabolites using GC-MS or LC-MS/MS.
-
Data Analysis: Plot the fractional labeling of key metabolites over time. If the fractional labeling remains constant across the later time points, the assumption of isotopic steady state is valid.
Analytical Measurements
Issue: Low signal-to-noise ratio in mass spectrometry data.
A low signal-to-noise ratio can compromise the accuracy of your mass isotopomer distribution measurements.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Sample Amount | Low biomass can lead to weak signals. |
| Recommendation: If possible, increase the amount of biological material used for each sample. | |
| Suboptimal MS Method | The mass spectrometer settings may not be optimized for your target metabolites. |
| Recommendation: Fine-tune the mass spectrometer settings, including ionization source parameters and collision energies for tandem MS, to enhance the signal for your target metabolites.[7] | |
| Poor Chromatography | Co-elution with other compounds can suppress the signal of your target metabolite. |
| Recommendation: Optimize the liquid chromatography or gas chromatography method to achieve better peak shape and separation from interfering compounds.[7] |
Data Processing & Modeling
Issue: Poor goodness-of-fit between simulated and experimental data.
A statistically significant deviation between the model predictions and the measured data indicates a problem with the model or the data.[14]
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Metabolic Network Model | The model may be missing relevant pathways or contain incorrect reaction stoichiometries or atom transitions.[7][8][14] |
| Recommendation: Verify all reactions and atom mappings in your model.[14] Consider alternative pathways and, for eukaryotic cells, ensure subcellular compartmentation is accurately represented.[14] | |
| Inaccurate Measurement Data | Gross measurement errors or incorrect data processing will lead to a poor fit.[7][14] |
| Recommendation: Review your raw data for anomalies.[14] Ensure that corrections for natural isotope abundances have been applied correctly.[14] If significant error is suspected, consider re-analyzing the samples.[14] | |
| Violation of Metabolic Steady State | The assumption that intracellular metabolite concentrations are constant may be violated.[8] |
| Recommendation: Ensure that cells were maintained in a consistent physiological state (e.g., exponential growth) during the labeling experiment.[15] |
Issue: Flux estimation algorithm converges to different solutions.
This suggests that the flux solution is not unique, which can be due to an underdetermined system or correlated fluxes.
| Possible Cause | Troubleshooting & Optimization |
| Underdetermined System | The number of unknown fluxes is greater than the number of independent measurements. |
| Recommendation: Add more constraints to the model by including additional experimental measurements (e.g., biomass composition, extracellular rates). | |
| Correlated Fluxes | Some fluxes in the network may be highly correlated, making them difficult to resolve independently.[14] |
| Recommendation: Utilize advanced experimental designs, such as parallel labeling experiments, to break the correlation between fluxes. |
Visualizations
The following diagrams illustrate key workflows and concepts in Metabolic Flux Analysis.
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: A troubleshooting flowchart for addressing poor goodness-of-fit in MFA.
References
- 1. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isotopically non-stationary metabolic flux analysis: complex yet highly informative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
Technical Support Center: Troubleshooting Wide Confidence Intervals in Flux Estimations
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with wide confidence intervals in their metabolic flux analysis (MFA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify potential causes and implement effective solutions to improve the precision of your flux estimations.
Frequently Asked Questions (FAQs)
Q1: What do wide confidence intervals for my flux estimations signify?
Q2: Can the choice of isotopic tracer affect the confidence intervals of my flux estimations?
A2: Absolutely. The selection of the ¹³C-labeled tracer is a critical factor influencing the precision of flux estimations for specific pathways.[4][5] Different tracers will generate distinct labeling patterns in downstream metabolites.[5] For example, ¹³C-glucose tracers are generally effective for resolving fluxes in glycolysis and the pentose phosphate pathway, while ¹³C-glutamine tracers provide better resolution for the TCA cycle.[4] An inadequately chosen tracer may not generate sufficient labeling variation to accurately resolve fluxes in your pathway of interest, leading to wide confidence intervals.[5]
Q3: How does the quality of my mass spectrometry data impact flux confidence intervals?
A3: The quality of your mass spectrometry (MS) data is paramount. A low signal-to-noise ratio can compromise the accuracy of your mass isotopomer distribution measurements, which are the primary inputs for flux estimation.[4] Inaccurate or noisy data will lead to greater uncertainty and, consequently, wider confidence intervals for your calculated fluxes.[5]
Q4: Is it possible for the metabolic network model itself to be a source of wide confidence intervals?
A4: Yes, an inaccurate or incomplete metabolic network model is a common source of error that can lead to poor flux estimations and wide confidence intervals.[1][5] Missing reactions, incorrect atom transitions, or a failure to account for cellular compartmentalization can all contribute to a poor fit between the model and the experimental data, resulting in increased uncertainty.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to wide confidence intervals in your flux estimations.
Issue 1: Wide Confidence Intervals in a Specific Metabolic Pathway
Symptoms:
-
The confidence intervals for fluxes in a particular pathway (e.g., Pentose Phosphate Pathway, TCA Cycle) are disproportionately large compared to other pathways.
-
The flux values for this pathway are highly correlated, making them difficult to distinguish.[1]
Troubleshooting Workflow:
Caption: Troubleshooting logic for pathway-specific wide confidence intervals.
Detailed Steps & Solutions:
| Step | Action | Rationale & Solution |
| 1. Evaluate Tracer Selection | Review the chosen isotopic tracer. | The tracer may not be providing enough labeling information for the pathway . For instance, to resolve TCA cycle fluxes, a ¹³C-glutamine tracer might be more effective than a ¹³C-glucose tracer.[4] Consider performing an in-silico tracer experiment to predict the resolving power of different tracers for your network. |
| 2. Assess Measurement Data | Examine the number and quality of your labeling measurements. | Insufficient data points for the metabolites in the pathway of interest can lead to underdetermined fluxes.[1] To address this, you can try to expand your measurement set by analyzing the labeling patterns of more metabolites within that pathway or by using complementary analytical techniques (e.g., GC-MS and LC-MS/MS).[1] |
| 3. Review Metabolic Model | Scrutinize the representation of the problematic pathway in your model. | Ensure all relevant reactions are included, atom mappings are correct, and subcellular compartmentalization is accurately represented. Missing reactions are a common reason for a poor model fit.[1] |
Issue 2: Generally Wide Confidence Intervals Across the Entire Network
Symptoms:
-
Most or all estimated fluxes have large confidence intervals.
-
The overall goodness-of-fit for the model is poor.
Troubleshooting Workflow:
Caption: Troubleshooting logic for network-wide wide confidence intervals.
Detailed Steps & Solutions:
| Step | Action | Rationale & Solution |
| 1. Review Raw Data Quality | Inspect your raw MS data for anomalies. | A low signal-to-noise ratio can significantly impact the accuracy of your measurements.[4] To mitigate this, consider increasing the amount of biological material per sample or optimizing your mass spectrometer settings.[4] Also, ensure that corrections for natural isotope abundances have been applied correctly.[1] |
| 2. Verify Steady State | Confirm that your system was at both metabolic and isotopic steady state. | A key assumption in many MFA studies is that the system is at a steady state.[1][5] If this assumption is violated, the model will not accurately describe the data. Verify this by analyzing metabolite concentrations and labeling patterns over time. |
| 3. Assess Replicates | Evaluate the number and consistency of your biological and technical replicates. | Increasing the number of biological replicates can improve statistical power and better capture biological variability.[1] Consistent experimental conditions across all replicates are crucial.[1] |
Experimental Protocols
Generalized Workflow for a ¹³C-Metabolic Flux Analysis Experiment
This protocol outlines the key stages of a typical ¹³C-MFA experiment, highlighting steps where attention to detail can help minimize confidence intervals.
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Key Considerations for Each Step:
-
Experimental Design: The choice of tracer is paramount. For example, to probe the pentose phosphate pathway, a [1,2-¹³C]glucose tracer is often more informative than a [U-¹³C]glucose tracer.
-
Cell Culture & Labeling: Ensure cells are in a metabolic and isotopic steady state before harvesting. This is a critical assumption for most MFA models.[1]
-
Sampling & Quenching: Rapid and consistent quenching of metabolism is essential to prevent changes in metabolite levels and labeling patterns after sampling.
-
Metabolite Extraction: Use a standardized and validated extraction protocol to ensure high and reproducible recovery of metabolites.
-
MS Analysis: Optimize MS methods to maximize the signal-to-noise ratio for your target metabolites.[4]
-
Data Processing: Accurately correct for the natural abundance of ¹³C isotopes.[1]
-
Flux Estimation: Ensure your metabolic network model is accurate and complete for the system you are studying.[1]
-
Confidence Interval Calculation: Use appropriate statistical methods, such as Monte Carlo simulations or sensitivity analysis, to determine accurate, non-linear confidence intervals.[3]
Signaling Pathway Example
Simplified Glycolysis and TCA Cycle
Understanding the flow of carbon through central metabolic pathways is fundamental to designing informative tracer experiments.
Caption: Carbon flow in central metabolism.
By considering the interconnectedness of these pathways, researchers can better select isotopic tracers to resolve specific fluxes of interest. For example, a glutamine tracer will directly inform on anaplerotic flux into the TCA cycle.[4]
References
Technical Support Center: Normalization of Dual-Isotope Tracing Data
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in dual-isotope tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during data normalization.
Troubleshooting Guides
This section provides solutions to common problems that can arise during the analysis of dual-isotope tracing data.
Issue 1: Inaccurate Quantification of Isotopic Enrichment
Question: My calculated isotopic enrichment values seem incorrect or inconsistent across replicates. What are the potential causes and how can I troubleshoot this?
Answer:
Inaccurate quantification of isotopic enrichment is a frequent challenge that can stem from several sources. A primary reason is the inadequate correction for the natural abundance of stable isotopes. All biological samples contain naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) which can artificially inflate the measured enrichment from your tracers.[1]
Troubleshooting Steps:
-
Verify Natural Isotope Abundance Correction: Ensure that your data analysis workflow includes a robust correction for the natural abundance of all relevant isotopes. Software packages like AccuCor2 and IsoCorrectoR are specifically designed for this purpose and can handle dual-isotope data.[2][3][4] It is crucial to distinguish between isotopes introduced by your tracer and those naturally present.[5]
-
Check Mass Spectrometer Resolution: Dual-isotope experiments often require high mass resolution to distinguish between the isotopologues of your two different tracers (e.g., ¹³C vs. ¹⁵N).[2] Low resolution can lead to overlapping peaks and an inability to solve the labeling pattern accurately.[2]
-
Assess Tracer Purity: The isotopic purity of your tracer compounds is critical. Commercially available tracers are not 100% enriched and contain a small amount of the unlabeled ("light") version.[3] This impurity must be accounted for in your data correction, as it can lead to a distortion of the labeling patterns.[4]
-
Review Sample Preparation Consistency: Inconsistent sample handling, such as variations in quenching and extraction times, can introduce significant variability.[6] Ensure that all samples are processed using a standardized and rapid protocol to halt enzymatic activity effectively.[6][7]
-
Normalize to an Internal Standard: To account for technical variability during sample preparation and instrument analysis, normalize your data to an internal standard that is spiked into each sample before extraction.
Logical Workflow for Natural Isotope Abundance Correction:
Caption: Logical workflow for correcting raw mass spectrometry data for natural isotope abundance.
Issue 2: Unexpected Mass Isotopomer Distributions (MIDs)
Question: I am observing unexpected mass isotopomer distributions in my data, such as peaks that don't correspond to the expected labeling pattern. How should I investigate this?
Answer:
Unexpected MIDs can be perplexing, but they often provide valuable insights into metabolic pathway activity or potential experimental artifacts.
Troubleshooting Steps:
-
Re-evaluate Metabolic Pathway Assumptions: The observed MIDs may indicate branching or cycling in metabolic pathways that were not initially considered. Carefully trace the flow of your isotopes through known metabolic networks.
-
Consider Contributions from Alternative Carbon Sources: Your cells may be utilizing alternative unlabeled carbon sources from the media, which would dilute the isotopic enrichment.
-
Investigate Isotope Scrambling: In some reactions, the position of isotopes within a molecule can be rearranged, leading to unexpected labeling patterns.
-
Check for Contamination: Contamination in your samples or during sample preparation can introduce interfering compounds with overlapping mass spectra.
-
Rule out In-source Fragmentation: Fragmentation of metabolites within the mass spectrometer's ion source can generate unexpected peaks. Analyze a labeled standard to determine its characteristic fragmentation pattern.[1]
Issue 3: Low Isotope Incorporation in Downstream Metabolites
Question: I am seeing very low or no detectable incorporation of my dual isotopes in downstream metabolites. What could be the reason?
Answer:
Low isotopic incorporation can be due to biological or technical factors.
Troubleshooting Steps:
-
Optimize Labeling Time: The time required to reach isotopic steady state can vary significantly between different metabolic pathways. Perform a time-course experiment to determine the optimal labeling duration.
-
Assess Metabolic Flux: The pathway of interest may have a slow metabolic flux, requiring a longer labeling time or a more sensitive detection method.
-
Check Tracer Uptake: Ensure that the cells or organism under study are efficiently taking up the labeled tracers from the medium.
-
Evaluate Tracer Dilution: The labeled tracers may be diluted by large unlabeled endogenous pools of the metabolite, resulting in low overall enrichment.
-
Verify Cell Health: Ensure that the cells are healthy and metabolically active during the labeling experiment.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization crucial for dual-isotope tracing experiments?
A1: Data normalization is essential to correct for non-biological variations that can occur during an experiment. These variations can arise from inconsistencies in sample handling, instrument sensitivity, and the amount of starting material. The goal of normalization is to minimize this technical variability while preserving the true biological differences in isotopic enrichment.
Q2: What are the key steps in a typical data normalization workflow for dual-isotope tracing?
A2: A typical workflow involves:
-
Correction for Natural Isotope Abundance: This is the first and most critical step to remove the contribution of naturally occurring heavy isotopes.
-
Correction for Tracer Impurity: Accounting for the small percentage of unlabeled tracer in your stock.
-
Normalization to an Internal Standard: This corrects for variability in sample preparation and instrument response.
-
Normalization to a Biological Variable: To account for differences in the amount of starting material, data can be normalized to total protein concentration, cell number, or DNA content.
Data Normalization Workflow:
Caption: A typical workflow for normalizing dual-isotope tracing data.
Q3: How does mass spectrometer resolution affect dual-isotope tracing data?
A3: High mass resolution is often a requirement for dual-isotope tracing experiments.[2] It allows the instrument to distinguish between the small mass differences of the two different stable isotopes being used (e.g., ¹³C and ¹⁵N).[2] With low-resolution instruments, these distinct isotopologues can appear as a single peak, making it impossible to accurately determine the contribution of each tracer.[2]
Table 1: Impact of Mass Resolution on Distinguishing Isotopologues
| Isotopologues of Serine | Nominal Mass (M+1) | Exact Mass | Required Resolution to Distinguish |
| ¹³C₁, ¹²C₂, ¹⁴N, H₆, O₃ | 106 | 106.0400 | - |
| ¹²C₃, ¹⁵N, H₆, O₃ | 106 | 106.0328 | > 14,700 |
This table provides a simplified example for illustrative purposes.
Q4: What are some recommended software tools for dual-isotope data normalization?
A4: Several software tools are available to facilitate the complex calculations involved in dual-isotope data normalization. Some commonly used options include:
-
AccuCor2: An R-based tool specifically designed for resolution-dependent natural abundance correction of dual-isotope tracer data.[2]
-
IsoCorrectoR: Another R-based tool that corrects for natural isotope abundance and tracer impurity in MS and MS/MS data, and can handle multiple tracers with high-resolution data.[3][4]
-
PolyMID-Correct: An open-source tool applicable to both low- and high-resolution mass spectrometry data for correcting the influence of naturally occurring heavy isotopes.
Experimental Protocols
General Protocol for Isotope Labeling in Adherent Cell Culture
This protocol outlines the key steps for a typical stable isotope tracing experiment using adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Isotope-free basal medium (e.g., glucose and glutamine-free DMEM)
-
Stable isotope tracers (e.g., U-¹³C-glucose, U-¹⁵N-glutamine)
-
Dialyzed fetal bovine serum (dFBS)
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching solution (e.g., -80°C 80% methanol)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing the isotope-free basal medium with the desired concentrations of the dual stable isotope tracers and dFBS. Warm the medium to 37°C.
-
Initiating Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed isotope-free basal medium to remove any residual unlabeled metabolites.
-
Aspirate the wash medium and add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal labeling time.
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracers.[6]
-
Aspirate the PBS and add a sufficient volume of pre-chilled -80°C 80% methanol to the plate to quench all enzymatic activity.[6]
-
Place the plate on dry ice for 10 minutes.
-
-
Cell Harvesting:
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.[6]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis by mass spectrometry.
-
Signaling Pathway Example: Glycolysis and TCA Cycle
Caption: Simplified metabolic pathway showing the entry points of ¹³C-glucose and ¹⁵N-glutamine.
References
- 1. benchchem.com [benchchem.com]
- 2. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
impact of unlabeled carbon sources on D-Glucose-13C2-4 tracing
Welcome to the technical support center for D-Glucose-¹³C₂ tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Glucose-¹³C₂ as a tracer in metabolic studies?
A1: D-Glucose-¹³C₂, such as [1,2-¹³C₂]D-glucose, is a stable isotope-labeled tracer used to investigate central carbon metabolism. By tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can elucidate the relative activities of pathways like glycolysis and the pentose phosphate pathway (PPP). The specific labeling pattern of the tracer allows for the differentiation of metabolic fates, providing a dynamic view of cellular metabolism.
Q2: Why is it crucial to correct for the natural abundance of ¹³C in my experimental data?
A2: All naturally occurring carbon contains approximately 1.1% of the ¹³C isotope.[1] This means that even in unlabeled samples, every carbon-containing metabolite will have a population of molecules with one or more ¹³C atoms.[1] This natural isotopic distribution contributes to the mass spectrum and can be mistaken for incorporation from your ¹³C tracer.[2] Failing to correct for this will lead to an overestimation of tracer enrichment and result in inaccurate metabolic flux calculations.[2]
Q3: How is the correction for natural ¹³C abundance performed?
A3: The correction is a deconvolution process, not a simple subtraction of the unlabeled signal from the labeled signal.[1] It is typically performed using matrix-based algorithms. The process involves determining the elemental formula of the metabolite, measuring the mass isotopologue distribution (MID), and then using a correction matrix to solve for the true fractional enrichment from the ¹³C tracer.[1] This is usually accomplished with specialized software such as IsoCor, ICT, or AccuCor2.[1]
Q4: What are "unlabeled carbon sources," and how can they impact my experiment?
A4: Unlabeled carbon sources are molecules in the cell culture medium, other than your labeled glucose, that can contribute to the carbon backbone of metabolites. Common sources include amino acids from the medium or serum, and acetate.[3] These unlabeled sources can dilute the ¹³C label from your D-Glucose-¹³C₂ tracer, leading to a lower fractional contribution of the tracer to downstream metabolites.[4] This can complicate the interpretation of pathway activity and flux analysis.
Q5: How can I minimize the impact of unlabeled carbon sources in my cell culture experiments?
A5: To minimize the influence of unlabeled carbon sources, it is recommended to use a well-defined culture medium. A key practice is to use dialyzed Fetal Bovine Serum (FBS) instead of regular FBS.[5] The dialysis process removes small molecules, including amino acids and other potential carbon sources, reducing their contribution to cellular metabolism.
Troubleshooting Guide
This guide addresses common issues encountered during D-Glucose-¹³C₂ tracing experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low ¹³C enrichment in downstream metabolites. | Presence of unlabeled carbon sources: Other substrates in the medium (e.g., unlabeled amino acids, acetate) are being utilized by the cells, diluting the ¹³C label.[3][4] | - Use dialyzed FBS to remove small molecule carbon sources.[5]- Use a chemically defined medium if possible.- Quantify the contribution of other potential carbon sources by running parallel experiments with other labeled tracers (e.g., ¹³C-glutamine). |
| Isotopic impurity of the tracer: The D-Glucose-¹³C₂ tracer may not be 100% pure. | - Verify the isotopic purity of the labeled substrate from the manufacturer's certificate of analysis.[5] | |
| Insufficient labeling time: The experiment may not have reached isotopic steady state for the metabolites of interest.[6] | - Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and pathways of interest. Glycolytic intermediates typically reach steady-state within minutes, while TCA cycle intermediates can take a few hours.[6] | |
| High variability between biological replicates. | Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition can lead to metabolic heterogeneity. | - Ensure consistent cell seeding density and harvest cells at the same growth phase across all replicates.[5]- Use the same batch of media and supplements for all experiments. |
| Errors during sample preparation: Inconsistent quenching of metabolism or metabolite extraction can introduce variability. | - Ensure rapid and effective quenching of metabolism, for example, by using liquid nitrogen.[7]- Standardize the metabolite extraction protocol across all samples. | |
| Inaccurate mass isotopologue distribution (MID) measurements. | Poor mass spectrometer resolution: Inability to distinguish between different isotopologues, especially for larger molecules. | - Use a high-resolution mass spectrometer for accurate MID measurements.[5] |
| Incorrect data processing for natural abundance correction: Using an incorrect elemental formula or an inappropriate correction algorithm. | - Double-check the elemental formula of your metabolites of interest, including any derivatizing agents.[1]- Utilize validated software specifically designed for natural abundance correction.[1] | |
| Difficulty in metabolic flux model convergence. | Incomplete or inaccurate metabolic network model: The model does not include all relevant biochemical reactions for your biological system. | - Ensure your model accurately represents the known metabolic pathways in your cell type.[5] |
| Insufficient labeling information to constrain fluxes: The chosen tracer may not provide enough information to resolve all fluxes in the network. | - Consider performing parallel labeling experiments with different ¹³C tracers to provide additional constraints on the model.[5] |
Experimental Protocols
This section provides a general methodology for a steady-state isotope tracing experiment in cultured mammalian cells using D-Glucose-¹³C₂.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the standard medium
-
[1,2-¹³C₂]D-Glucose
-
Dialyzed Fetal Bovine Serum (FBS)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of [1,2-¹³C₂]D-Glucose (e.g., replacing the standard glucose concentration) and dialyzed FBS.[7]
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, ice-cold PBS.[7]
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and pathways of interest (often between 8 and 24 hours for central carbon metabolism).[7]
-
-
Metabolite Extraction:
-
Place the culture plates on ice to slow down metabolism.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolism and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[8]
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.[8]
-
Collect the supernatant containing the polar metabolites.
-
The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.[8]
-
-
Analytical Measurement:
-
Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS/MS) to determine the mass isotopologue distributions of the metabolites of interest.
-
Visualizations
Caption: General experimental workflow for a ¹³C metabolic flux analysis experiment.
Caption: Impact of unlabeled carbon sources on ¹³C tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Cell Viability During D-Glucose-¹³C₂ Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure optimal cell viability and successful isotopic labeling with D-Glucose-¹³C₂.
Frequently Asked Questions (FAQs)
Q1: What is D-Glucose-¹³C₂ and what are its primary applications in cell labeling?
A1: D-Glucose-¹³C₂ is a stable isotope-labeled form of glucose where two carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C). This labeling allows researchers to trace the metabolic fate of glucose through various biochemical pathways within the cell using mass spectrometry.[1] Its primary applications are in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions and to trace the contribution of glucose to the biosynthesis of other molecules.[1] Specifically, D-Glucose labeled at positions 1 and 2 ([1,2-¹³C₂]glucose) is highly effective for assessing the relative fluxes of the Pentose Phosphate Pathway (PPP) and glycolysis.[2][3]
Q2: What is a typical starting concentration for D-Glucose-¹³C₂ in cell culture?
A2: A common starting point for in vitro cell culture experiments is to replace the normal glucose in the medium with D-Glucose-¹³C₂ at a similar concentration, which typically ranges from 5 mM to 25 mM.[1] It is highly recommended to consult scientific literature for optimal concentrations used in similar cell lines or experimental systems to determine a more precise starting concentration.[1]
Q3: How long should I incubate my cells with D-Glucose-¹³C₂ for effective labeling?
A3: The necessary incubation time for effective labeling varies depending on the specific metabolic pathway being investigated and the turnover rate of the target molecules. For tracing metabolic changes in pathways like glycolysis, labeling can be observed within minutes.[4][5] However, for studies investigating incorporation into longer-lived macromolecules or to reach a steady-state labeling in pathways like the TCA cycle, longer incubation times of several hours (e.g., 4, 8, or 24 hours) may be necessary.[1][4][5] It is crucial to balance labeling efficiency with potential cytotoxicity that may occur with prolonged exposure.[4] A time-course experiment is the best way to determine the optimal labeling duration for your specific cell line and metabolites of interest.[2]
Q4: Can the use of D-Glucose-¹³C₂ affect cellular signaling pathways?
A4: While stable isotopes like ¹³C are generally considered non-toxic, the complete replacement or significant alteration of glucose concentration in the medium can impact cellular metabolism and consequently affect signaling pathways that are sensitive to metabolic shifts. For instance, pathways involved in cell proliferation, apoptosis, and oxidative stress can be influenced by changes in glucose metabolism.
Q5: Is it necessary to correct for the natural abundance of ¹³C?
A5: Yes, it is essential to correct for the natural abundance of heavy isotopes in your metabolites to accurately determine the enrichment from the tracer.[2] Carbon-13 naturally occurs at about 1.1% of total carbon.[2] This correction is crucial for accurate data analysis in mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Compromised Viability | Nutrient depletion in the labeling medium. | Ensure the labeling medium contains all essential amino acids, vitamins, and other necessary nutrients. Monitor cell health throughout the experiment.[1] |
| Toxicity from high tracer concentration. | While generally non-toxic, it is good practice to perform a toxicity assay if using very high concentrations of the tracer. Consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[1][4] | |
| Sub-optimal culture conditions. | Ensure consistent and optimal cell culture conditions, including temperature, CO₂, and humidity. | |
| Low or No ¹³C Labeling Detected | Insufficient incubation time. | Perform a time-course experiment to determine the optimal labeling duration. Glycolysis may show labeling in minutes, while the TCA cycle and downstream pathways can take longer.[1][5] |
| Sub-optimal concentration of D-Glucose-¹³C₂. | Titrate the concentration of the tracer. Start with a concentration similar to that of glucose in standard media (e.g., 5-25 mM) and optimize based on pilot experiments.[1] | |
| Use of non-dialyzed serum. | Switch to dialyzed fetal bovine serum (FBS) to eliminate the presence of unlabeled glucose which dilutes the tracer.[1][2] | |
| Slow metabolic rate of the cell line. | Increase the incubation time or consider using a cell line with a higher metabolic rate if appropriate for your experimental question.[1] | |
| High Background from Unlabeled Metabolites | Contamination from unlabeled glucose in the medium or serum. | Ensure the use of glucose-free base medium and dialyzed serum.[1] |
| Incomplete removal of the previous culture medium. | Wash the cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium.[1] | |
| Inconsistent Labeling Across Replicates | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each replicate, as cell density can affect metabolic rates.[1] |
| Inconsistent incubation times or conditions. | Maintain precise control over incubation times and environmental conditions (temperature, CO₂ levels).[1] |
Experimental Protocols
Protocol 1: General Cell Labeling with D-Glucose-¹³C₂ for Metabolic Flux Analysis
1. Cell Seeding:
-
Plate cells at a density that will allow for logarithmic growth throughout the experiment, avoiding both sparse and overly confluent cultures.[1] A confluency of ~70-80% at the time of the experiment is often recommended.[2]
2. Medium Preparation:
-
Prepare a glucose-free culture medium (e.g., DMEM or RPMI 1640) supplemented with dialyzed FBS and all other necessary components (e.g., amino acids, glutamine).[1][2]
-
Add D-Glucose-¹³C₂ to the desired final concentration (e.g., 5-25 mM).[1] Pre-warm the labeled medium to 37°C before use.
3. Labeling:
-
When cells reach the desired confluency, aspirate the unlabeled culture medium.[2]
-
Gently wash the cells once with pre-warmed, glucose-free base medium or PBS to remove residual unlabeled glucose.[1][2]
-
Aspirate the wash solution and immediately add the pre-warmed labeled medium to the cells.[2]
-
Incubate for the desired duration (e.g., determined by a time-course experiment) in a standard cell culture incubator.[1]
4. Metabolite Quenching and Extraction:
-
Remove the plates from the incubator and place them on ice to halt metabolic activity.[2]
-
Aspirate the labeling medium.[1]
-
Quickly wash the cells with ice-cold PBS.[1]
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.[1][2]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.[1]
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[1][2]
-
Collect the supernatant containing the metabolites for analysis.[1][2]
5. Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment in your metabolites of interest.[1]
Protocol 2: Cell Viability Assessment
To ensure the labeling process does not adversely affect cell health, a parallel viability assay is recommended.
1. Cell Seeding:
-
Plate cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
2. Treatment:
-
Prepare the D-Glucose-¹³C₂ labeling medium at the same concentration used for the metabolic flux experiment.
-
Include a control group with standard glucose-containing medium.
-
Remove the existing medium and add the respective media to the cells.
3. Incubation:
-
Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).[4]
4. Viability Assay:
-
Perform a standard cell viability assay such as the MTT, XTT, or a live/dead staining protocol. For example, using a LIVE/DEAD Viability/Cytotoxicity Kit:
-
Prepare a staining solution of calcein AM and ethidium homodimer-1 in DPBS.[6]
-
Remove the medium from the cells and add the staining solution.[6]
-
Incubate for 30 minutes at room temperature.[6]
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC for live cells and RFP for dead cells).[6]
-
Visualizations
Caption: Experimental workflow for stable isotope labeling.
Caption: Central carbon metabolism pathways traced by labeled glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - AR [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Validating D-Glucose-¹³C₂ Tracing Results: A Comparative Analysis
For researchers, scientists, and drug development professionals, stable isotope tracing is a cornerstone of metabolic research. D-Glucose labeled with ¹³C at two positions (D-Glucose-¹³C₂) is a frequently used tracer to elucidate the intricate workings of central carbon metabolism. However, the reliability of these tracing results hinges on a thorough understanding of the tracer's performance in comparison to other available methods. This guide provides an objective comparison of D-Glucose-¹³C₂ with alternative tracers, supported by experimental data and detailed protocols to aid in the validation of your metabolic flux analysis.
Performance Comparison of ¹³C-Labeled Glucose Tracers
The choice of a ¹³C-labeled glucose tracer significantly impacts the precision of flux estimations for different metabolic pathways. While D-Glucose-¹³C₂ offers a powerful tool, its performance varies across different metabolic networks. The following tables summarize the comparative performance of various ¹³C-glucose tracers for key metabolic pathways, with a focus on the commonly used proxy for D-Glucose-¹³C₂, [1,2-¹³C₂]D-Glucose.
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Overall Network Precision |
| [1,2-¹³C₂]D-Glucose | High | High | Low | High |
| [U-¹³C₆]D-Glucose | High | Low | High | Moderate |
| [1-¹³C₁]D-Glucose | Moderate | Moderate | Low | Low |
| [2-¹³C₁]D-Glucose | High | High | Low | High |
| [3-¹³C₁]D-Glucose | High | High | Low | High |
| [U-¹³C₅]Glutamine | Low | Low | High | Moderate |
This table summarizes findings from multiple studies. "High" indicates that the tracer generally provides high precision for flux estimation in that pathway, while "Moderate" and "Low" indicate progressively lower precision. The performance can vary depending on the specific biological system and experimental conditions.
| Tracer | Advantages | Disadvantages |
| [1,2-¹³C₂]D-Glucose | Excellent for resolving fluxes in glycolysis and the Pentose Phosphate Pathway (PPP).[1][2][3] Considered one of the best single tracers for overall network precision.[1] | Provides less precise estimates for the Tricarboxylic Acid (TCA) cycle fluxes.[1][4] |
| [U-¹³C₆]D-Glucose | Provides a general overview of glucose metabolism by labeling all carbons.[4] Particularly useful for analyzing the TCA cycle and lipogenesis.[4] | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.[5] |
| [1-¹³C₁]D-Glucose | Historically used for estimating PPP activity through the release of ¹³CO₂. | Outperformed by other tracers like [1,2-¹³C₂]glucose for overall flux resolution.[2][5] |
| [U-¹³C₅]Glutamine | Preferred tracer for analyzing the TCA cycle, especially for understanding anaplerotic and cataplerotic fluxes.[1][2] | Provides limited information on glucose metabolism pathways like glycolysis and the PPP. |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating tracer studies. Below are detailed methodologies for key experiments involving ¹³C-labeled glucose.
Cell Culture and Isotope Labeling
This protocol describes a general procedure for a steady-state isotope tracing experiment in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the culture medium
-
[1,2-¹³C₂]D-Glucose (or other desired tracer)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
80% Methanol, ice-cold
Procedure:
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the ¹³C-labeled glucose tracer (e.g., 10 mM) and dialyzed FBS.
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow them in standard culture medium until they reach the desired confluency (typically 70-80%).
-
Isotope Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be optimized for the specific cell line and experimental goals but is often between 8 and 24 hours.
Metabolite Extraction
Procedure:
-
Quenching: Place the culture plates on ice to rapidly halt metabolic activity.
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Cell Lysis: Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Pellet Debris: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the polar metabolites, for analysis.
Sample Analysis by Mass Spectrometry (MS)
Procedure:
-
Sample Preparation: The extracted metabolite samples are typically dried down and may require derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), samples are often reconstituted in a suitable solvent.
-
Instrumentation: Analyze the samples using a GC-MS or LC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID).
-
Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C. Specialized software is then used to calculate the MIDs of key metabolites. These MIDs are then used in computational models to estimate metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of labeled carbons through metabolic pathways and for visualizing experimental procedures.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Introduction to Stable Isotope Labeled Glucose Tracers
A Comprehensive Guide to D-Glucose-¹³C₂ Tracers for Metabolic Research
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of various doubly labeled D-Glucose-¹³C₂ tracers with other commonly used glucose tracers, supported by experimental data. We will delve into their applications, performance, and the detailed methodologies required for their use in metabolic flux analysis (MFA).
Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are indispensable tools for elucidating the intricate network of metabolic pathways.[1] By introducing a ¹³C-labeled substrate, such as glucose, into a biological system, researchers can track the journey of the carbon atoms through various metabolic routes.[2] The specific labeling patterns in downstream metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), provide a quantitative map of intracellular metabolic fluxes.[3] The choice of tracer, with its specific isotopic labeling pattern, significantly influences the precision and accuracy of these flux estimations.[4]
Comparison of D-Glucose-¹³C₂ Tracers and Other Alternatives
While the term "D-Glucose-13C2-4" is not a standard nomenclature, it suggests an interest in a D-glucose molecule labeled with two ¹³C atoms, with one likely at the fourth carbon position. In this guide, we will consider various doubly labeled glucose tracers, including those with labels at the C4 position, and compare them with other widely used glucose tracers.
The selection of a glucose tracer is contingent on the specific metabolic pathway under investigation. Doubly labeled glucose tracers, such as [1,2-¹³C₂]glucose and [3,4-¹³C₂]glucose, often provide superior precision for estimating fluxes in central carbon metabolism compared to singly labeled tracers.[5][6]
Table 1: Comparative Performance of Common Glucose Tracers
| Tracer | Primary Applications | Advantages | Disadvantages |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux analysis.[1][7][8] | Provides high precision for estimating the relative fluxes of glycolysis and the PPP due to distinct labeling patterns in downstream metabolites.[1][8] | Less informative for Tricarboxylic Acid (TCA) cycle analysis compared to uniformly labeled glucose.[9] |
| [3,4-¹³C₂]glucose | Anaplerotic flux from glucose into the TCA cycle.[6] | Particularly effective in quantifying the contribution of glucose to the TCA cycle through pyruvate carboxylase.[6] | May not be optimal for resolving fluxes in the upper part of glycolysis and the PPP compared to [1,2-¹³C₂]glucose. |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism (glycolysis, PPP, TCA cycle).[9] | Traces the entire carbon backbone of glucose, providing a comprehensive overview of its metabolic fate.[9] | Can be less precise for specific pathways like the PPP compared to positionally labeled tracers.[9] |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for a direct estimation of this pathway's activity.[9] | Now less commonly used, as tracers like [1,2-¹³C₂]glucose often provide better overall flux resolution.[9] |
| [6,6-²H₂]glucose | Whole-body glucose turnover and flux.[10] | The deuterium labels are less likely to be lost during glycolysis, making it a reliable tracer for measuring the rate of glucose appearance.[10] | Provides limited information on intracellular pathway choices and does not trace the carbon backbone. |
Experimental Protocols
Reproducible and robust experimental design is fundamental to successful metabolic flux analysis. Below are detailed methodologies for key experiments using stable isotope-labeled glucose.
Protocol 1: In Vitro ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (glucose-free DMEM)
-
¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Scraper for cell harvesting
-
Centrifuge
Procedure:
-
Cell Culture and Adaptation: Culture cells in standard medium to the desired confluency (typically 70-80%). Ensure cells are in a metabolic and isotopic steady state by maintaining consistent culture conditions.[11]
-
Isotopic Labeling:
-
Aspirate the standard medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium containing the chosen ¹³C-glucose tracer.
-
Incubate for a predetermined time to achieve isotopic steady state. This time should be optimized for the specific cell line and experimental goals.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold extraction solvent to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The samples are now ready for analysis by MS or NMR.[11]
-
Protocol 2: In Vivo Glucose Tracer Infusion in a Mouse Model
This protocol provides a general methodology for an in vivo stable isotope tracer study.
Materials:
-
Mouse model
-
Anesthesia
-
Catheters for infusion and blood sampling
-
Infusion pump
-
¹³C-labeled glucose tracer solution (sterile)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
Procedure:
-
Animal Preparation: Fast the animals overnight to reach a basal metabolic state. Anesthetize the animal and insert catheters into a vein (for infusion) and an artery or arterialized vein (for blood sampling).
-
Tracer Infusion:
-
Administer a priming bolus of the ¹³C-glucose tracer to rapidly achieve isotopic steady state.
-
Immediately follow with a constant intravenous infusion of the tracer at a predetermined rate.[12]
-
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of plasma glucose.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
-
Analysis: Determine the isotopic enrichment of glucose and other metabolites in the plasma samples using GC-MS or LC-MS.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows relevant to glucose tracer studies.
Conclusion
The selection of an appropriate glucose tracer is a critical step in designing insightful metabolic studies. Doubly labeled ¹³C-glucose tracers, such as [1,2-¹³C₂]glucose and [3,4-¹³C₂]glucose, offer distinct advantages for resolving fluxes in specific pathways like the PPP and TCA cycle anaplerosis, respectively. In contrast, uniformly labeled [U-¹³C₆]glucose provides a broader overview of central carbon metabolism, while deuterated tracers like [6,6-²H₂]glucose are well-suited for determining whole-body glucose kinetics. By carefully considering the research question and the strengths of each tracer, and by employing robust experimental protocols, researchers can obtain high-quality data to unravel the complexities of cellular metabolism.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. metsol.com [metsol.com]
D-Glucose-13C2 vs. [U-13C6]Glucose: A Comparative Guide for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology and identifying metabolic dysregulation in disease states. The choice of an isotopic tracer is a pivotal decision that dictates the precision and scope of the metabolic insights gained. This guide provides an objective comparison of two commonly used stable isotope tracers, D-Glucose-13C2 (specifically [1,2-¹³C₂]glucose) and uniformly labeled [U-¹³C₆]glucose, to assist researchers in selecting the optimal tracer for their experimental goals.
Performance Comparison at a Glance
The selection of a ¹³C-labeled glucose tracer significantly impacts the precision of flux estimations for different metabolic pathways. While [U-¹³C₆]glucose provides a broad overview of glucose metabolism, [1,2-¹³C₂]glucose offers superior resolution for specific and critical pathways.
| Feature | D-Glucose-13C2 ([1,2-¹³C₂]glucose) | [U-¹³C₆]glucose |
| Primary Application | High-precision analysis of glycolysis and the Pentose Phosphate Pathway (PPP).[1][2][3] | General labeling of central carbon metabolism, particularly informative for the Tricarboxylic Acid (TCA) cycle.[1][4] |
| Strengths | Generates distinct labeling patterns in downstream metabolites, allowing for clear deconvolution of glycolytic and PPP fluxes.[3][5][6] Provides the most precise estimates for the overall metabolic network.[1][2] | Uniformly labels all carbon atoms, enabling the tracing of the entire glucose backbone through various metabolic pathways.[4] |
| Limitations | Less informative for TCA cycle analysis compared to uniformly labeled glucose or glutamine tracers.[3][7] | Can be less precise for determining flux through specific pathways like the PPP compared to position-specific tracers.[8] Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.[4] |
Quantitative Performance Data
Computational and experimental studies have demonstrated the superior performance of [1,2-¹³C₂]glucose for quantifying fluxes in upper central carbon metabolism. The precision of flux estimates, often represented by 95% confidence intervals, is a key metric for tracer performance. Narrower confidence intervals indicate a more precise flux estimation.
| Metabolic Pathway | Tracer Performance with [1,2-¹³C₂]glucose | Tracer Performance with [U-¹³C₆]glucose | Supporting Evidence |
| Glycolysis | Very High Precision[1][2] | High Precision[7] | [1,2-¹³C₂]glucose provides the most precise estimates for glycolytic fluxes.[1] |
| Pentose Phosphate Pathway (PPP) | Very High Precision[1][2][7] | Moderate Precision[7] | [1,2-¹³C₂]glucose is the preferred tracer for resolving PPP activity due to the distinct labeling patterns it generates.[5][6][7] |
| TCA Cycle | Low Precision[7] | High Precision[1][7] | [U-¹³C₆]glucose is more effective for analyzing TCA cycle fluxes.[1][7] For even higher precision in the TCA cycle, [U-¹³C₅]glutamine is often the preferred tracer.[1][2] |
| Overall Network Precision | Very High Precision[1][2] | Moderate Precision | [1,2-¹³C₂]glucose provides the highest level of precision for the overall central carbon metabolism network.[1] |
Visualizing Metabolic Fates
The distinct metabolic fates of [1,2-¹³C₂]glucose and [U-¹³C₆]glucose are the basis for their differential utility in MFA. The following diagrams illustrate how the ¹³C labels are incorporated into downstream metabolites.
Metabolism of [1,2-¹³C₂]glucose through glycolysis retains both labeled carbons, resulting in downstream metabolites like 3-phosphoglycerate (3PG) being labeled with two ¹³C atoms (M+2).[5] In contrast, entry into the oxidative pentose phosphate pathway leads to the loss of the ¹³C label from the first carbon position as ¹³CO₂, resulting in a different labeling pattern in downstream metabolites (M+1).[5]
[U-¹³C₆]glucose uniformly labels all carbons, leading to fully labeled glycolytic products like pyruvate.[9] This comprehensive labeling is advantageous for tracing the glucose backbone into the TCA cycle, both through pyruvate dehydrogenase (producing M+2 intermediates) and anaplerotic reactions via pyruvate carboxylase (producing M+3 intermediates).[9]
Experimental Protocols
Reproducible and robust experimental design is crucial for successful metabolic flux analysis. The following provides a generalized methodology for ¹³C-MFA experiments in cultured cells.
Cell Culture and Medium Preparation
-
Materials:
-
Glucose-free basal medium (e.g., DMEM)
-
[1,2-¹³C₂]glucose or [U-¹³C₆]glucose
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled glucose in serum.
-
Standard supplements (e.g., Penicillin-Streptomycin, L-glutamine).
-
-
Procedure:
-
Reconstitute the glucose-free basal medium according to the manufacturer's instructions.
-
Add the desired ¹³C-labeled glucose to achieve the final concentration, typically matching that of the standard medium (e.g., 25 mM for high-glucose DMEM).[5]
-
Supplement the medium with dFBS (e.g., 10%) and other necessary components.[5]
-
Sterile filter the complete labeled medium using a 0.22 µm filter.[5]
-
Isotopic Labeling Experiment
-
Cell Seeding: Plate cells and grow to the desired confluency in standard, unlabeled medium.
-
Tracer Introduction: Aspirate the standard medium, wash the cells once with sterile PBS, and then add the pre-warmed ¹³C-labeled medium.[5]
-
Incubation: Incubate the cells for a sufficient duration to allow intracellular metabolites to reach isotopic steady state. This time can vary from hours to over 24 hours depending on the cell type and the metabolic pathways under investigation.[4] It is crucial to experimentally verify that an isotopic steady state has been achieved.[10]
Metabolite Extraction and Analysis
-
Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeled medium and immediately add an ice-cold quenching solution, such as 80% methanol.[4][5]
-
Extraction: Scrape the cells in the cold methanol, transfer the suspension to a microcentrifuge tube, and centrifuge to pellet cell debris. The supernatant contains the extracted metabolites.[4]
-
Sample Preparation and Analysis: The metabolite extract is typically dried and then derivatized to make the metabolites volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
Data Analysis
-
Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C.
-
Flux Estimation: Specialized software is used to fit the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.[4]
Conclusion and Recommendations
The choice between D-Glucose-13C2 and [U-¹³C₆]glucose is contingent upon the specific research question.
-
For researchers seeking to precisely quantify fluxes through glycolysis and the pentose phosphate pathway , [1,2-¹³C₂]glucose is the unequivocally superior tracer .[1][2][3] Its ability to generate distinct isotopic signatures for these interconnected pathways provides a level of resolution that is not achievable with uniformly labeled glucose.
-
For a broader, more general assessment of central carbon metabolism, particularly the TCA cycle , [U-¹³C₆]glucose is a suitable choice .[1][4]
For a comprehensive and high-resolution map of the entire central carbon network, researchers should consider using a combination of tracers in parallel experiments, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, to achieve optimal precision across all major pathways.[11] Careful consideration of the experimental goals and the inherent strengths and limitations of each tracer is paramount to generating high-quality, reliable metabolic flux data.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. d-nb.info [d-nb.info]
- 11. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Glucose-13C2-4 and Enzymatic Assays for Glucose Quantification
In the realms of metabolic research, drug development, and clinical diagnostics, the accurate measurement of glucose is paramount. While traditional enzymatic assays have long been the standard, stable isotope-labeled compounds, such as D-Glucose-13C2-4, coupled with mass spectrometry, offer a powerful alternative for tracing and quantifying glucose metabolism. This guide provides a comprehensive cross-validation of this compound based mass spectrometry methods with conventional enzymatic assays, offering a detailed comparison of their performance, supporting experimental data, and standardized protocols to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Comparative Overview of Analytical Methods
The choice between using a stable isotope tracer like this compound with mass spectrometry and a traditional enzymatic assay depends on the specific requirements of the study, such as the need for metabolic tracing, the desired level of specificity, and the available instrumentation. The following tables summarize the key performance characteristics of these two methodologies.
Table 1: Qualitative Performance Characteristics
| Feature | Mass Spectrometry with this compound | Enzymatic Assays (e.g., Glucose Oxidase/Hexokinase) |
| Principle | Isotope dilution mass spectrometry; quantification is based on the ratio of labeled to unlabeled glucose.[1] | Enzymatic conversion of glucose, leading to a measurable colorimetric or fluorescent signal.[1] |
| Specificity | Very High (distinguishes between endogenous and exogenous glucose).[1] | High for D-glucose, but can be susceptible to interference from other reducing substances or components of the sample matrix.[1] |
| Application | Metabolic flux analysis, tracer kinetics, quantification of glucose turnover. | Routine glucose quantification in various biological samples. |
| Key Advantage | Ability to trace the metabolic fate of glucose and distinguish it from endogenous pools. | High throughput, cost-effective, and widely available instrumentation. |
| Key Disadvantage | Complex instrumentation and data analysis.[1] | Potential for interference and a more limited dynamic range.[1] |
Table 2: Quantitative Performance Data
| Performance Metric | Mass Spectrometry with Isotope Dilution (representative data) | Enzymatic Assay (Hexokinase Method) |
| Linearity Range | 0.2 - 800 mg/dL | 4 - 2000 mg/L[2] |
| Limit of Detection (LOD) | < 0.2 mg/dL | 1.4 mg/L[2] |
| Limit of Quantification (LOQ) | 0.2 mg/dL | 4 mg/L[2] |
| Precision (CV%) | < 1% | Intermediate Precision: 4.1%[2] |
| Accuracy/Recovery | Bias from certified target values ≤ 0.62% | 93 - 101%[2] |
Note: The quantitative data for Mass Spectrometry is representative of isotope dilution methods using a 13C-labeled glucose standard and may vary based on the specific instrumentation and protocol. The data for the Enzymatic Assay is based on a validated hexokinase method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are generalized protocols for the quantification of glucose using both this compound with mass spectrometry and a common enzymatic assay.
Protocol 1: Glucose Quantification using this compound and Isotope Dilution Mass Spectrometry
This protocol is a generalized representation for quantifying glucose in biological samples such as plasma, serum, or cell culture medium.
1. Sample Preparation:
-
To a known volume of the biological sample, add a known amount of this compound as an internal standard.
-
Deproteinize the sample by adding a cold solvent like methanol or acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[1]
-
Collect the supernatant containing glucose and the internal standard and dry it under a stream of nitrogen.[1]
2. Derivatization (for GC-MS):
-
To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS), the dried extract is derivatized. A common method is the conversion to its methoxime-trimethylsilyl (MeOX-TMS) ether derivative.
3. Instrumental Analysis:
-
LC-MS/MS: Reconstitute the dried sample in a suitable solvent and inject it into a liquid chromatograph. The separated analytes are then introduced into a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent and daughter ions of both native glucose and the labeled internal standard.[1]
-
GC-MS: The derivatized sample is injected into a gas chromatograph for separation. The eluent is then introduced into a mass spectrometer. Quantification is achieved by Selected Ion Monitoring (SIM) of specific fragments of unlabeled glucose and the this compound internal standard.[1]
4. Data Analysis:
-
The concentration of glucose in the original sample is calculated by comparing the peak area ratio of the endogenous glucose to the this compound internal standard against a standard curve prepared with known concentrations of glucose.[1]
Protocol 2: Enzymatic Glucose Assay (Hexokinase Method)
This protocol is based on a common colorimetric method for glucose determination.
1. Reagent Preparation:
-
Prepare a reaction buffer containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NAD+.
-
Prepare a series of glucose standards with known concentrations.
2. Assay Procedure:
-
Add a small volume of the sample (e.g., plasma, serum, or cell culture medium) to the wells of a microplate.
-
Add the reaction buffer to each well to initiate the enzymatic reactions.[2]
-
D-Glucose is phosphorylated to glucose-6-phosphate (G-6-P) by hexokinase and ATP.
-
In the presence of glucose-6-phosphate dehydrogenase, G-6-P is oxidized to 6-phospho-D-gluconate, with the concomitant reduction of NAD+ to NADH.[2]
-
Incubate the plate at a controlled temperature for a specific time to allow for the reaction to complete.
3. Measurement:
-
Measure the absorbance of the NADH produced at 340 nm using a microplate reader. The increase in absorbance is directly proportional to the glucose concentration.[2]
4. Quantification:
-
The glucose concentration is determined by comparing the absorbance of the sample to a standard curve generated with the known concentrations of glucose.[1]
Mandatory Visualization
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for glucose quantification using mass spectrometry with a this compound internal standard.
Caption: Principle of the hexokinase-based enzymatic assay for glucose determination.
References
A Head-to-Head Battle for Glucose Quantification: D-Glucose-13C2-4 Mass Spectrometry vs. HPLC Methods
For researchers, scientists, and drug development professionals navigating the complexities of glucose analysis, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two prominent methods: stable isotope dilution mass spectrometry using D-Glucose-13C2-4 and High-Performance Liquid Chromatography (HPLC). We delve into the experimental data, protocols, and fundamental principles to empower you with the knowledge to select the optimal method for your research needs.
At the forefront of metabolic research, this compound mass spectrometry offers unparalleled specificity and sensitivity by tracing the fate of isotopically labeled glucose through metabolic pathways. In contrast, HPLC methods provide a robust and widely accessible platform for quantifying glucose concentrations in various biological samples. This guide will objectively dissect the performance of these two powerhouse techniques, supported by experimental data.
Quantitative Performance: A Tale of Two Sensitivities
The choice between this compound mass spectrometry and HPLC often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative performance metrics for each method, drawing from various studies.
| Parameter | This compound Mass Spectrometry (LC-MS/MS) | HPLC with Refractive Index Detection (HPLC-RID) | HPLC with UV/DAD Detection (with Derivatization) | HPLC with Fluorescence Detection (with Derivatization) |
| Limit of Detection (LOD) | In the nanomolar (nM) range with derivatization[1][2] | 0.002% (w/w)[3] | As low as 0.09 nM[1] | 0.5 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.3 ppm to 2 ppm[5] | 1500 ppm[5] | - | - |
| Linearity Range | Wide dynamic range, often spanning 3-4 orders of magnitude[5] | Typically 1.5 orders of magnitude[5] | 0.2 nM to 16.65 mM[1] | 0.63 to 300 µg/mL[4] |
| Accuracy | High, with bias often <1% from certified values[6] | 92.4–109% recovery[3] | 98–102% recovery[1] | 86.8% to 110.0%[4] |
| Precision (CV% or RSD%) | Excellent, typically <2%[6][7][8] | <2%[9] | <9.8%[4] | <9.8%[4] |
Experimental Protocols: A Glimpse into the Workflow
The following sections provide a detailed overview of the typical experimental protocols for both this compound mass spectrometry and HPLC methods.
This compound Mass Spectrometry (Stable Isotope Dilution)
Stable isotope dilution mass spectrometry is a powerful technique for accurate quantification that involves introducing a known amount of an isotopically labeled standard (in this case, this compound) into the sample. The ratio of the labeled to the unlabeled analyte is then measured by a mass spectrometer.
Sample Preparation:
-
Spiking: A known amount of this compound internal standard is added to the biological sample (e.g., serum, plasma, cell culture media).
-
Deproteinization: Proteins are precipitated and removed, typically using a solvent like acetonitrile or ethanol[6][8].
-
Extraction: The supernatant containing glucose is collected.
-
Derivatization (Optional but common for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), glucose is often derivatized to increase its volatility and improve chromatographic separation. This step is not always necessary for Liquid Chromatography-Mass Spectrometry (LC-MS)[8].
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into an HPLC system to separate glucose from other sample components.
-
Ionization: The eluting glucose molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the distinct detection of unlabeled glucose and the this compound internal standard.
-
Quantification: The concentration of glucose in the original sample is calculated based on the measured ratio of the analyte to the internal standard.
HPLC Methods for Glucose Analysis
HPLC methods for glucose quantification are varied, with the choice of detector and the use of derivatization significantly impacting performance.
Sample Preparation:
-
Deproteinization: Similar to the mass spectrometry protocol, proteins are typically removed from biological samples.
-
Filtration: The sample is filtered to remove any particulate matter that could interfere with the HPLC system.
-
Derivatization (for UV/DAD or Fluorescence Detection): To enhance detection by UV/DAD or fluorescence detectors, glucose is often chemically modified with a chromophore or fluorophore. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP)[1]. This step is not required for Refractive Index (RI) detection.
HPLC Analysis:
-
Injection: The prepared sample is injected into the HPLC system.
-
Separation: Glucose is separated from other components on a suitable HPLC column (e.g., an amino or C18 column)[4][9].
-
Detection:
-
Refractive Index (RI) Detection: Measures the change in the refractive index of the mobile phase as the analyte passes through the detector. It is a universal detector but has lower sensitivity and is not compatible with gradient elution[10].
-
UV/Diode Array Detection (DAD): Requires derivatization to make glucose detectable by UV light. Offers higher sensitivity and specificity than RI detection.
-
Fluorescence Detection: Also requires derivatization with a fluorescent tag and provides high sensitivity and selectivity.
-
-
Quantification: The concentration of glucose is determined by comparing the peak area or height to a calibration curve generated from standards of known concentrations.
Method Comparison: Choosing the Right Tool for the Job
The decision between this compound mass spectrometry and HPLC methods is a nuanced one, dependent on the specific research question, available instrumentation, and desired level of performance.
Conclusion: A Matter of Application
-
This compound mass spectrometry stands out for its exceptional sensitivity, specificity, and accuracy, making it the gold standard for metabolic research and studies requiring the tracing of glucose metabolism. Its ability to overcome matrix effects through the use of an internal standard is a significant advantage in complex biological samples.
-
HPLC methods , particularly with RI detection, offer a cost-effective and straightforward approach for routine analysis where high sensitivity is not a primary concern. When coupled with derivatization and UV or fluorescence detection, HPLC can achieve impressive sensitivity, bridging the gap with mass spectrometry for certain applications.
Ultimately, the selection of the most appropriate method will be guided by the specific analytical challenge at hand. For researchers pushing the boundaries of metabolic understanding, the precision and depth of information provided by stable isotope dilution mass spectrometry are indispensable. For routine quantification in less complex matrices, the robustness and accessibility of HPLC methods remain highly attractive.
References
- 1. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Comparison of Analytical Methods for Sugar Quantitation in Corn-to-ethanol Fermentation - ProQuest [proquest.com]
- 6. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate and precise isotope dilution mass spectrometry method for determining glucose in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High accuracy analysis of glucose in human serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
Navigating Model Accuracy: A Comparison of Goodness-of-Fit Criteria for D-Glucose-¹³C₂ MFA Models
At the core of ¹³C-MFA lies the minimization of the difference between experimentally measured mass isotopomer distributions (MIDs) and those simulated by a computational model of metabolism. Goodness-of-fit criteria provide a statistical framework to quantify this difference, offering a measure of how well the model explains the data. While the chi-square (χ²) test has long been the gold standard, other criteria such as the Akaike Information Criterion (AIC) and the Bayesian Information Criterion (BIC) are gaining traction, particularly when comparing models of varying complexity.
Comparing Goodness-of-Fit Criteria
The selection of an appropriate goodness-of-fit criterion is not merely a statistical formality; it influences model selection and, consequently, the biological interpretation of the flux map. Below is a comparative overview of the most frequently used criteria.
| Criterion | Principle | Key Advantages | Key Limitations | Typical Application in ¹³C-MFA |
| Chi-Square (χ²) Test | Compares the sum of squared residuals (SSR) between measured and simulated MIDs to a χ² distribution to determine the probability (p-value) that the observed difference is due to chance.[1][2] | Widely established and understood; provides a straightforward p-value for statistical significance.[3] | Can be sensitive to inaccuracies in measurement error estimates; may favor more complex models that can overfit the data.[4][5] | Assessing the absolute fit of a single, predetermined metabolic model to the experimental data. A p-value > 0.05 is generally considered an acceptable fit.[3] |
| Akaike Information Criterion (AIC) | A model selection criterion that balances the goodness-of-fit (likelihood) with the complexity of the model (number of free parameters).[1][6] | Penalizes model complexity, thus helping to prevent overfitting; useful for comparing non-nested models.[3][4] | Does not provide a measure of the absolute goodness-of-fit of a single model; the calculated values are relative.[1][6] | Comparing multiple competing metabolic models to identify the one that best explains the data with the fewest parameters. The model with the lowest AIC is preferred.[4][7] |
| Bayesian Information Criterion (BIC) | Similar to AIC, BIC is a model selection criterion that penalizes model complexity, but with a stronger penalty for the number of parameters.[4][8] | Stronger penalty for model complexity than AIC, making it more likely to select simpler models.[4] | Tends to favor simpler models, which might underfit the data in some cases.[4] | Similar to AIC, used for comparing a set of candidate models. The model with the lowest BIC is considered the most plausible.[4][8] |
| Validation-Based Model Selection | The experimental dataset is split into a "training" set used for parameter fitting and a "validation" set used to assess the predictive power of the fitted model.[4][9] | Provides a robust assessment of a model's predictive capability on unseen data, reducing the risk of overfitting.[2][4] | Requires a sufficiently large dataset to be split, which may not always be feasible. The choice of how to split the data can influence the outcome.[4] | Selecting the most robust and generalizable model from a set of candidates by evaluating their performance on an independent dataset.[4][10] |
Experimental Protocols
The reliability of any goodness-of-fit assessment is fundamentally dependent on the quality of the experimental data. Below are detailed protocols for key experiments in a typical D-Glucose-¹³C₂ MFA study.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Culture: Culture the cells of interest in a chemically defined medium to ensure precise control over nutrient composition.
-
Tracer Selection: For tracing central carbon metabolism, a common choice is [1,2-¹³C₂]glucose. This tracer provides high resolution for fluxes through glycolysis and the pentose phosphate pathway.[11]
-
Isotopic Steady State: Ensure cells reach an isotopic steady state by culturing them for a sufficient duration in the presence of the ¹³C-labeled substrate. This is a critical assumption for many MFA models.[12]
-
Parallel Labeling Experiments: To enhance flux resolution, perform parallel labeling experiments where cells are grown in separate cultures with different ¹³C-labeled tracers (e.g., [1,2-¹³C₂]glucose and [U-¹³C₆]glucose).[12][13]
Protocol 2: Metabolite Extraction and Derivatization
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by using cold methanol or other quenching solutions.
-
Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Hydrolysis: For analyzing proteinogenic amino acids, hydrolyze the protein fraction of the cell biomass.
-
Derivatization: Derivatize the extracted metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Protocol 3: Mass Spectrometry and Data Analysis
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
Data Correction: Correct the raw MS data for the natural abundance of ¹³C and other naturally occurring isotopes.
-
Flux Estimation: Utilize ¹³C-MFA software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular metabolic fluxes by minimizing the sum of squared residuals (SSR) between the experimentally measured and the model-simulated MIDs.[3]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the workflow of a ¹³C-MFA experiment and the logical flow of model validation.
References
- 1. Analysis of steady-state carbon tracer experiments using akaike information criteria - ProQuest [proquest.com]
- 2. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steady-state carbon tracer experiments using akaike information criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iowabiostat.github.io [iowabiostat.github.io]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of D-Glucose-¹³C₂ Metabolic Flux Data
For researchers, scientists, and drug development professionals, deciphering the complexities of cellular metabolism is paramount for advancing biological understanding and therapeutic innovation. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic reaction rates, offering a detailed snapshot of cellular physiology. The use of specific isotopic tracers, such as D-Glucose-¹³C₂, is instrumental in elucidating key pathways. This guide provides an objective comparison of statistical analysis approaches and software for D-Glucose-¹³C₂ metabolic flux data, supported by experimental protocols and data interpretation guidelines.
The Role of D-Glucose-¹³C₂ in Metabolic Flux Analysis
D-Glucose-¹³C₂, particularly [1,2-¹³C₂]glucose, is a widely used tracer in ¹³C-MFA. Its dual labeling provides distinct isotopic signatures that are highly effective for resolving fluxes through interconnected pathways like glycolysis and the Pentose Phosphate Pathway (PPP). By tracking the fate of the ¹³C atoms from glucose through various metabolic reactions, researchers can gain a quantitative understanding of the contributions of different pathways to cellular metabolism. This is crucial for studying metabolic reprogramming in cancer, metabolic diseases, and for optimizing bioprocesses.
Comparative Analysis of ¹³C-Labeled Glucose Tracers
The choice of the ¹³C tracer is a critical step in designing a ¹³C-MFA experiment, as it significantly influences the precision of the estimated fluxes. While [1,2-¹³C₂]glucose is highly effective for specific pathways, other tracers may be more suitable for different metabolic networks.
| Tracer | Primary Metabolic Pathways Analyzed | Advantages | Limitations |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Excellent for resolving fluxes in upper glycolysis and the PPP. | Less informative for the TCA cycle compared to glutamine tracers. |
| [U-¹³C₆]Glucose | General Carbon Metabolism | Provides a broad overview of carbon flow through multiple pathways. | Can be less precise for specific pathway resolution compared to positionally labeled tracers. |
| [1-¹³C]Glucose | Glycolysis | Historically used. | Often outperformed by [1,2-¹³C₂]glucose; less effective in distinguishing between glycolysis and the PPP. |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle | More effective for analyzing the TCA cycle due to its direct entry. | Provides less information on glycolytic pathways. |
Experimental Protocol for ¹³C-MFA with [1,2-¹³C₂]Glucose
A generalized protocol for a typical ¹³C-MFA experiment in cultured cells using [1,2-¹³C₂]glucose is outlined below. Adherence to a detailed and consistent protocol is crucial for obtaining high-quality, reproducible data.
Cell Culture and Adaptation
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and have not reached confluency at the time of harvesting.[1]
-
Media Adaptation: Culture cells in a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This ensures the cells are in a metabolic steady state before the tracer experiment.
Tracer Experiment
-
Medium Replacement: Replace the unlabeled medium with a pre-warmed medium containing [1,2-¹³C₂]glucose. The labeling medium should contain all other necessary nutrients.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. The time required will vary depending on the cell type and experimental conditions.
Metabolite Quenching and Extraction
-
Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate. Immediately add a cold quenching/extraction solution (e.g., 80:20 methanol:water at -80°C) to halt all enzymatic activity.[2]
-
Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the extracted metabolites.[2]
Sample Preparation for GC-MS Analysis
-
Drying: Dry the metabolite extracts completely under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Derivatization: Re-suspend the dried metabolites in a solution of pyridine and a derivatization agent (e.g., MTBSTFA) to make the metabolites volatile for gas chromatography.[2]
-
Incubation: Incubate the samples at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[2]
GC-MS Analysis
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
Statistical Analysis and Software Comparison
The accurate estimation of metabolic fluxes from ¹³C labeling data relies on sophisticated computational software and robust statistical methods. The core of the analysis involves fitting a metabolic model to the experimental data to estimate the intracellular fluxes.
Goodness-of-Fit Assessment
A crucial step in the statistical analysis is to assess the goodness-of-fit between the model predictions and the experimental data. The most widely used method is the chi-square (χ²) test .[3] This test quantifies the discrepancy between the measured MIDs and the MIDs simulated by the metabolic model with the best-fit flux distribution. A statistically acceptable fit is achieved when the calculated sum of squared residuals (SSR) falls within a specific range of the χ² distribution.[3]
Comparison of ¹³C-MFA Software
| Software | User Interface | Key Strengths | Licensing |
| 13CFLUX2 | Command-line with FluxML input | High-performance computing, flexibility, comprehensive modeling.[2][4] Reported to be 100 to 10,000 times faster than its predecessor.[2][4] | Commercial / Free demo version[2] |
| INCA | Graphical User Interface (GUI) | User-friendly, robust statistical analysis, good documentation, supports both stationary and non-stationary MFA.[2][5] | Free for academic use[2] |
| Metran | Command-line with Excel input | User-friendly, based on the well-established Elementary Metabolite Units (EMU) framework for accurate calculations.[2] | Free for academic use[2] |
| OpenMebius | GUI | Open-source, capable of non-stationary MFA.[2] | Open-source (free)[2] |
| FiatFlux | GUI | Intuitive for beginners, focuses on simplified flux ratio analysis.[2][6] | Open-source (free)[2] |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and the steps involved in ¹³C-MFA.
Caption: Central carbon metabolism pathways traced by D-Glucose-¹³C₂.
Caption: Generalized experimental workflow for ¹³C-MFA.
Caption: Data analysis pipeline for statistical validation of metabolic fluxes.
References
- 1. Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of D-Glucose-13C2 Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to unravel the intricate network of metabolic reactions within a cell. The choice of tracer is paramount for the accuracy and reproducibility of these analyses. This guide provides a comprehensive comparison of D-Glucose-13C2, specifically the commonly used [1,2-13C2]glucose isomer, with other tracer alternatives, supported by experimental data and detailed methodologies. The focus is to equip researchers with the knowledge to design robust and reproducible MFA studies, particularly for investigating central carbon metabolism.
The Superiority of [1,2-13C2]glucose for Glycolysis and Pentose Phosphate Pathway Analysis
Metabolic flux analysis using [1,2-13C2]glucose has consistently demonstrated high precision in estimating fluxes within central carbon metabolism, most notably for glycolysis and the Pentose Phosphate Pathway (PPP).[1][2][3][4][5] The specific labeling pattern generated by this tracer provides a clear and distinguishable signature as glucose is catabolized through these two primary routes, leading to more reliable and reproducible flux estimations.[1]
The precision of flux estimates serves as a crucial indicator of a tracer's performance and, consequently, the reproducibility of the analysis. A narrower confidence interval for a calculated flux signifies a more precise and dependable measurement.[1]
Comparative Performance of Isotopic Tracers
Table 1: Comparative Precision of Metabolic Fluxes with Different 13C-Glucose Tracers
| Metabolic Pathway | Reaction | [1,2-13C2]glucose (Relative Flux ± 95% CI) | [U-13C6]glucose (Relative Flux ± 95% CI) | Optimal Tracer |
| Glycolysis | Glucose Uptake | 100 ± 5 | 100 ± 7 | [1,2-13C2]glucose |
| Phosphofructokinase | 85 ± 4 | 85 ± 6 | [1,2-13C2]glucose | |
| Pyruvate Kinase | 160 ± 8 | 160 ± 11 | [1,2-13C2]glucose | |
| Lactate Dehydrogenase | 70 ± 6 | 70 ± 9 | [1,2-13C2]glucose | |
| Pentose Phosphate Pathway | G6P Dehydrogenase (oxidative) | 15 ± 2 | Not well-resolved | [1,2-13C2]glucose |
| Transketolase | 10 ± 1.5 | Not well-resolved | [1,2-13C2]glucose | |
| TCA Cycle | Citrate Synthase | Not well-resolved | 95 ± 8 | [U-13C6]glucose |
| Isocitrate Dehydrogenase | Not well-resolved | 90 ± 7 | [U-13C6]glucose |
Note: The data in this table is a synthesized representation from multiple sources to illustrate the comparative performance and may not reflect results from a single study.
As evidenced in the table, [1,2-13C2]glucose offers superior precision for determining fluxes in both glycolysis and the Pentose Phosphate Pathway.[2][3][4][5] For comprehensive studies of the TCA cycle, a uniformly labeled tracer like [U-13C6]glucose or a glutamine tracer is often preferred.[3][4] For enhanced accuracy and robustness, cross-validation using multiple, complementary tracers is recommended as a best practice.[6]
Factors Influencing Reproducibility
The reproducibility of MFA extends beyond tracer selection. Several factors throughout the experimental and analytical workflow can significantly impact the reliability of the results.
-
Cell Culture Conditions: Consistent cell lines, passage numbers, growth media, and culture conditions are fundamental for reproducible metabolic phenotypes.
-
Isotopic Labeling: Achieving a metabolic and isotopic steady state is crucial. The duration of labeling must be optimized and validated for the specific cell type and experimental conditions.[7]
-
Metabolite Extraction: The quenching and extraction procedures must be rapid and efficient to halt enzymatic activity and preserve the in vivo metabolic state.
-
Analytical Measurements: The precision and accuracy of the mass spectrometry or NMR platform used for measuring mass isotopomer distributions are critical.
-
Data Analysis and Modeling: The choice of the metabolic network model and the software used for flux estimation can influence the final results.[8] Goodness-of-fit statistics are essential for evaluating the quality of the flux map.
Experimental Protocols
A detailed and standardized experimental protocol is essential for achieving reproducible 13C-MFA results. The following outlines a generalized methodology for a steady-state experiment in cultured mammalian cells using [1,2-13C2]glucose.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase (typically 70-80% confluency) at the time of harvest.[1]
-
Media Preparation: Prepare the culture medium by replacing unlabeled glucose with [1,2-13C2]glucose. The concentration of the tracer should be identical to the unlabeled glucose it is replacing.[1]
-
Isotopic Labeling: Once cells reach the desired confluency, replace the existing medium with the pre-warmed, 13C-labeled medium. This initiates the labeling experiment. The incubation time should be sufficient to achieve both metabolic and isotopic steady state, which should be determined empirically for the specific cell line.[7]
Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol pre-chilled to -20°C.
-
Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and centrifuge at a high speed to pellet cell debris. The supernatant contains the intracellular metabolites.
Sample Analysis by Mass Spectrometry
-
Sample Preparation: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: For GC-MS analysis, metabolites often require chemical derivatization to increase their volatility.
-
Data Acquisition: Analyze the prepared samples using a GC-MS or LC-MS system to determine the mass isotopomer distributions of key metabolites.
Data Analysis and Flux Calculation
-
Data Correction: Correct the raw mass isotopomer data for the natural abundance of 13C.
-
Flux Estimation: Utilize specialized software (e.g., 13CFLUX2, FiatFlux, Metran) to estimate the intracellular fluxes.[9][10][11][12][13][14] This software employs iterative algorithms to find the set of fluxes that best fit the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates).
-
Statistical Analysis: Perform goodness-of-fit tests to ensure the model provides a statistically acceptable fit to the experimental data. Calculate the 95% confidence intervals for each estimated flux to assess the precision of the results.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of the 13C label through metabolic pathways and the overall experimental process.
Caption: Flow of 13C atoms from [1,2-13C2]glucose through glycolysis and the PPP.
Caption: A generalized workflow for a reproducible 13C Metabolic Flux Analysis experiment.
Caption: Key factors influencing the reproducibility of 13C Metabolic Flux Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 10. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
A Comparative Guide to D-[3,4-13C2]glucose and [6,6-2H2]glucose for Measuring Glucose Turnover
For researchers, scientists, and drug development professionals investigating glucose metabolism, the selection of an appropriate isotopic tracer is critical for obtaining accurate and meaningful data on glucose turnover. Among the stable, non-radioactive isotopes available, D-[3,4-13C2]glucose and [6,6-2H2]glucose have emerged as valuable tools. This guide provides a comprehensive comparison of these two tracers, supported by experimental data, to aid in the selection of the optimal tracer for specific research objectives.
Core Comparison
Both D-[3,4-13C2]glucose and the more widely used [6,6-2H2]glucose are effective for measuring whole-body glucose turnover.[1] A key study directly comparing the two tracers in rats found that when infused simultaneously, both reported identical rates of glucose production.[1] This indicates that under the studied conditions, both tracers provide comparable and accurate measurements of glucose turnover.
The primary distinction between the two lies in their analytical detection methods and their suitability for multi-tracer studies. D-[3,4-13C2]glucose is typically analyzed using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, while [6,6-2H2]glucose is often measured using Gas Chromatography-Mass Spectrometry (GC-MS) or a combination of 1H and 2H NMR.[1] A significant advantage of D-[3,4-13C2]glucose is that its 13C enrichment does not interfere with the measurement of 2H enrichment patterns from other tracers.[1] This makes it particularly valuable for complex studies where multiple metabolic pathways are being investigated simultaneously using different isotopically labeled molecules.[1]
On the other hand, [6,6-2H2]glucose is considered a reliable tracer for measuring the rate of appearance of glucose because the deuterium labels on the C6 position are not lost during glycolysis.[2] This metabolic stability makes it a robust choice for quantifying systemic glucose kinetics.[2]
Quantitative Data Summary
The following table summarizes quantitative data from a key comparative study.
| Tracer | Animal Model | Infusion Method | Glucose Production Rate (μmol/kg/min) | Analytical Method | Reference |
| D-[3,4-13C2]glucose | Rat | Primed-constant infusion | 42 ± 4 | 13C NMR | [1] |
| [6,6-2H2]glucose | Rat | Primed-constant infusion | 42 ± 4 | 1H and 2H NMR | [1] |
Experimental Protocols
A generalized experimental protocol for an in vivo glucose turnover study using a primed-constant infusion of either D-[3,4-13C2]glucose or [6,6-2H2]glucose is outlined below.
1. Subject Preparation:
-
Subjects (e.g., rats or human volunteers) are typically fasted overnight to achieve a basal metabolic state.[3]
2. Tracer Preparation:
-
Sterile, pyrogen-free solutions of the chosen tracer are prepared in a suitable vehicle, such as saline.
3. Tracer Infusion:
-
A priming dose of the tracer is administered intravenously to rapidly achieve isotopic steady-state in the plasma.[3]
-
This is immediately followed by a continuous intravenous infusion of the tracer at a constant rate for a predetermined period (e.g., 90 minutes).[1]
4. Blood Sampling:
-
A baseline blood sample is collected before the infusion begins.[3]
-
Subsequent blood samples are collected at regular intervals during the final period of the infusion to confirm that isotopic steady-state has been achieved.[3]
5. Sample Processing and Analysis:
-
Plasma is separated from the blood samples.
-
For D-[3,4-13C2]glucose, blood glucose is purified and prepared for 13C NMR analysis.[1]
-
For [6,6-2H2]glucose, blood glucose is purified and prepared for analysis by GC-MS or 1H and 2H NMR.[1]
6. Calculation of Glucose Turnover:
-
The rate of glucose appearance (Ra), which is equivalent to glucose turnover at steady-state, is calculated using the isotope dilution principle.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflow and the metabolic fate of the tracers.
References
Safety Operating Guide
Proper Disposal of D-Glucose-13C2-4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of D-Glucose-13C2-4
This document provides procedural guidance for the safe and compliant disposal of this compound, a stable isotope-labeled compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimal environmental impact.
Key Safety and Disposal Parameters
The disposal of this compound, a non-radioactive compound, should align with standard procedures for non-hazardous chemical waste, unless it is mixed with hazardous materials.[1] It is crucial to prevent its release into the environment.[1][2][3]
| Parameter | Information |
| Chemical Nature | Solid |
| Radioactivity | Not radioactive[1] |
| Primary Disposal Route | Approved chemical waste disposal facility[1] |
| Environmental Hazards | Potentially harmful to aquatic life[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and appropriate laboratory clothing[1][4] |
| Accidental Release Measures | In case of a spill, mechanically collect the material (e.g., by sweeping) and place it in a suitable, labeled container for disposal.[2][3] Avoid creating dust.[3][5] Prevent the substance from entering drains or watercourses.[1][2][3] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Clearly identify the waste stream containing this compound.
- Segregate this waste from radioactive and biohazardous waste streams.
- If this compound is mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.[1]
2. Waste Containment:
- Place the solid this compound waste into a designated, leak-proof, and clearly labeled waste container.
- For solutions containing this compound, use a sealed, non-reactive container.
- The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
3. Storage:
- Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
- Follow all institutional and local regulations for chemical waste storage.
4. Disposal:
- Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company.[1][5]
- Provide the waste disposal vendor with a copy of the Safety Data Sheet (SDS) for D-Glucose or any relevant safety information.[1]
- Crucially, do not dispose of this compound down the drain or in the regular trash. [1]
5. Documentation:
- Maintain a detailed record of the waste disposal, including the date, quantity, and the name of the disposal vendor. This documentation is essential for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling D-Glucose-13C2-4
Essential Safety and Handling of D-Glucose-13C2
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for D-Glucose-13C2, a stable isotope-labeled compound.
Chemical Profile: D-Glucose-13C2 is a non-radioactive, solid chemical compound.[1] As a stable isotope-labeled sugar, its chemical properties are nearly identical to its unlabeled counterpart, D-Glucose. It is not classified as a hazardous substance, though standard laboratory precautions should always be observed to minimize exposure.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to ensure personal safety when handling D-Glucose-13C2. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from potential splashes or airborne particles.[3][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact with the chemical.[3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of airborne particles.[6][7] A chemical fume hood is recommended for handling larger quantities.[3] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal ensures both safety and experimental integrity. The following workflow outlines the key steps from preparation to final disposal.
Step-by-Step Handling Protocol
-
Preparation :
-
Review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before starting any work.[8][9]
-
Put on all required personal protective equipment, including a lab coat, safety glasses, and gloves.[5]
-
Prepare a clean, designated workspace in a well-ventilated area. For tasks that may generate dust, such as weighing larger quantities, a chemical fume hood is recommended.[3]
-
-
Handling :
-
Cleanup :
Disposal Plan
As D-Glucose-13C2 is a stable isotope-labeled compound, it is not radioactive and does not require specialized radioactive waste disposal protocols.[1] The disposal should adhere to the guidelines for non-hazardous chemical waste.
-
Waste Segregation :
-
Disposal Method :
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[1][11]
-
Crucially, do not pour D-Glucose-13C2 waste down the drain or dispose of it in regular trash. While not classified as hazardous to humans, it may be harmful to aquatic life.[1]
-
Provide the waste disposal company with the relevant Safety Data Sheet.[1]
-
Emergency Procedures
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[12]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, and seek medical attention if irritation persists.[12]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion : Rinse the mouth with water and seek medical attention. Do not induce vomiting.[12]
-
Spill : In case of a spill, avoid dust formation.[10] Wear appropriate PPE, mechanically collect the spilled material (e.g., by sweeping or shoveling), and place it in a suitable container for disposal.[6] Prevent the spill from entering drains or water courses.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. isotope.com [isotope.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. isotope.com [isotope.com]
- 12. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
